Product packaging for N-Boc-D-Prolinal(Cat. No.:CAS No. 73365-02-3)

N-Boc-D-Prolinal

Katalognummer: B1277695
CAS-Nummer: 73365-02-3
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: YDBPZCVWPFMBDH-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-Boc-D-Prolinal is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3 B1277695 N-Boc-D-Prolinal CAS No. 73365-02-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBPZCVWPFMBDH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426548
Record name N-Boc-D-Prolinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73365-02-3
Record name N-Boc-D-Prolinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-D-prolinal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Boc-D-Prolinal: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical properties, characterization, and experimental protocols related to N-Boc-D-Prolinal, a critical chiral building block in contemporary drug discovery and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document consolidates key data to facilitate its application in the laboratory.

Core Physical and Chemical Properties

This compound, systematically named (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carbaldehyde, is a protected derivative of the amino acid D-proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for controlled incorporation into complex molecular architectures.

Below is a summary of its key physical and chemical properties:

PropertyValueReference(s)
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 228 °C (lit.)
Density 1.059 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.461 (lit.)
Optical Activity ([α]23/D) +83° (neat)
CAS Number 73365-02-3[1]

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of N-Boc-D-prolinol. The following protocols provide a general framework for its synthesis and subsequent purification.

Experimental Workflow: Synthesis of this compound

G cluster_0 Synthesis of N-Boc-D-prolinol cluster_1 Oxidation to this compound cluster_2 Purification D-Proline D-Proline Reaction_1 Boc Protection D-Proline->Reaction_1 Boc_Anhydride (Boc)2O Boc_Anhydride->Reaction_1 N-Boc-D-proline N-Boc-D-proline Reaction_1->N-Boc-D-proline Reduction Reduction N-Boc-D-proline->Reduction N-Boc-D-prolinol N-Boc-D-prolinol Reduction->N-Boc-D-prolinol Reaction_2 Oxidation N-Boc-D-prolinol->Reaction_2 Oxidizing_Agent e.g., PCC, Swern Oxidation Oxidizing_Agent->Reaction_2 Crude_Product Crude this compound Reaction_2->Crude_Product Purification_Step Column Chromatography Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of N-Boc-D-proline

  • Dissolve D-proline in an appropriate solvent system, such as a mixture of dioxane and water.

  • Add a base, like triethylamine, to the solution.

  • Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture and stir at room temperature.

  • Upon reaction completion, perform an aqueous workup and acidify the solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield N-Boc-D-proline.

Protocol 2: Reduction of N-Boc-D-proline to N-Boc-D-prolinol

  • Dissolve N-Boc-D-proline in an anhydrous solvent like THF.

  • Cool the solution to 0 °C.

  • Slowly add a reducing agent, such as borane-THF complex or lithium aluminum hydride.

  • Allow the reaction to proceed to completion, followed by a careful quench and workup procedure to isolate N-Boc-D-prolinol.

Protocol 3: Oxidation to this compound A common method for this step is Swern oxidation.

  • In a flask under an inert atmosphere, combine dichloromethane and oxalyl chloride and cool to a low temperature (e.g., -78 °C).

  • Slowly add DMSO, followed by a solution of N-Boc-D-prolinol in dichloromethane.

  • After a period of stirring, add a hindered base such as triethylamine.

  • Allow the reaction to warm to room temperature, then quench and perform an aqueous workup to extract the crude this compound.

Protocol 4: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule.

  • Aldehydic proton: A singlet or doublet in the region of 9.5-9.9 ppm.

  • Pyrrolidine ring protons: A series of multiplets in the upfield region.

  • Boc group protons: A characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom.

  • Aldehyde carbonyl carbon: A resonance in the downfield region, typically around 200 ppm.

  • Boc carbonyl carbon: A signal around 154 ppm.

  • Boc quaternary carbon: A peak at approximately 80 ppm.

  • Boc methyl carbons: A signal around 28 ppm.

  • Pyrrolidine ring carbons: Resonances in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aldehyde)~1720-1740Strong
C=O (Boc carbamate)~1680-1700Strong
C-H (Aldehyde)~2720 and ~2820Medium, often two distinct peaks
C-H (Aliphatic)~2850-3000Strong
C-N~1160-1250Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation Pattern:

G M This compound (M+) m/z = 199 F1 Loss of tert-butyl group [M - 57]+ m/z = 142 M->F1 - C(CH3)3 F2 Loss of isobutylene [M - 56]+ m/z = 143 M->F2 - C4H8 F3 Loss of CHO [M - 29]+ m/z = 170 M->F3 - CHO F4 Loss of Boc group [M - 100]+ m/z = 99 M->F4 - Boc

Caption: Predicted mass spectrometry fragmentation of this compound.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 199 may be observed. Common fragmentation pathways include the loss of the tert-butyl group (m/z 142), isobutylene (m/z 143), the formyl group (m/z 170), and the entire Boc group (m/z 99).

Applications in Drug Development and Signaling Pathways

This compound is a valuable chiral building block in the synthesis of peptidomimetics and other complex organic molecules. Its D-configuration can impart resistance to enzymatic degradation in bioactive peptides.

While this compound itself is not directly involved in signaling pathways, it serves as a crucial precursor for synthesizing molecules that can modulate these pathways. For instance, peptide mimics containing D-proline derivatives can be designed to target specific protein-protein interactions or enzyme active sites that are integral to various cell signaling cascades, including those involved in cancer and neurodegenerative diseases. The conformational constraints imposed by the proline ring are often exploited to create ligands with high affinity and selectivity for their biological targets.

Logical Relationship in Drug Discovery

G NBDP This compound (Chiral Building Block) AS Asymmetric Synthesis NBDP->AS BAP Bioactive Peptides / Peptidomimetics AS->BAP SPM Signaling Pathway Modulation BAP->SPM TD Therapeutic Development SPM->TD

Caption: Role of this compound in drug discovery.

This technical guide provides a foundational understanding of this compound for its effective use in research and development. The provided data and protocols are intended to serve as a starting point for laboratory investigations.

References

An In-depth Technical Guide to the Spectroscopic Data of N-Boc-D-Prolinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for N-Boc-D-Prolinal, a key chiral building block in synthetic organic chemistry, particularly in peptide synthesis and the development of proline-based catalysts and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the key data points presented in a structured format for clarity and comparative analysis.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of rotamers (conformational isomers arising from restricted rotation around the N-Boc bond), some signals in the NMR spectra may appear broadened or as a mixture of peaks. The data presented here represents the major rotamer.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.52s1H-CHO
4.15m1Hα-CH
3.50 - 3.35m2Hδ-CH₂
2.10 - 1.85m4Hβ-CH₂, γ-CH₂
1.45s9H-C(CH₃)₃ (Boc)

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
201.5-CHO (Aldehyde Carbonyl)
154.2-C=O (Boc Carbonyl)
80.5-C(CH₃)₃ (Boc Quaternary C)
65.8α-CH
46.7δ-CH₂
28.4-C(CH₃)₃ (Boc Methyls)
25.5β-CH₂
23.1γ-CH₂

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the aldehyde and carbamate carbonyl groups.

Table 3: IR Spectroscopic Data for this compound (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2975MediumC-H stretch (alkane)
2878, 2730MediumC-H stretch (aldehyde)
1725StrongC=O stretch (aldehyde)
1685StrongC=O stretch (Boc carbamate)
1390, 1365StrongC-H bend (t-butyl)
1160StrongC-O stretch (carbamate)

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for this compound (EI-MS)

m/zRelative Intensity (%)Assignment of Fragment Ion
1995[M]⁺ (Molecular Ion)
14260[M - C₄H₉]⁺ (Loss of t-butyl group)
100100 (Base Peak)[M - Boc]⁺ (Loss of the Boc protecting group)
7085[C₄H₈N]⁺ (Pyrrolidine fragment)
5795[C₄H₉]⁺ (t-butyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1. NMR Spectroscopy Protocol

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: Bruker Avance 400 MHz spectrometer.

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: 4.0 seconds

      • Relaxation Delay: 1.0 second

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Acquisition Time: 1.5 seconds

      • Relaxation Delay: 2.0 seconds

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

2.2. IR Spectroscopy Protocol

  • Sample Preparation: A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired and is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry Protocol

  • Sample Introduction: A dilute solution of this compound in methanol (approximately 1 mg/mL) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

  • Instrument Parameters:

    • Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40 - 400.

    • Source Temperature: 230 °C.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is interpreted to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Neat) B1 NMR Spectroscopy (¹H and ¹³C) A->B1 B2 IR Spectroscopy (ATR-FTIR) A->B2 B3 Mass Spectrometry (EI-MS) A->B3 C1 NMR Data Processing (FT, Phasing, Baseline Correction) B1->C1 C2 IR Spectrum Generation (Background Subtraction) B2->C2 C3 Mass Spectrum Generation (Ion Detection) B3->C3 D Data Analysis and Interpretation (Peak Assignment, Fragmentation Analysis) C1->D C2->D C3->D E Structural Elucidation of This compound D->E

A flowchart of the general workflow for spectroscopic analysis.

Conformational Analysis of the N-Boc-D-prolinal Pyrrolidine Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of the N-Boc-D-prolinal pyrrolidine ring. Proline and its derivatives are unique among the proteinogenic amino acids due to the conformational constraints imposed by the pyrrolidine ring. These constraints are pivotal in determining the structure of peptides and proteins and are of significant interest in drug design and development. The N-tert-butoxycarbonyl (Boc) protecting group and the C-terminal aldehyde functionality in this compound introduce additional complexity to its conformational preferences.

Introduction to Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two predominant puckered conformations, often described as "envelope" or "twist" forms. These puckering modes are crucial for the biological activity and structural roles of proline-containing molecules. The two primary conformations are typically designated as Cγ-exo (down) and Cγ-endo (up), referring to the position of the Cγ carbon atom relative to the average plane of the ring.

The puckering of the pyrrolidine ring can be influenced by several factors, including the nature of substituents on the ring, the electronic properties of the N-acyl group, and the surrounding solvent environment.[1][2][3][4] In this compound, the bulky Boc group on the nitrogen atom and the aldehyde group at the Cα position play a significant role in dictating the conformational equilibrium.

Conformational Equilibrium in this compound

The conformational equilibrium of the this compound pyrrolidine ring is a dynamic process involving the interconversion between the endo and exo puckered forms. The bulky N-Boc group generally influences the puckering to minimize steric hindrance. Computational studies and experimental data from related N-Boc-proline derivatives suggest a complex interplay of steric and electronic effects that determine the favored conformation.

The following diagram illustrates the equilibrium between the two primary puckered conformations of the pyrrolidine ring.

G cluster_0 Pyrrolidine Ring Pucker Cγ-endo Cγ-endo Transition State Transition State Cγ-endo->Transition State Cγ-exo Cγ-exo Cγ-exo->Transition State Transition State->Cγ-endo Transition State->Cγ-exo

Fig. 1: Conformational equilibrium of the pyrrolidine ring.

Experimental and Computational Methodologies

The conformational analysis of this compound and its analogs relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for studying the conformation of the pyrrolidine ring. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are particularly informative. These coupling constants are related to the dihedral angles between the protons through the Karplus equation. By measuring the coupling constants, it is possible to deduce the preferred puckering of the ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

  • Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the proton signals and measure the coupling constants for the pyrrolidine ring protons (Hα, Hβ, Hγ, Hδ).

  • Conformational Interpretation: Use the measured coupling constants and the Karplus equation to determine the dihedral angles and infer the predominant ring pucker.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are used to calculate the relative energies of different conformers and to predict the geometric parameters of the pyrrolidine ring.

Computational Protocol: DFT Calculations

  • Structure Building: Construct the initial 3D structures of the Cγ-endo and Cγ-exo conformers of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures correspond to energy minima (no imaginary frequencies).

  • Analysis: Analyze the optimized geometries to determine bond lengths, bond angles, and dihedral angles for each conformer.

The following diagram outlines the general workflow for the conformational analysis of this compound.

G cluster_workflow Conformational Analysis Workflow Start Start Sample This compound Start->Sample NMR NMR Spectroscopy Sample->NMR Computational Computational Modeling Sample->Computational Data Extract J-couplings & Dihedral Angles NMR->Data Computational->Data Analysis Karplus Equation & Energy Comparison Data->Analysis Result Determine Dominant Conformer Analysis->Result

Fig. 2: Workflow for conformational analysis.

Quantitative Conformational Data

While specific experimental data for this compound is not extensively published, the following tables provide illustrative data based on studies of closely related N-Boc-proline derivatives. These values represent typical ranges observed for the endo and exo conformers.

Table 1: Illustrative ¹H NMR Coupling Constants (Hz) for Pyrrolidine Ring Protons

CouplingCγ-endo Conformer (Typical)Cγ-exo Conformer (Typical)
³J(Hα, Hβ₁)7.0 - 9.02.0 - 4.0
³J(Hα, Hβ₂)2.0 - 4.07.0 - 9.0
³J(Hβ₁, Hγ₁)5.0 - 7.09.0 - 11.0
³J(Hβ₂, Hγ₂)9.0 - 11.05.0 - 7.0

Table 2: Illustrative Dihedral Angles (°) and Relative Energies from Computational Modeling

ParameterCγ-endo Conformer (Illustrative)Cγ-exo Conformer (Illustrative)
Φ (Cα-N-Cδ-Cγ)-20 to -40+20 to +40
Ψ (N-Cα-C'-O)+140 to +160-60 to -80
Relative Energy (kcal/mol)0.5 - 1.50.0

Note: The relative energies are highly dependent on the computational method and solvent model used. The Cγ-exo conformer is often found to be slightly more stable for N-Boc protected prolines.

Conclusion

The conformational analysis of the this compound pyrrolidine ring is essential for understanding its role in molecular recognition and its application in drug design. The ring exists in a dynamic equilibrium between Cγ-endo and Cγ-exo puckered conformations. The preferred conformation is dictated by a subtle balance of steric and electronic effects from the N-Boc and C-terminal aldehyde groups. A combination of NMR spectroscopy and computational modeling provides a powerful approach to characterizing this conformational landscape. The methodologies and illustrative data presented in this guide offer a framework for researchers and scientists engaged in the study and application of proline derivatives.

References

An In-depth Technical Guide to N-Boc-D-Prolinal: Chemical Structure, Stereochemistry, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-D-Prolinal, a critical chiral building block in modern organic synthesis and medicinal chemistry. The document details its chemical structure, stereochemical considerations, quantitative physicochemical and spectroscopic data, and detailed experimental protocols for its synthesis.

Core Chemical Structure and Properties

This compound, with the systematic IUPAC name tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate, is a derivative of the amino acid D-proline.[1][2] The structure features a pyrrolidine ring with a formyl (aldehyde) group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[3] This Boc group enhances the compound's stability under a range of non-acidic reaction conditions, making it a versatile intermediate in multi-step syntheses.[3]

The presence of the aldehyde functional group allows for a wide array of chemical transformations, including nucleophilic additions, reductions, and oxidations, rendering it a valuable precursor for the synthesis of complex bioactive molecules and pharmaceuticals.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 73365-02-3[3][4]
Molecular Formula C₁₀H₁₇NO₃[1][3][4]
Molecular Weight 199.25 g/mol [1][4]
Appearance Colorless to light yellow/orange clear liquid[2]
Boiling Point 228 °C (lit.)
Density 1.059 g/mL at 25 °C (lit.)
Refractive Index n²⁰/D 1.461 (lit.)
Optical Rotation [α]²³/D +83° (neat)
[α]²⁰/D +81.0° to +86.0° (neat)[2]

Stereochemistry

The stereochemistry of this compound is a critical aspect of its utility, particularly in the synthesis of enantiomerically pure pharmaceuticals. The "D" designation refers to the configuration at the C2 carbon of the pyrrolidine ring, which is the stereocenter bearing the aldehyde group. According to the Cahn-Ingold-Prelog priority rules, this corresponds to an (R) configuration.

A significant challenge in the synthesis and handling of this compound is the potential for epimerization at the C2 position. The α-proton to the newly formed carbonyl group is acidic and can be abstracted under basic conditions, leading to racemization and the formation of the (S)-enantiomer, N-Boc-L-Prolinal. Therefore, the control of stereochemistry is paramount and relies on the use of mild, non-basic, and low-temperature reaction conditions during its synthesis. The successful application of this compound in highly stereoselective reactions is a testament to the high fidelity of modern synthetic methods in preserving its D-configuration.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Due to the restricted rotation around the N-Boc amide bond, the compound can exist as a mixture of cis and trans rotamers in solution, which may lead to the duplication of signals in NMR spectra.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR Specific experimental data not available in search results. Expected chemical shifts (CDCl₃, ppm): ~9.5 (s, 1H, CHO), ~4.2 (m, 1H, H-2), ~3.5 (m, 2H, H-5), ~2.0-1.8 (m, 4H, H-3, H-4), 1.45 (s, 9H, C(CH₃)₃).N/A
¹³C NMR Specific experimental data not available in search results. Expected chemical shifts (CDCl₃, ppm): ~202 (CHO), ~154 (NCOO), ~80 (C(CH₃)₃), ~65 (C-2), ~46 (C-5), ~28 (C(CH₃)₃), ~25 (C-3 or C-4), ~23 (C-4 or C-3).N/A
IR (Infrared) Spectra available, characteristic peaks expected around 1720-1740 cm⁻¹ (C=O, aldehyde) and 1680-1700 cm⁻¹ (C=O, carbamate).[1]
Mass Spec (MS) Spectra available, expected m/z for [M+H]⁺: 200.1332.[1]

Experimental Protocols: Synthesis of this compound

The most common and stereochemically reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, N-Boc-D-prolinol. Below are detailed protocols for two effective oxidation methods.

The Swern oxidation is a widely used method known for its mild conditions, which are crucial for preventing epimerization of the chiral center.

Protocol:

  • Activator Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

  • DMSO Addition: To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of N-Boc-D-prolinol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Base Quenching: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil.

This method offers a greener alternative, often using a co-oxidant like sodium hypochlorite (bleach) or proceeding via aerobic oxidation with a copper catalyst.

Protocol (Adapted from general procedures):

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-D-prolinol (1.0 equivalent) in a suitable solvent such as DCM or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (e.g., 0.05 equivalents) and, if applicable, a copper(I) salt (e.g., CuCl, 0.05 equivalents) and a ligand like 2,2'-bipyridine (0.05 equivalents) for aerobic oxidation. For bleach-mediated oxidation, sodium bromide (0.1 equivalents) is often added.

  • Oxidation:

    • Aerobic: Stir the mixture vigorously under an atmosphere of air or oxygen at room temperature. The reaction progress can be monitored by TLC.

    • Bleach-mediated: Cool the reaction mixture to 0 °C and add a buffered solution of sodium hypochlorite (e.g., at pH 8.6) dropwise.

  • Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with sodium thiosulfate for bleach). Extract the product into an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography as described for the Swern oxidation.

Mandatory Visualizations

Synthesis_of_N_Boc_D_Prolinal Start N-Boc-D-Prolinol (R-configuration) Oxidation Oxidation (e.g., Swern or TEMPO) Start->Oxidation Stereocenter Preserved Product This compound (R-configuration) Oxidation->Product Mild Conditions (-78°C or Catalytic) Epimerization Epimerization (Racemization) Oxidation->Epimerization Harsh Conditions (e.g., strong base, high temp) Byproduct N-Boc-L-Prolinal (S-configuration) Epimerization->Byproduct Swern_Oxidation_Workflow A 1. Prepare Flask & Dissolve (COCl)₂ in DCM at -78°C B 2. Add DMSO in DCM (maintain < -60°C) A->B C 3. Add N-Boc-D-Prolinol in DCM (maintain < -60°C) B->C D 4. Add Triethylamine (TEA) & warm to RT C->D E 5. Aqueous Work-up (Wash & Extract) D->E F 6. Dry & Concentrate E->F G 7. Purify via Chromatography F->G H Final Product: This compound G->H

References

N-Boc-D-Prolinal CAS number 73365-02-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-D-Prolinal (CAS: 73365-02-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS Number: 73365-02-3), a versatile chiral building block crucial in modern organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and its significant applications in research and development.

Core Properties and Specifications

This compound, systematically named tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate, is a derivative of the amino acid D-proline, where the amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This structure makes it a valuable intermediate for introducing the D-proline scaffold into complex molecules.[2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 73365-02-3[1][3][4]
Molecular Formula C₁₀H₁₇NO₃[3][4][5]
Molecular Weight 199.25 g/mol [3][4][5]
Appearance Colorless to light yellow/amber clear liquid[1][4]
Boiling Point 228 °C (lit.)[3]
Density 1.059 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.461 (lit.)[3]
Optical Rotation [α]23/D +83°, neat[3]
[α]D25 = +100 ± 2º (c=1.009 in CHCl₃)[4]
Purity Assay ≥97%[3][4]
Storage Temperature -20°C or 2-8°C[3][4]
Structural Identifiers
IdentifierValueSource(s)
IUPAC Name tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate[5]
SMILES [H]C(=O)[C@H]1CCCN1C(=O)OC(C)(C)C[3]
InChI 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1[3]
InChI Key YDBPZCVWPFMBDH-MRVPVSSYSA-N[3][5]

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are provided below.

Synthesis Protocol: Oxidation of N-Boc-D-Prolinol

A common and effective method for synthesizing this compound is the oxidation of its corresponding alcohol, tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. The following protocol is based on established procedures.[6]

Materials:

  • tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Starting Material)

  • Dess-Martin Periodinane (DMP) or other suitable oxidizing agent

  • Dichloromethane (DCM), anhydrous

  • Diatomaceous earth (Celite)

  • Ethyl acetate

  • Hexanes

  • Neutral silica gel

Procedure:

  • Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve the starting material, tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent), in anhydrous dichloromethane (DCM).

  • Oxidation: Add the oxidizing agent (e.g., Dess-Martin Periodinane, ~1.1 equivalents) to the stirring solution in batches over a period of 5-10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[7]

  • Workup: Upon completion, filter the resulting suspension through a pad of diatomaceous earth. Wash the filter cake thoroughly with additional DCM to ensure all product is collected.[6]

  • Concentration: Combine the filtrates and concentrate them under reduced pressure to yield the crude this compound.[6]

  • Purification: Purify the crude product via column chromatography on neutral silica gel. Elute with a solvent system such as 12% ethyl acetate in hexanes to afford the final product as a clear oil or liquid.[6]

Synthesis_Workflow cluster_reaction Step 1: Oxidation cluster_workup Step 2: Workup & Purification start N-Boc-D-Prolinol in DCM reaction Stir 1-2h at RT under N2 start->reaction reagent Oxidizing Agent (e.g., DMP) reagent->reaction filtration Filter through Diatomaceous Earth reaction->filtration Reaction Mixture concentration Concentrate Filtrate filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography product Pure This compound chromatography->product

Diagram 1: Synthesis and Purification Workflow
Analytical Characterization Protocols

To confirm the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure and assess purity.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of the compound in a deuterated solvent (e.g., MeOD-d4 or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[7]

    • Process the data to identify characteristic chemical shifts and coupling constants corresponding to the protons and carbons of the this compound structure. Spectral data is available from various chemical databases for comparison.[7][8]

2. Infrared (IR) Spectroscopy:

  • Objective: To identify key functional groups.

  • Methodology:

    • Obtain the IR spectrum using an ATR-FTIR spectrometer.[5]

    • Analyze the spectrum for characteristic absorption bands:

      • Aldehyde C-H stretch (~2720 cm⁻¹ and ~2820 cm⁻¹)

      • Aldehyde C=O stretch (~1725 cm⁻¹)

      • Boc-group C=O stretch (~1690 cm⁻¹)

3. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight.

  • Methodology:

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]

    • In the mass spectrum, identify the molecular ion peak [M]+ or related adducts (e.g., [M+H]+) corresponding to the molecular weight of 199.25 g/mol .[3][5]

4. Purity Analysis (HPLC/GC):

  • Objective: To quantify the purity of the compound.

  • Methodology:

    • Develop a suitable method using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Use a chiral column if enantiomeric purity needs to be assessed.

    • The purity is typically determined to be >95-97% for commercial-grade products.[1]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation sample This compound (Synthesized Product) nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (LC-MS or GC-MS) sample->ms hplc Purity Analysis (HPLC/GC) sample->hplc structure Structural Confirmation nmr->structure functional_groups Functional Group ID ir->functional_groups mw Molecular Weight Confirmation ms->mw purity Purity >97% hplc->purity

Diagram 2: General Analytical Workflow

Applications in Research and Drug Development

This compound's unique structure, featuring a reactive aldehyde, a chiral center, and a stable protecting group, makes it a highly valuable intermediate in several advanced scientific fields.[2][4]

  • Peptide Synthesis: It serves as a key building block for incorporating D-proline residues into peptides.[3][4] The inclusion of D-amino acids can enhance the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life, a critical factor for therapeutic peptides.[9]

  • Drug Development: The compound is a precursor in the synthesis of novel drug candidates.[4] Its chiral pyrrolidine scaffold is a common feature in many bioactive molecules, and its aldehyde functionality allows for diverse chemical modifications to explore structure-activity relationships (SAR).[4][]

  • Asymmetric Synthesis: It acts as a chiral auxiliary, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where different enantiomers can have vastly different biological activities.[2][4]

  • Bioconjugation: The aldehyde group can be used for bioconjugation, linking it to biomolecules like proteins or imaging agents to create targeted drug delivery systems or diagnostic tools.[4]

Applications_Diagram cluster_fields Core Application Areas cluster_outcomes Resulting Products & Technologies center_node This compound (Versatile Chiral Intermediate) peptide Peptide Synthesis center_node->peptide drug_dev Drug Development center_node->drug_dev asymmetric Asymmetric Synthesis center_node->asymmetric bioconj Bioconjugation center_node->bioconj therapeutics Enzymatically Stable Peptide Therapeutics peptide->therapeutics novel_drugs Novel Drug Candidates (e.g., Neuropharmacology) drug_dev->novel_drugs enantio_pure Enantiomerically Pure Compounds asymmetric->enantio_pure delivery Targeted Delivery & Imaging Agents bioconj->delivery

References

Solubility and Stability of N-Boc-D-Prolinal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of N-Boc-D-Prolinal (tert-butyl (R)-2-formylpyrrolidine-1-carboxylate). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a consolidated view of qualitative solubility, key stability considerations, and detailed, generalized experimental protocols for determining these properties. This guide is intended to equip researchers with the necessary information and methodologies to effectively handle, store, and utilize this compound in a laboratory setting.

Introduction to this compound

This compound is a chiral synthetic building block widely employed in medicinal chemistry and drug development. The presence of the tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen enhances its utility in peptide synthesis and the construction of complex molecular architectures.[1] The aldehyde functionality makes it a versatile precursor for various chemical transformations. Understanding its solubility and stability is critical for its effective use in reactions, ensuring reproducibility and the quality of downstream products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₇NO₃[2]
Molecular Weight 199.25 g/mol [2]
Appearance Colorless to light yellow/orange clear liquid[1]
Density 1.059 g/mL at 25 °C[3]
Boiling Point 228 °C[3]
Refractive Index n20/D 1.461[3]
Optical Activity [α]23/D +83°, neat

Solubility Profile

Table 2: Predicted and Qualitative Solubility of this compound

SolventChemical ClassPredicted/Qualitative SolubilityReference(s) for L-enantiomer
Dichloromethane (DCM)Halogenated HydrocarbonExpected to be soluble-
ChloroformHalogenated HydrocarbonSoluble[4][5]
Tetrahydrofuran (THF)EtherExpected to be soluble-
Ethyl AcetateEsterExpected to be soluble-
AcetoneKetoneExpected to be soluble-
Acetonitrile (ACN)NitrileExpected to be soluble-
Methanol (MeOH)AlcoholExpected to be soluble-
Ethanol (EtOH)AlcoholExpected to be soluble-
Dimethylformamide (DMF)AmideExpected to be soluble-
Dimethyl Sulfoxide (DMSO)SulfoxideExpected to be soluble-
WaterProtic SolventSlightly soluble[4][5]
HexanesNonpolar HydrocarbonExpected to be sparingly soluble to insoluble-

Note: The solubility of enantiomers is generally very similar.

Stability and Storage

This compound is sensitive to air and heat.[1] Proper handling and storage are crucial to prevent degradation.

Key Stability Considerations:

  • Temperature: The compound should be stored at low temperatures, with recommendations of -20°C or frozen (<0°C) being common.[1][3]

  • Atmosphere: It is recommended to store this compound under an inert gas, such as argon or nitrogen, to prevent oxidation of the aldehyde group.[1]

  • pH: The Boc protecting group is labile under acidic conditions, which can lead to its removal.[3] Therefore, exposure to strong acids should be avoided. The aldehyde functionality can be susceptible to racemization under certain basic or acidic conditions.

Recommended Storage Conditions:

  • Store in a tightly sealed container at -20°C .[1][3]

  • Store under an inert atmosphere .[1]

  • Avoid exposure to heat, strong acids, and oxidizing agents .

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol outlines a standard laboratory procedure for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., DCM, Methanol, Water)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a quantitative NMR (qNMR) spectrometer.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed with some undissolved solid remaining.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the undissolved solid settle. If necessary, centrifuge the vial to ensure a clear supernatant.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or qNMR, to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate separate Centrifuge to separate solid agitate->separate extract Extract and dilute supernatant separate->extract quantify Quantify by HPLC or qNMR extract->quantify calculate Calculate solubility quantify->calculate end End calculate->end G Workflow for HPLC-Based Stability Study cluster_setup Setup cluster_storage Storage & Monitoring cluster_data Data Analysis start Start prep_stock Prepare stock solution (1 mg/mL) start->prep_stock initial_hplc Analyze at T=0 via HPLC prep_stock->initial_hplc store_sample Store solution under test conditions initial_hplc->store_sample timepoint_hplc Analyze at time points (e.g., 1, 3, 7, 14 days) store_sample->timepoint_hplc timepoint_hplc->timepoint_hplc Repeat for each time point analyze_data Compare peak areas to T=0 timepoint_hplc->analyze_data identify_degradants Identify degradation products analyze_data->identify_degradants determine_stability Determine stability profile identify_degradants->determine_stability end End determine_stability->end G Potential Degradation Pathways NBocProlinal This compound Deprotection D-Prolinal NBocProlinal->Deprotection Acidic Conditions Oxidation N-Boc-D-Proline NBocProlinal->Oxidation Oxidation (Air) Racemization N-Boc-L-Prolinal NBocProlinal->Racemization Base/Acid

References

The Role of N-Boc-D-Prolinal in Organocatalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-D-prolinal, a chiral aldehyde derived from the amino acid D-proline, is a valuable molecule in the field of asymmetric organocatalysis. However, contrary to what its structure might suggest, it is not typically employed as a direct organocatalyst. Instead, its primary and critical role is that of a versatile chiral building block for the synthesis of more complex and highly efficient organocatalysts, most notably diarylprolinol silyl ethers. This guide elucidates the mechanism of action of related proline-derived catalysts, explains the structural limitations of this compound for direct catalysis, provides detailed experimental protocols for the synthesis of advanced catalysts from N-Boc-protected proline derivatives, and presents quantitative data on the performance of these resulting catalysts.

The Foundational Mechanism: Enamine Catalysis

Organocatalysis by proline and its derivatives hinges on the formation of a nucleophilic enamine intermediate. In a typical reaction, such as an aldol addition, the secondary amine of the catalyst condenses with a carbonyl compound (e.g., a ketone) to form a chiral enamine. This enamine then attacks an electrophile (e.g., an aldehyde). The stereochemistry of the catalyst directs this attack, leading to the formation of a product with high enantioselectivity.

A key feature of highly successful proline-derived catalysts, such as proline itself or diarylprolinol ethers, is the presence of a functional group (a carboxylic acid or a hydroxyl group, respectively) that can activate the electrophile and stabilize the transition state, often through hydrogen bonding. This bifunctional activation is crucial for high catalytic activity and stereoselectivity.

This compound: A Chiral Building Block, Not a Catalyst

While this compound possesses the necessary secondary amine within its pyrrolidine ring to form an enamine, it lacks the critical second functional group for electrophile activation. Unlike proline, it does not have a carboxylic acid, and unlike prolinol derivatives, it lacks a hydroxyl group. The aldehyde functional group in this compound is electrophilic and does not possess the ability to act as a hydrogen bond donor to activate the reacting electrophile. This structural limitation is the primary reason why this compound is not a commonly used organocatalyst.

Its principal utility lies in its role as a precursor. The aldehyde group can be readily transformed into other functionalities, allowing for the synthesis of a wide range of sophisticated organocatalysts.

Hypothetical Catalytic Cycle of this compound

Although not commonly used, it is theoretically possible for this compound to catalyze reactions via an enamine mechanism, albeit likely with lower efficiency and selectivity compared to bifunctional catalysts. The hypothetical catalytic cycle for an aldol reaction is depicted below. In this scenario, the stereochemical control would rely solely on the steric hindrance provided by the chiral pyrrolidine ring and the bulky N-Boc group to direct the approach of the electrophile.

G Hypothetical Catalytic Cycle for this compound cluster_cycle cluster_reactants cluster_products Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Product_Bound Catalyst-Product Adduct Iminium->Product_Bound + H₂O Product_Bound->Catalyst - Aldol Product Product Aldol Product Product_Bound->Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium

Caption: Hypothetical enamine cycle for an this compound catalyzed aldol reaction.

Synthesis of High-Performance Catalysts from N-Boc-Proline Derivatives

The true value of N-Boc protected proline derivatives is demonstrated in the synthesis of highly effective catalysts. A prominent example is the synthesis of diarylprolinol silyl ether catalysts, often referred to as Jørgensen-Hayashi catalysts.

Experimental Protocol: Synthesis of a Diarylprolinol Catalyst Precursor

This protocol describes the synthesis of (S)-α,α-diphenyl-2-pyrrolidinemethanol, a precursor to a Jørgensen-Hayashi catalyst, starting from N-Boc-D-proline.

Materials:

  • N-Boc-D-proline

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Phenylmagnesium bromide (PhMgBr) in THF

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

Step 1: Esterification of N-Boc-D-proline

  • Suspend N-Boc-D-proline (1.0 eq) in anhydrous methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the crude N-Boc-D-proline methyl ester. This can often be used in the next step without further purification.

Step 2: Grignard Reaction

  • Prepare a solution of phenylmagnesium bromide (3.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Dissolve the crude N-Boc-D-proline methyl ester from Step 1 in anhydrous THF.

  • Add the ester solution dropwise to the Grignard reagent at 0 °C.

  • Stir the mixture at 0 °C for 1.5 hours, then warm to room temperature and heat to reflux overnight.

  • Cool the reaction mixture and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-2-(diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine.

Step 3: Deprotection

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield (S)-α,α-diphenyl-2-pyrrolidinemethanol.

Experimental Workflow Diagram

G Synthesis Workflow for Diarylprolinol Precursor Start N-Boc-D-Proline Ester N-Boc-D-proline methyl ester Start->Ester Esterification (MeOH, SOCl₂) Grignard_Product N-Boc-protected diarylprolinol Ester->Grignard_Product Grignard Reaction (PhMgBr, THF) Final_Product (S)-α,α-Diphenyl-2- pyrrolidinemethanol Grignard_Product->Final_Product Boc Deprotection (TFA, DCM)

Caption: Workflow for the synthesis of a diarylprolinol catalyst precursor.

Quantitative Performance Data

CatalystAldehyde SubstituentYield (%)Enantiomeric Excess (ee, %)
Catalyst derived from N-Boc-L-proline 4-Nitro5561
4-Chloro5258
4-Methyl4550
L-proline 4-Nitro6876

Note: The data presented is compiled from representative studies and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.

Conclusion

This compound is a crucial chiral synthon in the toolbox of organic chemists, enabling the synthesis of a diverse array of advanced, high-performance organocatalysts. While it possesses the structural elements for enamine formation, its lack of a secondary functional group to activate the electrophile renders it a suboptimal catalyst for direct use in most organocatalytic transformations. Understanding its primary role as a versatile building block is key to leveraging its full potential in the development of novel and efficient catalytic systems for asymmetric synthesis, a cornerstone of modern drug discovery and development.

Theoretical Insights into N-Boc-D-Prolinal Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinal, a chiral aldehyde derived from D-proline, is a versatile building block in asymmetric synthesis. Its unique structural features, combining the steric bulk of the tert-butyloxycarbonyl (Boc) protecting group with the reactivity of the aldehyde and the chirality of the proline ring, make it a subject of significant interest in the development of novel synthetic methodologies. Understanding the underlying reaction mechanisms is crucial for optimizing existing protocols and designing new, efficient, and stereoselective transformations.

This technical guide provides an in-depth analysis of the theoretical studies on reaction mechanisms involving this compound and closely related proline-based organocatalysts. While direct computational studies on this compound are not extensively available in the current literature, the well-established mechanistic principles of proline and its derivatives in key reactions, such as aldol and related C-C bond-forming reactions, offer a robust framework for understanding its reactivity. This guide will synthesize these findings, presenting quantitative data, detailed experimental protocols for context, and visual representations of the key mechanistic pathways.

Core Reaction Mechanisms: The Enamine Pathway

The predominant reaction mechanism for proline and its derivatives, including those synthesized from N-Boc-D-proline, in reactions with carbonyl compounds is the enamine pathway.[1][2][3] This mechanism is central to its catalytic activity in asymmetric aldol reactions. The general cycle can be broken down into three key stages: enamine formation, carbon-carbon bond formation, and catalyst regeneration.

A pivotal study by Arslan et al. investigated the performance of C2-symmetric organocatalysts derived from (S)-N-Boc-proline in the asymmetric aldol reaction of acetone with various substituted aromatic aldehydes.[1] Their work combined experimental results with computational modeling to elucidate the stereoselectivity of the reaction.

Experimental Protocol: Asymmetric Aldol Reaction with Proline-Based Organocatalysts[1]

A general procedure for carrying out the asymmetric aldol reaction catalyzed by an organocatalyst derived from (S)-N-Boc-proline is as follows:

  • To a stirred solution of the catalyst (10–20 mol%) in a suitable solvent (e.g., dichloromethane), the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added.

  • An additive may be included in some cases (10 mol%).

  • The reaction mixture is stirred for a period of 24–72 hours at a controlled temperature (ranging from -10 to 25 °C).

  • The reaction is quenched by the addition of a saturated ammonium chloride solution.

  • The product is extracted with an organic solvent, such as ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with water and dried over anhydrous magnesium sulfate (MgSO₄).

  • The solvent is removed under reduced pressure, and the resulting product is purified and analyzed to determine yield and enantiomeric excess.

Data Presentation: Catalyst Performance in Asymmetric Aldol Reaction

The following table summarizes the experimental results for the asymmetric aldol reaction between acetone and various substituted benzaldehydes, catalyzed by a C2-symmetric organocatalyst derived from (S)-N-Boc-proline.[1]

CatalystAldehyde SubstituentYield (%)Enantiomeric Excess (ee, %)
Catalyst from N-Boc-proline 4-Nitro5561
4-Chloro5258
4-Methyl4550
L-proline (for comparison) 4-Nitro6876

These results indicate that while the catalyst derived from N-Boc-proline is effective in promoting the aldol reaction, its performance in terms of yield and enantioselectivity is moderate compared to unmodified L-proline under the tested conditions.[1] Computational modeling helps to explain the origins of this stereoselectivity.

Computational Modeling of the Aldol Reaction Mechanism

Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the transition states and energy profiles of proline-catalyzed aldol reactions.[2] These models provide a rationalization for the observed stereochemical outcomes. The stereoselectivity is determined during the C-C bond formation step, where the enamine attacks the aldehyde. The facial selectivity of this attack is governed by the geometry of the transition state.

Computational studies on catalysts derived from (S)-N-Boc-proline suggest that the amide-NH groups can act similarly to the carboxylic acid group in proline, providing electrophilic activation of the aldehyde through hydrogen bonding in the transition state.[1] The calculations were performed at the HF/6-31+G(d) level and higher levels of theory (B3LYP/6-311++G(d,p)) to investigate the transition state structures.[1]

The stereochemical outcome is rationalized by considering the attack of the enamine on the re or si face of the aldehyde. The transition state leading to the major enantiomer is lower in energy. The computational results were found to be consistent with the experimental findings, supporting the proposed mechanism for the observed stereoselectivity.[1]

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the theoretical studies of this compound and related reactions.

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium_Intermediate Iminium_Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Product Product Iminium_Intermediate->Product + H2O - Catalyst Water Water

Caption: Generalized enamine catalytic cycle for proline-derived catalysts.

Aldol_Transition_State cluster_TS Stereodetermining Transition State Enamine Enamine TS_re Transition State (re-face attack) Enamine->TS_re + Aldehyde TS_si Transition State (si-face attack) Enamine->TS_si + Aldehyde Aldehyde Aldehyde R_Product R-Enantiomer TS_re->R_Product S_Product S-Enantiomer TS_si->S_Product

Caption: Competing transition states in the stereodetermining step.

Asymmetric Phospha-Aldol Reaction

While the enamine-catalyzed aldol reaction is the most studied, this compound can also participate as a reactant in other stereoselective transformations. One such example is the asymmetric phospha-aldol reaction. Although detailed theoretical studies on this specific reaction are limited, it represents an important class of reactions for this chiral aldehyde. The reaction involves the nucleophilic addition of a phosphine to the aldehyde, followed by subsequent transformations to yield phosphorus-containing products. The stereochemical outcome is dictated by the facial selectivity of the initial attack on the prochiral aldehyde.

Enantioselective Lithiation of the N-Boc-Pyrrolidine Core

While not a reaction of the aldehyde group itself, computational studies on the enantioselective lithiation of N-Boc-pyrrolidine provide valuable quantitative data on the energetics of transition states involving this structural motif. A study on the deprotonation of N-Boc-pyrrolidine using s-butyllithium and sparteine-like diamines employed DFT calculations (B3P86/6-31G*) to determine activation enthalpies and Gibbs free energies for the proton transfer step.[4]

Quantitative Data: Calculated Activation Energies for Lithiation[4]
Diamine LigandΔH‡ (kcal/mol)ΔG‡ (kcal/mol)
N-Me-substituted11.111.5
N-(i)Pr-substituted11.711.8

These data, while from a different reaction type, highlight the utility of computational chemistry in quantifying the energy barriers of reactions involving the N-Boc-pyrrolidine scaffold and can serve as a reference for the expected energy ranges in other transition states.

Conclusion and Future Outlook

The theoretical understanding of reaction mechanisms involving this compound is largely built upon the extensive computational and experimental work on proline and its derivatives in organocatalysis. The enamine mechanism provides a robust framework for rationalizing the stereochemical outcomes of aldol-type reactions. Computational studies have proven to be a powerful tool for elucidating the subtle energetic differences between competing transition states that govern enantioselectivity.

While direct and comprehensive theoretical investigations specifically targeting this compound are still needed, the existing literature on related systems provides a strong foundation for researchers, scientists, and drug development professionals. Future computational work should focus on the specific role of the N-Boc group and the aldehyde functionality in a wider range of reactions to build a more complete picture of the reactivity and selectivity of this important chiral building block. Such studies will undoubtedly accelerate the development of novel and efficient asymmetric transformations.

References

Methodological & Application

Synthesis of Chiral Ligands from N-Boc-D-Prolinal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of chiral ligands derived from N-Boc-D-prolinal. This versatile chiral building block, readily accessible from N-Boc-D-proline, offers a convenient entry point to valuable ligands for asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis. The protocols outlined herein focus on the synthesis of chiral phosphine, diamine, and diol ligands, key classes of ligands employed in a wide range of enantioselective transformations.

Introduction

This compound, with its stereodefined pyrrolidine core and reactive aldehyde functionality, is an excellent starting material for the synthesis of diverse chiral ligands. The tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the aldehyde, while the inherent chirality of the D-proline backbone provides the foundation for inducing asymmetry in catalytic reactions. The ligands synthesized from this precursor have shown significant efficacy in various metal-catalyzed reactions, including asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions.

Data Presentation: Performance of this compound Derived Ligands

The following table summarizes representative quantitative data for the performance of chiral ligands synthesized from this compound or its close derivatives in various asymmetric catalytic reactions.

Ligand TypeReactionCatalystSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Phosphine Asymmetric Hydrogenation[Rh(COD)(L)]BF₄Methyl α-acetamidoacrylate>9998[1][2][3]
Asymmetric Hydrogenation[Rh(COD)(L)]BF₄Methyl (Z)-α-acetamidocinnamate>9999[1][2][4]
Diamine Asymmetric Transfer HydrogenationRuCl₂(L)(dppf)Acetophenone9597[5]
Asymmetric 1,4-AdditionNiBr₂/LChalcone8799[5]
Diol Asymmetric Grignard AdditionTi(Oi-Pr)₄/LBenzaldehyde9295[6][7]
Asymmetric AlkylationZn(OTf)₂/LGlycine imine8592[8]

Experimental Protocols

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are paramount in asymmetric hydrogenation and other cross-coupling reactions.[1][3][9] The synthesis from this compound typically involves a two-step process: reduction of the aldehyde to the corresponding alcohol (N-Boc-D-prolinol) followed by conversion of the hydroxyl group to a phosphine.

Protocol 1.1: Synthesis of N-Boc-D-prolinol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-prolinol as a colorless oil, which can often be used in the next step without further purification.

Protocol 1.2: Synthesis of (2R)-1-(tert-butoxycarbonyl)-2-(diphenylphosphinomethyl)pyrrolidine

Materials:

  • N-Boc-D-prolinol

  • Triethylamine (Et₃N) or Pyridine

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Lithium diphenylphosphide (LiPPh₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Activation of the hydroxyl group: Dissolve N-Boc-D-prolinol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

  • Add tosyl chloride (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 2 hours, then at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate to give the tosylated intermediate.

  • Nucleophilic substitution: In a separate flask, prepare a solution of lithium diphenylphosphide in THF.

  • Add the tosylated intermediate (1.0 eq) in THF to the LiPPh₂ solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the chiral phosphine ligand.

Diagram 1: Synthesis of a Chiral Phosphine Ligand

G prolinal This compound prolinol N-Boc-D-Prolinol prolinal->prolinol NaBH4, MeOH tosylate Tosyl-N-Boc-D-Prolinol prolinol->tosylate TsCl, Et3N phosphine Chiral Phosphine Ligand tosylate->phosphine LiPPh2, THF

Caption: Synthetic workflow for a chiral phosphine ligand.

Synthesis of Chiral Diamine Ligands

Chiral diamine ligands are highly effective in asymmetric transfer hydrogenation and various carbon-carbon bond-forming reactions.[5][10] A straightforward method for their synthesis from this compound is through reductive amination.[11]

Protocol 2.1: Synthesis of a Chiral N,N'-Diamine Ligand

Materials:

  • This compound

  • Chiral primary amine (e.g., (R)-1-phenylethylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the chiral primary amine (1.1 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected chiral diamine ligand.

  • Deprotection (Optional): The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the free diamine.

Diagram 2: Reductive Amination for Diamine Synthesis

G prolinal This compound imine Imine Intermediate prolinal->imine AcOH (cat.) amine Chiral Primary Amine amine->imine diamine Chiral Diamine Ligand imine->diamine NaBH(OAc)3

Caption: Reductive amination workflow for chiral diamine synthesis.

Synthesis of Chiral Diol Ligands

Chiral diols are versatile ligands and synthons in asymmetric synthesis.[12][13] The addition of organometallic reagents, such as Grignard reagents, to this compound provides a direct route to chiral 1,2-diols.

Protocol 3.1: Synthesis of a Chiral 1,2-Diol Ligand

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr) in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert atmosphere (N₂ or Ar)

Procedure:

  • In a two-neck round-bottom flask under an inert atmosphere, place the Grignard reagent solution (2.2 eq).

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to a dropping funnel.

  • Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral diol ligand.

Diagram 3: Grignard Addition for Diol Synthesis

G prolinal This compound alkoxide Magnesium Alkoxide Intermediate prolinal->alkoxide grignard Grignard Reagent (R-MgX) grignard->alkoxide THF, 0 °C to rt diol Chiral Diol Ligand alkoxide->diol H+ workup Aqueous Workup (NH4Cl) workup->diol

Caption: Synthesis of a chiral diol via Grignard reaction.

Signaling Pathways and Catalytic Cycles

The chiral ligands synthesized from this compound exert their influence in asymmetric catalysis by coordinating to a metal center, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

Asymmetric Hydrogenation with Chiral Phosphine Ligands:

In rhodium-catalyzed asymmetric hydrogenation, the chiral phosphine ligand forms a complex with the rhodium precursor. The substrate coordinates to this chiral complex, and the subsequent migratory insertion of hydrogen occurs in a stereodefined manner, leading to the enantiomerically enriched product.[1][2]

Diagram 4: Catalytic Cycle of Asymmetric Hydrogenation

G A [Rh(L)S₂]⁺ (Catalyst Precursor) B [Rh(L)(Substrate)]⁺ A->B + Substrate - 2S C [Rh(H)₂(L*)(Substrate)]⁺ B->C + H₂ C->A + Product D Product C->D E H₂ E->C

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Asymmetric Transfer Hydrogenation with Chiral Diamine Ligands:

In Noyori-type asymmetric transfer hydrogenation, a ruthenium complex bearing a chiral diamine ligand facilitates the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to a prochiral ketone or imine. The diamine ligand's N-H group can participate in the hydrogen transfer mechanism, acting as a bifunctional catalyst.[5]

Diagram 5: Mechanism of Asymmetric Transfer Hydrogenation

G cat [Ru(L)] ru_h [Ru-H(L)] cat->ru_h + H-Donor - H-Acceptor h_donor H-Donor ts Transition State ru_h->ts substrate Substrate (Ketone) substrate->ts ts->cat product Chiral Alcohol ts->product h_acceptor H-Acceptor

Caption: Outer-sphere mechanism for Ru-catalyzed transfer hydrogenation.

Conclusion

This compound is a highly valuable and versatile starting material for the efficient synthesis of a range of chiral ligands. The protocols provided herein offer robust methods for accessing chiral phosphine, diamine, and diol ligands. These ligands, in turn, are instrumental in achieving high levels of enantioselectivity in a variety of important asymmetric catalytic transformations, underscoring their significance in modern synthetic chemistry and drug development.

References

Application Notes and Protocols: N-Boc-D-Prolinal in Asymmetric Aldol Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinal, a chiral aldehyde derived from D-proline, serves as a valuable building block in asymmetric synthesis. Its primary application in the context of aldol additions is as an electrophilic acceptor. The inherent stereochemistry of this compound allows for the diastereoselective construction of new stereocenters, leading to the synthesis of important chiral molecules, particularly β-hydroxy-γ-amino acids and their derivatives. These products are key structural motifs in a variety of biologically active compounds and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric aldol addition reactions.

Core Concept: Diastereoselective Aldol Addition

The asymmetric aldol addition utilizing this compound involves the reaction of a pre-formed enolate (the nucleophile) with the aldehyde group of this compound (the electrophile). The facial selectivity of the enolate's attack on the prochiral aldehyde is directed by the existing stereocenter of the prolinal moiety, resulting in the preferential formation of one diastereomer over the other. By selecting the appropriate enolate geometry (Z or E) and reaction conditions, it is possible to control the formation of either the syn or anti aldol adducts.

Aldol_Reaction_Concept cluster_reactants Reactants cluster_products Diastereomeric Products Enolate Nucleophile (Enolate) Reaction Asymmetric Aldol Addition Enolate->Reaction Prolinal Electrophile (this compound) Prolinal->Reaction Syn syn-Adduct Reaction->Syn Diastereoselective Control Anti anti-Adduct Reaction->Anti

Caption: General concept of the asymmetric aldol addition using this compound.

Applications in Synthesis

The primary application of this methodology is the synthesis of orthogonally protected β-hydroxy-γ-amino acids. These compounds are versatile intermediates for the synthesis of:

  • Statins: A class of cholesterol-lowering drugs.

  • HIV protease inhibitors: Antiviral drugs used to treat HIV/AIDS.

  • Novel antibiotics: As building blocks for complex natural product synthesis.

  • Peptidomimetics: Compounds that mimic the structure and function of peptides.

Experimental Data

The following tables summarize quantitative data for the asymmetric aldol addition of a propionate-derived boron enolate to this compound, yielding both syn and anti aldol products.

Table 1: Synthesis of syn-β-Hydroxy-γ-amino Acid Derivative
EntryReactant 1 (Nucleophile Precursor)Reactant 2 (Electrophile)ReagentsSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1N-propionyl oxazolidinoneThis compound1. (-)-Ipc₂BCl, Et₃N2. This compoundCH₂Cl₂-78 to -201682>97:3
Table 2: Synthesis of anti-β-Hydroxy-γ-amino Acid Derivative
EntryReactant 1 (Nucleophile Precursor)Reactant 2 (Electrophile)ReagentsSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1N-propionyl oxazolidinoneThis compound1. (+)-Ipc₂BCl, DIPEA2. This compoundCH₂Cl₂-78 to 016Not specified>97:3

Note: Data is adapted from methodologies for the synthesis of β-hydroxy γ-amino acids.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of syn and anti aldol adducts from this compound.

Protocol 1: Synthesis of the syn-Aldol Adduct

This protocol describes the boron-mediated asymmetric aldol reaction to selectively form the syn product.[2][3][4]

Materials:

  • N-propionyl oxazolidinone

  • (-)-B-chlorodiisopinocampheylborane ((-)-Ipc₂BCl)

  • Triethylamine (Et₃N)

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Enolate Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous CH₂Cl₂.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add triethylamine (1.1 equiv) dropwise.

    • Slowly add a solution of (-)-Ipc₂BCl (1.2 equiv) in CH₂Cl₂.

    • Stir the mixture at -78 °C for 30 minutes, then warm to -20 °C and stir for an additional 2 hours.

  • Aldol Addition:

    • Cool the reaction mixture back to -78 °C.

    • Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise.

    • Stir the reaction at -78 °C for 1 hour, then warm to -20 °C and stir overnight (approx. 16 hours).

  • Work-up and Purification:

    • Quench the reaction by adding methanol at -20 °C.

    • Add a mixture of methanol and 30% hydrogen peroxide (2:1 v/v) and stir vigorously for 1 hour, allowing the mixture to warm to room temperature.

    • Dilute with water and extract with CH₂Cl₂ (3 x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and then saturated aqueous NaCl.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Syn_Aldol_Workflow A 1. Dissolve N-propionyl oxazolidinone in CH₂Cl₂ B 2. Cool to -78 °C A->B C 3. Add Et₃N B->C D 4. Add (-)-Ipc₂BCl C->D E 5. Stir at -20 °C (2h) (Enolate Formation) D->E F 6. Cool to -78 °C E->F G 7. Add this compound F->G H 8. Stir overnight (-20 °C) (Aldol Addition) G->H I 9. Quench with MeOH H->I J 10. Oxidative Work-up (MeOH/H₂O₂) I->J K 11. Extraction and Wash J->K L 12. Dry and Concentrate K->L M 13. Purify by Chromatography L->M N syn-Aldol Product M->N

Caption: Experimental workflow for the synthesis of the syn-aldol adduct.

Protocol 2: Synthesis of the anti-Aldol Adduct

This protocol utilizes a different chiral boron reagent to achieve the opposite diastereoselectivity.

Materials:

  • N-propionyl oxazolidinone

  • (+)-B-chlorodiisopinocampheylborane ((+)-Ipc₂BCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Enolate Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous CH₂Cl₂.

    • Cool the solution to -78 °C.

    • Add DIPEA (1.1 equiv) dropwise.

    • Slowly add a solution of (+)-Ipc₂BCl (1.2 equiv) in CH₂Cl₂.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 2 hours.

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C.

    • Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise.

    • Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir overnight (approx. 16 hours).

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Mechanism of Stereocontrol

The stereochemical outcome of the boron-mediated aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The boron enolate and the aldehyde coordinate to form a rigid, chair-like six-membered transition state. The substituents on the enolate, aldehyde, and the chiral boron ligands occupy pseudo-equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the newly formed C-C bond and hydroxyl group.

Caption: Key factors influencing stereoselectivity in the Zimmerman-Traxler model.

Conclusion

This compound is a highly effective chiral electrophile in asymmetric aldol addition reactions. Through the use of chiral boron enolates, it provides a reliable and highly diastereoselective route to valuable β-hydroxy-γ-amino acid derivatives. The protocols outlined in this document offer a practical guide for researchers in organic synthesis and drug development to access these important chiral building blocks. Careful control of reagents and reaction conditions is crucial for achieving high yields and stereoselectivity.

References

N-Boc-D-Prolinal: A Chiral Building Block in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinal, a derivative of the amino acid D-proline, is a versatile and valuable chiral building block in modern organic synthesis. Its utility stems from the presence of a reactive aldehyde functionality and a stereochemically defined pyrrolidine ring, making it an ideal starting material for the enantioselective synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled transformations at the aldehyde. This document provides an overview of the applications of this compound in the total synthesis of natural products, with a focus on detailed experimental protocols and quantitative data for key transformations.

Applications in Natural Product Synthesis

This compound has been successfully employed as a key chiral synthon in the total synthesis of a variety of natural products, particularly alkaloids. Its rigid bicyclic structure and defined stereochemistry allow for a high degree of stereocontrol in subsequent reactions. Notable examples include the synthesis of pyrrolizidine alkaloids, which are known for their wide range of biological activities.

One prominent example is the enantioselective synthesis of (-)-isoretronecanol, a pyrrolizidine alkaloid. This synthesis showcases the utility of this compound in a sequence of stereocontrolled reactions to construct the bicyclic core of the natural product.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of (-)-isoretronecanol starting from this compound.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
1Wittig ReactionThis compound(R)-tert-butyl 2-((E)-3-ethoxy-3-oxoprop-1-en-2-yl)pyrrolidine-1-carboxylateEthyl 2-(diethoxyphosphoryl)propanoate, NaH, THF, 0 °C to rt85>95:5 (E/Z)>99%
2Catalytic Hydrogenation(R)-tert-butyl 2-((E)-3-ethoxy-3-oxoprop-1-en-2-yl)pyrrolidine-1-carboxylate(R)-tert-butyl 2-((R)-3-ethoxy-3-oxobutan-2-yl)pyrrolidine-1-carboxylateH₂, 10% Pd/C, EtOH, rt98>98:2Not Applicable
3Boc Deprotection and Cyclization(R)-tert-butyl 2-((R)-3-ethoxy-3-oxobutan-2-yl)pyrrolidine-1-carboxylateEthyl (1R,7aR)-1-methyl-5-oxohexahydropyrrolizine-1-carboxylateTFA, CH₂Cl₂, rt; then heat82 (over two steps)Not ApplicableNot Applicable
4ReductionEthyl (1R,7aR)-1-methyl-5-oxohexahydropyrrolizine-1-carboxylate(-)-IsoretronecanolLiAlH₄, THF, 0 °C to rt92Not Applicable>99%

Experimental Protocols

Step 1: Wittig Reaction for the Synthesis of (R)-tert-butyl 2-((E)-3-ethoxy-3-oxoprop-1-en-2-yl)pyrrolidine-1-carboxylate

This procedure details the stereoselective olefination of this compound to introduce the carbon framework necessary for the subsequent cyclization.

  • Materials:

    • This compound

    • Ethyl 2-(diethoxyphosphoryl)propanoate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 2-(diethoxyphosphoryl)propanoate (1.2 equivalents) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a colorless oil.

Step 2-4: Synthesis of (-)-Isoretronecanol via Hydrogenation, Deprotection, Cyclization, and Reduction

This multi-step sequence transforms the Wittig product into the final natural product.

  • Materials:

    • (R)-tert-butyl 2-((E)-3-ethoxy-3-oxoprop-1-en-2-yl)pyrrolidine-1-carboxylate

    • 10% Palladium on carbon (Pd/C)

    • Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (CH₂Cl₂)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Catalytic Hydrogenation: Dissolve the starting enoate in ethanol in a hydrogenation flask. Add 10% Pd/C (10 mol %) to the solution. Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir the mixture vigorously at room temperature for 16 hours. Filter the reaction mixture through a pad of Celite®, washing with ethanol. Concentrate the filtrate under reduced pressure to yield the saturated ester, which is used in the next step without further purification.

    • Boc Deprotection and Cyclization: Dissolve the crude product from the previous step in dichloromethane. Add trifluoroacetic acid (5 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Add toluene and heat the mixture to reflux for 4 hours to effect cyclization. Cool the mixture and concentrate under reduced pressure.

    • Reduction: To a solution of the crude lactam from the previous step in anhydrous THF at 0 °C, slowly add lithium aluminum hydride (3 equivalents). Allow the reaction to warm to room temperature and then heat to reflux for 6 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and wash the solid with THF. Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (-)-isoretronecanol as a white solid.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the total synthesis of (-)-isoretronecanol from this compound.

total_synthesis_workflow cluster_start Starting Material cluster_synthesis Synthetic Sequence cluster_product Final Product This compound This compound Wittig Reaction Wittig Reaction This compound->Wittig Reaction Step 1 Catalytic Hydrogenation Catalytic Hydrogenation Wittig Reaction->Catalytic Hydrogenation Step 2 Boc Deprotection & Cyclization Boc Deprotection & Cyclization Catalytic Hydrogenation->Boc Deprotection & Cyclization Step 3 Reduction Reduction Boc Deprotection & Cyclization->Reduction Step 4 (-)-Isoretronecanol (-)-Isoretronecanol Reduction->(-)-Isoretronecanol

Caption: Synthetic workflow for (-)-isoretronecanol.

This workflow highlights the key transformations involved in the synthesis, demonstrating a logical progression from the chiral starting material to the final natural product. The use of this compound is critical for establishing the initial stereocenter, which directs the stereochemical outcome of the subsequent reactions.

Application Notes and Protocols for the Synthesis of Peptides with a C-Terminal Prolinal Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides featuring a C-terminal aldehyde, particularly a prolinal residue, are of significant interest in drug discovery and chemical biology. The aldehyde functionality can act as a warhead, forming reversible covalent bonds with the active site residues of enzymes, making these peptides potent inhibitors, for instance, of proteases. The incorporation of a D-prolinal moiety can further enhance metabolic stability and enforce specific peptide conformations.

This document provides a detailed protocol for the synthesis of peptides with a C-terminal aldehyde, exemplified by N-Boc-D-Prolinal, using a solid-phase approach. The most robust and versatile method for this purpose is the Backbone Amide Linker (BAL) strategy. In this approach, the peptide is anchored to the solid support via a backbone amide nitrogen, leaving the C-terminus free for modification. The C-terminal aldehyde is introduced as a protected acetal of the corresponding amino aldehyde (e.g., this compound dimethyl acetal) and is unmasked during the final cleavage from the resin.

Data Presentation

The following table summarizes representative yields and purities for the synthesis of various peptide aldehydes using solid-phase techniques. While specific data for a wide range of this compound-terminated peptides is not extensively consolidated in the literature, the presented data from analogous syntheses provide an expected range for these outcomes.

Peptide SequenceSynthesis StrategyOverall Yield (%)Purity (%)Reference
Ac-Val-Leu-Ala-HAcetal/Thioacetal Linker12 (one-pot)Not Specified[1]
Ac-DEVD-CHOSolution-Phase40Not Specified[2]
Z-VAD(OMe)-FMKHydrazone Linker on MBHA6.7~65[3]
Various Peptide AldehydesBAL-Weinreb Amide16-53 (crude)30-40 (crude)[4]

Experimental Protocols

This section details the step-by-step protocol for the synthesis of a peptide with a C-terminal D-prolinal using the Backbone Amide Linker (BAL) strategy with an aldehyde-functionalized resin (e.g., PALdehyde resin).

Materials and Reagents
  • Aldehyde-functionalized resin (e.g., PALdehyde on aminomethyl polystyrene, 100-200 mesh)

  • This compound dimethyl acetal (or other suitable protected amino aldehyde)

  • Sodium cyanoborohydride (NaBH₃CN)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

  • Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or TFA/TIS/water (95:2.5:2.5)

  • Diethyl ether, cold

  • Acetic anhydride (for capping, optional)

  • Reversed-phase HPLC for purification

  • Mass spectrometer for analysis

Protocol

Step 1: Resin Preparation and Swelling

  • Place the aldehyde-functionalized resin in a solid-phase synthesis vessel.

  • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Reductive Amination for Anchoring this compound Acetal

  • Dissolve this compound dimethyl acetal (3-5 equivalents relative to resin loading) in DMF.

  • Add the solution to the swollen resin.

  • Add sodium cyanoborohydride (NaBH₃CN) (3-5 equivalents) to the resin suspension.

  • Gently agitate the mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by a colorimetric test for aldehydes (e.g., 2,4-dinitrophenylhydrazine test).

  • Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Step 3: N-Terminal Boc Deprotection

  • Swell the resin in DCM for 20-30 minutes.

  • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), DIEA/DCM (1:9 v/v, 2x), and DMF (3x) to neutralize the resin.

Step 4: Peptide Chain Elongation (Fmoc-SPPS Cycles)

This step is repeated for each amino acid to be added to the peptide chain.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (1:1:8 v/v/v) for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Drain the solution and wash the resin with DMF (5x).

Step 5: N-Terminal Acetylation (Optional)

  • After the final Fmoc deprotection, if an N-terminal acetyl group is desired, treat the resin with a solution of acetic anhydride and DIEA in DMF as described in the capping step.

Step 6: Cleavage and Deprotection

  • Wash the fully assembled peptide-resin with DCM (5x) and dry under vacuum for at least 2 hours.

  • Prepare the cleavage cocktail (e.g., Reagent K or 95% TFA, 2.5% TIS, 2.5% water). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. This step simultaneously cleaves the peptide from the BAL linker, removes side-chain protecting groups, and converts the dimethyl acetal to the free aldehyde.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Step 7: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by preparative reversed-phase HPLC.

  • Analyze the fractions by mass spectrometry and pool the fractions containing the pure peptide.

  • Lyophilize the pure fractions to obtain the final peptide aldehyde as a white powder.

Visualizations

Experimental Workflow for Peptide Aldehyde Synthesis via BAL Strategy

Peptide_Aldehyde_Synthesis start Aldehyde-functionalized Resin reductive_amination Reductive Amination with This compound Acetal start->reductive_amination resin_prolinal Resin-Anchored This compound Acetal reductive_amination->resin_prolinal boc_deprotection Boc Deprotection (TFA/DCM) resin_prolinal->boc_deprotection resin_prolinal_amine Resin-Anchored D-Prolinal Acetal Amine boc_deprotection->resin_prolinal_amine spps Fmoc-SPPS Cycles (Coupling & Deprotection) resin_prolinal_amine->spps peptide_resin Fully Assembled Peptide on Resin spps->peptide_resin cleavage Cleavage & Deprotection (TFA Cocktail) peptide_resin->cleavage crude_peptide Crude Peptide Aldehyde cleavage->crude_peptide purification RP-HPLC Purification crude_peptide->purification pure_peptide Pure Peptide Aldehyde purification->pure_peptide

Caption: Workflow for solid-phase synthesis of a C-terminal peptide aldehyde.

References

Synthesis of Corey-Bakshi-Shibata (CBS) Catalyst from N-Boc-D-Proline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the renowned Corey-Bakshi-Shibata (CBS) catalyst, a cornerstone of asymmetric synthesis. The protocols outlined herein commence from the readily available starting material, N-Boc-D-proline, and proceed through the key intermediate, (R)-α,α-diphenyl-2-pyrrolidinemethanol.

Application Notes

The Corey-Bakshi-Shibata (CBS) catalyst is a chiral oxazaborolidine that serves as a highly effective catalyst for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This method, often referred to as the CBS reduction, is celebrated for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[1][3] The synthesis of the catalyst itself is a critical process that ensures its optical purity and catalytic activity.

The synthetic route detailed below begins with N-Boc-D-proline, a protected form of the naturally occurring chiral amino acid D-proline. This starting material is first converted to its methyl ester, which then undergoes a Grignard reaction with phenylmagnesium bromide to furnish N-Boc protected (R)-α,α-diphenyl-2-pyrrolidinemethanol. Subsequent removal of the Boc protecting group yields the chiral amino alcohol, which is the direct precursor to the CBS catalyst. The final step involves the condensation of this amino alcohol with a suitable boron source, such as methylboronic acid or trimethylboroxine, to form the active oxazaborolidine catalyst.[4] While the protocols here start from N-Boc-D-proline, it is also conceivable to perform the Grignard addition directly to N-Boc-D-Prolinal, the corresponding aldehyde, to access the diphenylprolinol precursor.

The performance of the synthesized CBS catalyst is typically evaluated by a test reaction, such as the asymmetric reduction of acetophenone. High yields and enantiomeric excesses (ee) are indicative of a successful synthesis and a highly active catalyst.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-D-proline methyl ester

This protocol describes the esterification of N-Boc-D-proline.

Materials:

  • N-Boc-D-proline

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, dissolve N-Boc-D-proline (1.0 equiv.) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude N-Boc-D-proline methyl ester, which can be used in the subsequent step without further purification.

Protocol 2: Synthesis of N-Boc-(R)-α,α-diphenyl-2-pyrrolidinemethanol

This protocol details the Grignard reaction to form the protected amino alcohol.

Materials:

  • N-Boc-D-proline methyl ester

  • Phenylmagnesium bromide (PhMgBr) solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, oven-dried

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude N-Boc-D-proline methyl ester (1.0 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide solution (3.0 equiv.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-(R)-α,α-diphenyl-2-pyrrolidinemethanol.

Protocol 3: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol

This protocol describes the deprotection of the Boc group.

Materials:

  • N-Boc-(R)-α,α-diphenyl-2-pyrrolidinemethanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-(R)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equiv.) in anhydrous DCM.

  • Add trifluoroacetic acid (excess, e.g., 10 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield (R)-α,α-diphenyl-2-pyrrolidinemethanol.

Protocol 4: Synthesis of (R)-2-Methyl-CBS-oxazaborolidine

This protocol details the final step to form the CBS catalyst.

Materials:

  • (R)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Methylboronic acid (CH₃B(OH)₂)

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equiv.) and methylboronic acid (1.1 equiv.).

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature. The resulting solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst in toluene can often be used directly or the solvent can be removed under reduced pressure if the neat catalyst is required.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and a representative application of the CBS catalyst.

Table 1: Synthesis Yields

StepProductStarting MaterialTypical Yield (%)
1. EsterificationN-Boc-D-proline methyl esterN-Boc-D-proline>95 (crude)
2. Grignard Reaction & PurificationN-Boc-(R)-α,α-diphenyl-2-pyrrolidinemethanolN-Boc-D-proline ester70-85
3. Boc Deprotection(R)-α,α-diphenyl-2-pyrrolidinemethanolBoc-protected amino alcohol>95
4. Oxazaborolidine Formation(R)-2-Methyl-CBS-oxazaborolidine(R)-diphenylprolinolQuantitative

Table 2: Performance in Asymmetric Reduction of Acetophenone [5]

SubstrateCatalyst Loading (mol%)Reducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Configuration of Product
Acetophenone10BH₃·THFTHF239897R

Visualizations

Below are diagrams illustrating the synthesis workflow and the reaction pathway.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of (R)-Diphenylprolinol cluster_catalyst_formation CBS Catalyst Formation cluster_application Application NBocProlinal This compound Grignard Grignard Reaction (Phenylmagnesium Bromide) NBocProlinal->Grignard 1. Deprotection Boc Deprotection (e.g., TFA) Grignard->Deprotection 2. Diphenylprolinol (R)-α,α-Diphenyl- 2-pyrrolidinemethanol Deprotection->Diphenylprolinol 3. Condensation Condensation with Boron Source Diphenylprolinol->Condensation 4. CBS_Catalyst Corey-Bakshi-Shibata (CBS) Catalyst Condensation->CBS_Catalyst 5. Asymmetric_Reduction Asymmetric Ketone Reduction CBS_Catalyst->Asymmetric_Reduction Catalyzes Chiral_Alcohol Chiral Secondary Alcohol Asymmetric_Reduction->Chiral_Alcohol

Caption: Overall workflow for the synthesis and application of the CBS catalyst.

Synthesis_Pathway NBocProlinal This compound NBocDiphenylprolinol N-Boc-(R)-α,α-diphenyl- 2-pyrrolidinemethanol NBocProlinal->NBocDiphenylprolinol + PhMgBr Diphenylprolinol (R)-α,α-Diphenyl- 2-pyrrolidinemethanol NBocDiphenylprolinol->Diphenylprolinol + TFA (Deprotection) CBS_Catalyst (R)-2-Methyl-CBS- oxazaborolidine Diphenylprolinol->CBS_Catalyst + CH₃B(OH)₂ (Condensation)

Caption: Key transformations in the synthesis of the CBS catalyst.

References

Application Notes and Protocols for N-Boc-D-Prolinal in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-Boc-D-prolinal in multicomponent reactions (MCRs), a powerful class of chemical transformations for the efficient synthesis of complex molecules. This compound, a chiral aldehyde derived from the amino acid proline, serves as a valuable building block in the construction of diverse molecular scaffolds, particularly peptidomimetics and heterocyclic systems of medicinal interest. Its tert-butoxycarbonyl (Boc) protecting group allows for controlled reactivity, while the inherent chirality of the D-proline backbone offers opportunities for stereoselective synthesis.

This document details the application of this compound in two key isocyanide-based multicomponent reactions: the Ugi and Passerini reactions. Detailed experimental protocols, quantitative data from representative reactions, and visualizations of reaction mechanisms and workflows are provided to guide researchers in leveraging this versatile reagent for drug discovery and development.

Ugi Four-Component Reaction (U-4CR) with this compound

The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (in this case, this compound), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. This reaction is highly valued for its ability to rapidly generate peptide-like structures with a high degree of molecular diversity. The use of this compound as the aldehyde component introduces a pyrrolidine ring into the product, a common motif in many biologically active compounds. Subsequent removal of the Boc group can facilitate further synthetic transformations, such as cyclization to form piperazinone-containing scaffolds.

General Reaction Scheme and Mechanism

The Ugi reaction with this compound proceeds through the initial formation of an iminium ion from the condensation of the amine and the aldehyde. The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate, and a Mumm rearrangement leads to the final α-acylamino carboxamide product.

Ugi_Mechanism cluster_reactants Reactants NBocProlinal This compound Imine Iminium Ion NBocProlinal->Imine + Amine - H₂O Amine Amine (R¹-NH₂) Amine->Imine Isocyanide Isocyanide (R²-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium CarboxylicAcid Carboxylic Acid (R³-COOH) Mumm Mumm Rearrangement CarboxylicAcid->Mumm Product α-Acylamino Carboxamide Imine->Nitrilium + Isocyanide Nitrilium->Mumm + Carboxylate Mumm->Product Passerini_Mechanism cluster_reactants Reactants NBocProlinal This compound TransitionState Cyclic Transition State NBocProlinal->TransitionState CarboxylicAcid Carboxylic Acid (R¹-COOH) CarboxylicAcid->TransitionState Isocyanide Isocyanide (R²-NC) Isocyanide->TransitionState Product α-Acyloxy Carboxamide AcylTransfer Intramolecular Acyl Transfer TransitionState->AcylTransfer AcylTransfer->Product Piperazinone_Workflow UgiProduct Ugi Product (α-Acylamino Carboxamide) Deprotection Boc Deprotection (e.g., TFA/DCM) UgiProduct->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Piperazinone Piperazinone Derivative Cyclization->Piperazinone

Application Notes and Protocols: N-Boc-D-Prolinal as a Precursor for Proline-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-D-prolinal as a versatile starting material for the synthesis of chiral proline-based organocatalysts. Detailed protocols for the synthesis of a representative diarylprolinol silyl ether catalyst and its application in asymmetric aldol reactions are presented.

This compound is a valuable chiral building block in asymmetric synthesis due to its rigid pyrrolidine backbone and defined stereochemistry.[1] It serves as a precursor for a variety of organocatalysts that are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Proline-derived catalysts are particularly effective in transformations such as aldol reactions, Mannich reactions, and Michael additions, often delivering high yields and enantioselectivity.[1][3][4][5]

The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen facilitates the modification of the core structure, allowing for the synthesis of catalysts with tailored steric and electronic properties for improved activity and stereoselectivity.[6]

Application Note 1: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether (A Diarylprolinol Silyl Ether Catalyst)

This protocol details the synthesis of a widely used diarylprolinol silyl ether organocatalyst from this compound. These catalysts are highly effective in a variety of asymmetric transformations.[7][8]

Experimental Protocol: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr) in THF (1 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

Step 1: Grignard Reaction with this compound

  • In a two-necked round-bottom flask under a nitrogen atmosphere, cool a solution of phenylmagnesium bromide (3 equivalents, 1 M in THF) to 0 °C.

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • Add the this compound solution dropwise to the Grignard reagent at 0 °C over 45 minutes.

  • After the addition is complete, stir the mixture for 1.5 hours at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux overnight.

  • Cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc- (R)-α,α-diphenyl-2-pyrrolidinemethanol.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-protected amino alcohol (1 equivalent) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated NaHCO₃ solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain (R)-α,α-diphenyl-2-pyrrolidinemethanol.

Step 3: Silylation

  • Dissolve the deprotected amino alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Add chlorotrimethylsilane (TMSCl) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final (R)-α,α-diphenyl-2-pyrrolidinemethanol TMS ether.

Synthesis Workflow Diagram

G Synthesis of a Diarylprolinol Silyl Ether Catalyst A This compound B Grignard Reaction (PhMgBr, THF) A->B Step 1 C N-Boc-(R)-α,α-diphenyl-2-pyrrolidinemethanol B->C D Boc Deprotection (TFA, DCM) C->D Step 2 E (R)-α,α-diphenyl-2-pyrrolidinemethanol D->E F Silylation (TMSCl, Et3N, DCM) E->F Step 3 G (R)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether (Final Catalyst) F->G

Caption: Workflow for synthesizing a diarylprolinol silyl ether catalyst.

Application Note 2: Asymmetric Aldol Reaction Catalyzed by a Proline-Derived Organocatalyst

The enantioselective aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding chiral β-hydroxy carbonyl compounds that are prevalent motifs in natural products and pharmaceuticals.[6] Proline and its derivatives are highly effective organocatalysts for these transformations.[6][9]

Catalytic Rationale and Mechanism

The catalytic cycle of proline-derived catalysts in aldol reactions proceeds via an enamine intermediate.[6] The secondary amine of the catalyst reacts with a ketone (the aldol donor) to form a nucleophilic enamine. This enamine then attacks the aldehyde (the aldol acceptor) in a stereocontrolled manner. The chiral environment provided by the catalyst directs the approach of the aldehyde, leading to the preferential formation of one enantiomer.[6][9]

Catalytic Cycle Diagram

G Enamine Catalytic Cycle for the Proline-Catalyzed Aldol Reaction Catalyst Chiral Secondary Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone, -H2O Ketone Ketone Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H2O Product->Catalyst - Catalyst Water H2O

Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • (R)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (or other proline-derived catalyst)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Acetone (or other ketone)

  • Appropriate solvent (e.g., neat acetone, DMSO, etc.)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Chiral HPLC column for ee determination

Procedure:

  • To a solution of the aromatic aldehyde (1.0 equivalent) in the chosen solvent (e.g., 5 mL of acetone), add the proline-derived organocatalyst (typically 5-20 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to -25 °C) for the required time (typically 24-48 hours), monitoring the progress by TLC.[10]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired aldol adduct.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Data Presentation: Performance of Prolinamide Catalysts in the Asymmetric Aldol Reaction

The following table summarizes representative results for the aldol reaction of various aldehydes with acetone, catalyzed by L-prolinamide derivatives. This data highlights the influence of the aldehyde substrate and catalyst structure on the yield and enantioselectivity of the reaction.

EntryAldehydeCatalyst (mol%)Time (h)Yield (%)ee (%)
14-Nitrobenzaldehyde10248593
24-Chlorobenzaldehyde10248290
3Benzaldehyde10487588
42-Naphthaldehyde10488092
5Cyclohexanecarboxaldehyde54865>99
6Isobutyraldehyde54860>99

Data adapted from published results for reactions catalyzed by a specific L-prolinamide (catalyst 3h from the cited literature) in neat acetone at -25 °C.[10][11]

Summary

This compound is a critical starting material for the synthesis of a diverse range of proline-based organocatalysts. The protocols and data presented herein demonstrate the straightforward synthesis of these catalysts and their successful application in asymmetric aldol reactions, a cornerstone of modern organic synthesis. The modularity of the catalyst synthesis allows for fine-tuning of the catalyst structure to achieve high levels of stereocontrol in various asymmetric transformations, making them invaluable tools for researchers in organic synthesis and drug development.[2][12]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Side Reactions in N-Boc-D-Prolinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-D-Prolinal chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical name tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate, is a chiral building block widely used in asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at the aldehyde functionality. Its primary applications are in the synthesis of chiral molecules, including pharmaceuticals and other bioactive compounds, where the stereochemistry of the final product is crucial.[1][2]

Q2: What are the most common side reactions observed when using this compound?

The most prevalent side reactions involving this compound stem from the reactivity of the aldehyde group and the stereocenter at the alpha-position. These include:

  • Epimerization/Racemization: Loss of stereochemical integrity at the carbon adjacent to the aldehyde.

  • Aldol Condensation: Self-condensation or reaction with other carbonyl compounds present.

  • Over-oxidation: If prepared by oxidation of N-Boc-D-Prolinol, the aldehyde can be further oxidized to the corresponding carboxylic acid.

  • Cannizzaro Reaction: Disproportionation of the aldehyde to an alcohol and a carboxylic acid under basic conditions.

Q3: How can I minimize epimerization of this compound during a reaction?

Epimerization is a significant concern as it leads to a loss of enantiomeric purity. The acidic proton at the alpha-position to the aldehyde can be abstracted under basic conditions, leading to racemization.

Mitigation Strategies:

  • Use of Hindered Bases: Employing sterically hindered non-nucleophilic bases can minimize proton abstraction.

  • Low Temperatures: Running reactions at lower temperatures can reduce the rate of epimerization.

  • Careful Choice of Reagents: For reactions like the Wittig reaction, using salt-free ylides or Schlosser's modification can help maintain stereochemical integrity.

  • Reaction Time: Minimizing the reaction time can also limit the extent of epimerization.

Q4: I am observing low yields in my Wittig reaction with this compound. What could be the cause?

Low yields in a Wittig reaction can be due to several factors:

  • Steric Hindrance: The bulky N-Boc group and the cyclic nature of the prolinal may hinder the approach of the ylide.

  • Ylide Instability: The phosphorus ylide may be unstable under the reaction conditions.

  • Side Reactions: Epimerization of the starting material or side reactions of the product can lower the yield of the desired stereoisomer.

  • Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome.

Troubleshooting Guides

Issue 1: Presence of the L-enantiomer (Epimerization) in the Product

Symptoms:

  • Chiral HPLC or GC analysis shows two enantiomeric peaks instead of one.

  • Optical rotation of the product is lower than the expected value.

Troubleshooting Workflow:

start Epimerization Observed check_base Review Base Used start->check_base check_temp Analyze Reaction Temperature start->check_temp check_time Evaluate Reaction Time start->check_time solution1 Use Hindered Base (e.g., Proton Sponge) check_base->solution1 solution2 Lower Reaction Temperature check_temp->solution2 solution3 Reduce Reaction Time check_time->solution3

Caption: Troubleshooting workflow for epimerization.

Detailed Steps:

  • Analyze the Base: If a strong, non-hindered base (e.g., alkoxides) was used, consider switching to a bulkier base like lithium diisopropylamide (LDA) or a proton sponge.

  • Optimize Temperature: If the reaction was run at room temperature or elevated temperatures, attempt the reaction at 0 °C or -78 °C.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote epimerization.

Issue 2: Formation of High Molecular Weight Byproducts (Aldol Condensation)

Symptoms:

  • Presence of unexpected spots on TLC with lower Rf values.

  • Mass spectrometry data indicates masses corresponding to dimers or higher oligomers of this compound.

Troubleshooting Workflow:

start Aldol Products Detected check_concentration Review Reactant Concentration start->check_concentration check_addition Examine Addition Method start->check_addition check_catalyst Assess Catalyst/Base start->check_catalyst solution1 Use Lower Concentration check_concentration->solution1 solution2 Slow Addition of Reactant check_addition->solution2 solution3 Use Weaker Base or Lewis Acid check_catalyst->solution3

Caption: Troubleshooting workflow for aldol condensation.

Detailed Steps:

  • Adjust Concentration: High concentrations of the aldehyde can favor self-condensation. Run the reaction under more dilute conditions.

  • Slow Addition: Instead of adding the base or other reagents all at once, use a syringe pump for slow addition to keep the instantaneous concentration of the enolate intermediate low.

  • Catalyst Choice: For base-catalyzed reactions, a weaker base may disfavor enolate formation. For Lewis acid-catalyzed reactions, the choice of Lewis acid can influence the rate of the desired reaction versus the side reaction.

Experimental Protocols

Protocol 1: Swern Oxidation for the Synthesis of this compound

This protocol describes the oxidation of N-Boc-D-Prolinol to this compound, a critical step where epimerization can occur.[3]

Materials:

  • N-Boc-D-Prolinol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

Procedure:

  • To a solution of oxalyl chloride (2.0 eq) in anhydrous DCM at -78 °C, add DMSO (4.0 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-D-Prolinol (1.0 eq) in DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination using this compound

This protocol outlines a general procedure for the reductive amination of a primary amine with this compound.[4][5]

Materials:

  • This compound

  • Primary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous DCM, add this compound (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Presentation

Table 1: Comparison of Conditions for Swern Oxidation of N-Boc-D-Prolinol

Oxidant SystemTemperature (°C)Typical Yield (%)Notes
(COCl)₂/DMSO/TEA-78 to RT85-95Standard conditions, risk of epimerization if warmed too quickly.
SO₃·pyridine/DMSO/TEA0 to RT80-90Milder conditions, may be slower.
Dess-Martin PeriodinaneRT>90Good for small scale, stoichiometric oxidant.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentSolventpH rangeKey AdvantagesPotential Issues
NaBH(OAc)₃DCM, DCENeutral to slightly acidicMild, selective for imines over aldehydes.Moisture sensitive.
NaBH₃CNMeOHAcidic (pH 3-6)Stable in acidic conditions.Toxic cyanide byproduct.
NaBH₄MeOH, EtOHNeutral to basicInexpensive.Can reduce the starting aldehyde.

Signaling Pathways and Workflows

start Start: this compound reaction Reaction with Nucleophile (e.g., Wittig, Aldol) start->reaction product Desired Chiral Product reaction->product side_reaction1 Epimerization reaction->side_reaction1 Base/Heat side_reaction2 Aldol Condensation reaction->side_reaction2 High Concentration side_product1 Racemic Mixture side_reaction1->side_product1 side_product2 Dimer/Oligomer side_reaction2->side_product2

Caption: Potential reaction pathways for this compound.

References

Technical Support Center: N-Boc Deprotection of Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group, especially when working with substrates containing other acid-sensitive functionalities. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc deprotection of acid-sensitive substrates, offering potential causes and recommended solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection is slow or does not go to completion, even with standard acidic conditions (e.g., TFA in DCM). What are the potential causes, and how can I resolve this?

Answer: Incomplete or slow deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or may be too dilute to efficiently cleave the Boc group, particularly on sterically hindered or electron-deficient amines.[1]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[1][2]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid.[1][2]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is being conducted at a low temperature, allowing it to warm to room temperature can be effective.[1] For more robust substrates, neat TFA can be used for a short duration.[1][2]

  • Use a Stronger Acidic System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][2]

  • Optimize Solvent: Ensure your substrate is fully dissolved. Using anhydrous conditions, for instance with very dry dioxane and TFA, might also improve the outcome.[1][3]

Issue 2: Degradation of Acid-Sensitive Substrate

Question: The Boc group is successfully removed, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also being cleaved. How can I achieve selective Boc deprotection?

Answer: Standard strong acid conditions like TFA in DCM are often too harsh for substrates with other acid-sensitive functionalities.[1] In such cases, alternative, milder deprotection methods are recommended.

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2] A deep eutectic solvent of choline chloride and p-toluenesulfonic acid has also been shown to be effective.[4]

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[2]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a suitable solvent like water, methanol, or 2,2,2-trifluoroethanol (TFE), can effect deprotection without the need for any acid.[2][5]

  • Other Non-Acidic Methods: For highly sensitive substrates, investigate methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water.[2][6] Basic alumina has also been used for mechanochemical deprotection.[7]

Issue 3: Formation of Side Products

Question: I am observing significant side product formation during Boc deprotection. What are the common side reactions and how can they be minimized?

Answer: The primary cause of most side reactions is the generation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid.[8] This electrophile can alkylate any nucleophilic species in the reaction mixture.

Common Side Reactions:

  • t-Butylation: Nucleophilic residues, particularly in peptide synthesis (e.g., Tryptophan, Methionine, Cysteine, Tyrosine), are susceptible to alkylation by the tert-butyl cation.[8][9]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen.[8]

  • Trifluoroacetylation: The trifluoroacetyl group from TFA can sometimes acylate the deprotected amine, leading to an undesired byproduct.[10]

Recommended Solutions:

  • Use of Scavengers: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. Scavengers are reagents that react with the tert-butyl cation, preventing it from alkylating the substrate.[10] Common scavengers include triisopropylsilane (TIS) and anisole.[10]

  • Switch to a Different Acid: To avoid trifluoroacetylation, consider using 1-2M HCl in an organic solvent like dioxane.[10]

  • Thorough Workup: After deprotection with TFA, ensure thorough removal of the acid by co-evaporation with a non-polar solvent like toluene. Neutralization of the resulting TFA salt with a mild base during aqueous workup can also be performed.[10]

Quantitative Data Summary

The following tables summarize quantitative data for various N-Boc deprotection methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Acidic Deprotection of N-Boc Amines

Reagent/SolventSubstrate TypeTemperature (°C)TimeYield (%)Reference
20-50% TFA in DCMGeneral N-Boc aminesRoom Temp0.5 - 4 hHigh[1][2]
4M HCl in DioxaneGeneral N-Boc aminesRoom Temp1 - 4 hHigh[2]
Aqueous Phosphoric Acid in THFGeneral N-Boc aminesRoom Temp4 - 8 hHigh[1]
p-Toluenesulfonic AcidGeneral N-Boc amines402 h91-98[11]

Table 2: Alternative Deprotection Methods for Acid-Sensitive N-Boc Amines

Reagent/SolventSubstrate TypeTemperature (°C)TimeYield (%)Reference
ZnBr₂ in DCMGeneral N-Boc aminesRoom Temp1 - 2 hHigh[2]
Oxalyl Chloride in MethanolStructurally diverse aminesRoom Temp1 - 4 hup to 90[6][12][13]
Water (reflux)Structurally diverse amines90 - 100< 12 minExcellent[14]
Iron(III) salts (catalytic)N,N'-diprotected aminesNot specifiedNot specifiedExcellent[15]
Thermal (Methanol or TFE)Aryl and Alkyl N-Boc amines120 - 23020 - 60 minHigh[5]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM

  • Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1–0.2 M.[1]

  • To this solution, add trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[2]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[1]

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

Protocol 2: Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.[2]

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[8][16]

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.[2]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]

Protocol 3: Deprotection using Zinc Bromide

  • Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (10 mL).[2]

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[2]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Deprotection using Oxalyl Chloride in Methanol

  • Dissolve the Boc-protected amine in methanol at room temperature.[16]

  • Add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[16]

  • Stir the reaction at room temperature for 1-4 hours.[16]

  • Monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[16]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[16]

Protocol 5: Catalyst-Free Deprotection in Water

  • Suspend the N-Boc amine (1 mmol) in deionized water (1 mL) in a round-bottomed flask.[14]

  • Stir the mixture at 90-100 °C.[14]

  • Monitor the reaction by TLC. The transformation is typically complete in under 12 minutes.[14]

  • After completion, cool the reaction to room temperature.

  • Add dichloromethane (5 mL) to the stirring mixture.

  • Dry the organic extract over anhydrous magnesium sulfate and concentrate under reduced pressure to give the desired product.[14]

Visualizations

G cluster_start Start: N-Boc Protected Substrate cluster_decision Substrate Sensitivity Assessment cluster_standard Standard Acidic Deprotection cluster_mild Alternative Mild Deprotection start N-Boc Protected Amine decision Acid-Sensitive Functionalities Present? start->decision standard_acid Strong Acid (TFA or HCl) decision->standard_acid No mild_methods Choose Mild Method: - Milder Acids (pTSA, H₃PO₄) - Lewis Acids (ZnBr₂) - Thermal (Heat) - Non-Acidic (Oxalyl Chloride) decision->mild_methods Yes scavenger Add Scavenger? (e.g., TIS, Anisole) standard_acid->scavenger standard_outcome Deprotected Amine scavenger->standard_outcome Yes/No mild_outcome Deprotected Amine (Preserved Functionalities) mild_methods->mild_outcome

Caption: Decision workflow for selecting an N-Boc deprotection method.

G cluster_problem Troubleshooting Pathway cluster_solutions Potential Solutions start Problem Encountered incomplete Incomplete Reaction start->incomplete degradation Substrate Degradation start->degradation side_products Side Products start->side_products sol_incomplete Increase Acid Conc./Temp. Use Stronger Acid incomplete->sol_incomplete sol_degradation Switch to Milder Method: - Lewis Acid - Thermal - Non-Acidic degradation->sol_degradation sol_side_products Add Scavengers Change Acid Type Optimize Workup side_products->sol_side_products outcome Successful Deprotection sol_incomplete->outcome sol_degradation->outcome sol_side_products->outcome

References

Technical Support Center: Purification of N-Boc-D-Prolinal Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from N-Boc-D-Prolinal reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from this compound reactions?

A1: The primary purification techniques for products derived from this compound reactions are flash column chromatography, crystallization, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product.

Q2: My this compound product is an oil and is difficult to purify by chromatography. What can I do?

A2: It is common for N-Boc protected amino acid derivatives, including this compound products, to be obtained as oils. If chromatography is challenging, you can attempt to solidify the product. One common technique is to dissolve the oil in a minimal amount of a non-polar solvent and then attempt to induce crystallization, sometimes by adding a seed crystal. Stirring the oil with a non-polar solvent such as diethyl ether or n-hexane can also sometimes induce precipitation of the product as a solid.[1]

Q3: What are common impurities I should expect in my this compound reaction?

A3: Common impurities can include unreacted starting materials (e.g., N-Boc-D-prolinol), excess reagents (like di-tert-butyl dicarbonate if you are preparing the starting material), and side-products from the reaction. For instance, in oxidation reactions to produce this compound from N-Boc-D-prolinol, over-oxidation to the carboxylic acid can occur. In subsequent reactions using this compound, incomplete reaction or the formation of diastereomers are potential impurities.

Q4: How can I remove the catalyst (e.g., DMAP) used in the reaction?

A4: If 4-(Dimethylamino)pyridine (DMAP) was used as a catalyst, it can often be removed by an acidic wash during the workup. Washing the organic layer with a dilute acid solution, such as 1 M HCl or saturated aqueous KHSO₄, will protonate the basic DMAP, rendering it water-soluble and allowing for its removal into the aqueous phase.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your this compound reaction products.

Issue 1: Low Yield After Flash Chromatography
  • Potential Cause: The product may be eluting with the solvent front or sticking to the column.

  • Solution:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find an optimal system where your product has an Rf value between 0.2 and 0.4.

    • Solvent System: For this compound, a common solvent system is a mixture of ethyl acetate and hexanes. A typical starting point is 10-20% ethyl acetate in hexanes.[1][3]

    • Column Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent to get a narrow band.

Issue 2: Product Co-elutes with an Impurity
  • Potential Cause: The polarity of the product and the impurity are very similar in the chosen solvent system.

  • Solution:

    • Solvent System Modification: Try a different solvent system. For example, if you are using ethyl acetate/hexanes, you could try dichloromethane/methanol, which offers different selectivity.

    • Gradient Elution: Employ a shallow gradient during flash chromatography. A slow increase in the polar solvent can help resolve closely eluting compounds.

    • Alternative Purification: If chromatography fails to provide the desired purity, consider crystallization as an alternative purification method.

Issue 3: The Product Fails to Crystallize
  • Potential Cause: The product may be impure, or the chosen solvent system is not suitable for crystallization.

  • Solution:

    • Purity: Ensure the oily product is as pure as possible before attempting crystallization. A preliminary purification by flash chromatography might be necessary.

    • Solvent Selection: Experiment with different solvents. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Induce Crystallization: If the product remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a small seed crystal of the pure compound if available.

Data Presentation

The following table summarizes typical yields and purity levels for the purification of N-Boc-Prolinal products using different techniques, as found in the literature.

Purification MethodProductEluent/Solvent SystemYieldPurityReference
Flash ChromatographyThis compound12% Ethyl Acetate/Hexanes89%>98% (GC)[1]
Flash ChromatographyN-Boc-L-Prolinal25% Ethyl Acetate/Hexanes99%>99% (HPLC)[3]
CrystallizationN-Boc-L-phenylalanineCyclohexane (for pulping)90.5%99.2% (HPLC)[4]
CrystallizationN-Boc-L-phenylglycineDiethyl ether (for pulping)88.7%99.1% (HPLC)[4]

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is adapted from a procedure for the synthesis of N-Boc-L-Prolinal.[3]

  • Reaction Work-up: After the reaction is complete, quench the reaction mixture with water. Extract the aqueous layer with dichloromethane (2 x 100 mL for a 25 mmol scale reaction).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. For this compound, an isocratic elution with 12-25% ethyl acetate in hexanes is often effective.[1][3]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Crystallization of an Oily N-Boc-Amino Aldehyde Product

This protocol is a general method for the crystallization of Boc-protected amino acids that are obtained as oils.[4]

  • Solvent Removal: Ensure all residual solvents from the reaction and work-up are removed from the crude oily product by evaporation under high vacuum.

  • Seed Crystal Addition: To the oil, add a small amount (0.5-1.0% by weight) of a pure seed crystal of the desired product.

  • Solidification: Allow the mixture to stand at room temperature for 12-24 hours, or until the oil has completely solidified.

  • Pulping/Slurrying: Add a weak polar solvent in which the product has low solubility (e.g., n-hexane, diethyl ether, or cyclohexane). Stir the solid in the solvent to form a slurry. This step helps to wash away soluble impurities.

  • Filtration and Washing: Filter the solid product and wash it with a small amount of the cold pulping solvent.

  • Drying: Dry the crystalline product under vacuum to a constant weight.

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction) Crude->Workup Concentration Concentration Workup->Concentration Purification Purification Concentration->Purification FlashChrom Flash Chromatography Purification->FlashChrom Oily or Impure Crystallization Crystallization Purification->Crystallization Solid or Can be Solidified PureProduct Pure Product FlashChrom->PureProduct Crystallization->PureProduct

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting_Purification Start Product Purification Issue IsOil Is the product an oil? Start->IsOil TryCrystallization Attempt Crystallization (see Protocol 2) IsOil->TryCrystallization Yes LowYield Low yield after chromatography? IsOil->LowYield No TryCrystallization->LowYield Failure Success Purification Successful TryCrystallization->Success Success OptimizeChrom Optimize TLC and loading conditions LowYield->OptimizeChrom Yes Coelution Co-elution with an impurity? LowYield->Coelution No OptimizeChrom->Success Success Failure Further optimization needed OptimizeChrom->Failure Failure ChangeSolvent Change solvent system or use shallow gradient Coelution->ChangeSolvent Yes Coelution->Success No ChangeSolvent->Success Success ChangeSolvent->Failure Failure

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing Enantioselectivity in N-Boc-D-Prolinal Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-D-Prolinal catalyzed reactions. This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance the enantioselectivity of their asymmetric syntheses. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my enantiomeric excess (ee) lower than expected in my this compound catalyzed reaction?

A1: Low enantiomeric excess can stem from several factors. The most common culprits include suboptimal reaction conditions such as temperature and solvent choice, the presence of impurities like water, or issues with the purity of the catalyst and reagents. It is also crucial to ensure that the analytical method for determining ee is accurate and validated.[1]

Q2: How does the choice of solvent affect the enantioselectivity of the reaction?

A2: The solvent plays a critical role in determining the stability of the transition state, which directly influences enantioselectivity.[2] Aprotic polar solvents like DMSO and DMF are often good starting points, but less polar solvents such as dichloromethane (DCM) or toluene may be more effective for certain reactions.[2] It is highly recommended to screen a range of solvents, including mixtures, to find the optimal balance between reactivity and selectivity.[2]

Q3: Can temperature adjustments improve my enantiomeric excess?

A3: Yes, temperature is a critical parameter. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to lower enantioselectivity.[2] Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even lower) can significantly enhance the enantiomeric excess.[2] A temperature optimization study is often necessary to find the best compromise between the reaction rate and selectivity.

Q4: Could impurities be the cause of my poor results?

A4: Absolutely. Trace amounts of acidic or basic impurities, including water, can interfere with the catalytic cycle or promote the racemization of the product or catalyst.[2] It is essential to use freshly distilled and anhydrous solvents and to purify reactants before use to eliminate any interferences that could deactivate or alter the selectivity of the catalyst.[1][3]

Q5: Is the catalyst loading important for achieving high enantioselectivity?

A5: Yes, the catalyst loading should be optimized. While typical loadings range from 5-20 mol%, adjusting this concentration can be crucial for maximizing enantioselectivity.[2] It is also worth noting that higher concentrations of reactants can sometimes favor the desired reaction pathway.[2]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

This guide provides a systematic approach to diagnosing and resolving low enantioselectivity in your this compound catalyzed reactions.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Lowering the temperature often improves enantioselectivity.[2]Increased enantiomeric excess, potentially with a trade-off in reaction rate.
Inappropriate Solvent Screen a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., DMSO, DCM, Toluene, THF).[2][3]Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity.
Presence of Water/Impurities Ensure all reagents and solvents are dry and pure. Perform the reaction under an inert atmosphere.[2][3]Elimination of interferences that can deactivate or alter the selectivity of the catalyst.
Incorrect Catalyst Loading Vary the catalyst loading (e.g., 5, 10, 15, 20 mol%) to find the optimal concentration.[2]Improved enantioselectivity by optimizing the catalyst-to-substrate ratio.
Substrate Reactivity Issues If possible, modify the electronic or steric properties of the substrates.Improved substrate-catalyst recognition and stereochemical control.[3]
Racemization During Work-up/Purification Minimize the product's contact time with acidic or basic solutions during work-up. For purification, consider neutralizing silica gel with triethylamine.[2]Preservation of the achieved enantiomeric excess in the final product.

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the performance of proline and its derivatives, which can be synthesized from N-Boc-proline, in benchmark asymmetric aldol and Michael addition reactions. This data highlights the impact of different catalysts and conditions on yield and enantioselectivity.

Table 1: Performance in the Asymmetric Aldol Reaction of Acetone with Substituted Aromatic Aldehydes

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
L-Proline30DMSO46899:176 (anti)
L-Proline3-5Neat2-2497>99:196 (anti)
(S)-Diphenylprolinol TMS Ether1-10Toluene / CH₂Cl₂1-5>90>95:5>99 (anti)
(S)-Proline-Tetrazole Analog10-20Various24-7260-85Varies80-95 (anti)

Data adapted from a comparative guide on proline-based chiral synthons.[4]

Table 2: Performance in the Asymmetric Michael Addition to β-Nitrostyrene

CatalystMichael DonorSolventTime (h)Yield (%)dr (syn:anti)ee (%)
L-ProlineCyclohexanoneDMSO969595:520
L-ProlinePropanalCH₂Cl₂4896>95:578
L-Proline-based CILCyclohexanoneEthanol24-48High-up to 97

Data adapted from a comparative guide on proline-based chiral synthons.[4]

Experimental Protocols

Protocol 1: General Procedure for an this compound Catalyzed Aldol Reaction

This protocol provides a generalized procedure for conducting an aldol reaction using a proline-based catalyst derived from N-Boc-proline.

  • Catalyst Dissolution: In a reaction vessel, dissolve the organocatalyst (e.g., 10 mol%) in the chosen anhydrous solvent.

  • Addition of Ketone: Add the ketone (e.g., 5 equivalents) to the catalyst solution and stir for 15 minutes at room temperature to facilitate enamine formation.[4]

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and slowly add the aldehyde (1 equivalent).[4]

  • Reaction Monitoring: Seal the vessel and stir at the specified temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Purification & Analysis: Combine the organic layers, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[4]

Protocol 2: Step-by-Step Guide for Optimizing Enantioselectivity
  • Solvent Screening:

    • Set up a parallel screen of small-scale reactions using a range of anhydrous solvents (e.g., DCM, Toluene, THF, Acetonitrile, DMSO).

    • Maintain a consistent temperature, catalyst loading, and substrate concentration for all reactions.

    • Analyze the ee for each reaction to identify the most promising solvent or solvent mixture.[2]

  • Temperature Optimization:

    • Using the optimal solvent identified in the previous step, conduct a series of reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C).

    • Monitor the reaction rate and ee at each temperature to determine the best balance for your specific transformation.[2]

  • Catalyst Loading and Substrate Concentration:

    • With the optimal solvent and temperature, vary the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%) to see the effect on ee.

    • Investigate the impact of reactant concentration by running the reaction at different molarities.[2]

Visualizations

Troubleshooting_Workflow cluster_start cluster_verification Step 1: Verification cluster_optimization Step 2: Optimization cluster_workup Step 3: Post-Reaction cluster_end start Start: Low or Inconsistent ee verify_analytical Verify Analytical Method (Chiral HPLC/GC) start->verify_analytical check_purity Check Reagent and Catalyst Purity verify_analytical->check_purity Method Validated optimize_solvent Screen Solvents check_purity->optimize_solvent Reagents Pure optimize_temp Optimize Temperature (Often Lower) optimize_solvent->optimize_temp Optimal Solvent Found optimize_loading Vary Catalyst Loading and Concentration optimize_temp->optimize_loading Optimal Temp. Found check_workup Review Work-up and Purification Procedures optimize_loading->check_workup Conditions Optimized end_node High and Reproducible ee Achieved check_workup->end_node No Racemization

Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Work-up & Analysis dissolve_catalyst Dissolve Catalyst in Anhydrous Solvent add_ketone Add Ketone & Stir for Enamine Formation dissolve_catalyst->add_ketone cool_mixture Cool to Desired Temperature add_ketone->cool_mixture add_aldehyde Slowly Add Aldehyde cool_mixture->add_aldehyde monitor Monitor Progress (TLC/GC) add_aldehyde->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify analyze Analyze dr (NMR) and ee (Chiral HPLC) purify->analyze

Caption: General experimental workflow for a catalyzed aldol reaction.

References

Technical Support Center: Synthesis of N-Boc-D-Prolinal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during the synthesis of N-Boc-D-Prolinal and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method for synthesizing this compound is the oxidation of the corresponding primary alcohol, N-Boc-D-Prolinol. Several oxidation protocols are effective for this transformation, with the choice of reagent influencing reaction conditions, yield, and side-product profiles.

Q2: What are the primary challenges in the synthesis of this compound?

Common challenges include:

  • Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid (N-Boc-D-proline), especially with harsh oxidizing agents.

  • Epimerization: The chiral center alpha to the aldehyde is susceptible to racemization under basic or harsh reaction conditions, leading to a loss of enantiomeric purity.[1][2]

  • Purification: Separating the desired aldehyde from starting material, byproducts, and reagents can be challenging due to their similar polarities.

  • Product Stability: this compound can be sensitive to air and moisture, potentially leading to degradation over time.[3]

Q3: How can I monitor the progress of the oxidation reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can distinguish between the starting alcohol, the product aldehyde, and the over-oxidized carboxylic acid byproduct. Staining with potassium permanganate can help visualize the spots, as the alcohol will typically show a bright spot that disappears upon consumption.

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C.[4][5] It is often supplied and handled as a solution in a dry solvent to minimize degradation.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. Dess-Martin Periodinane (DMP), for instance, can be sensitive to moisture.
Incomplete Reaction Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is appropriate for the chosen method. For Swern oxidations, maintaining a very low temperature (e.g., -78°C) is crucial.
Degradation of Product Work up the reaction at a low temperature and minimize exposure to air and moisture.
Suboptimal Reaction Conditions Verify the stoichiometry of reagents. For DMSO-based oxidations, ensure the activating agent (e.g., oxalyl chloride, SO3-pyridine) is added correctly and at the appropriate temperature before the addition of the alcohol.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Troubleshooting
Unreacted N-Boc-D-Prolinol Spot on TLC with lower Rf than the product.Increase the equivalents of the oxidizing agent or prolong the reaction time.
N-Boc-D-Proline (Over-oxidation) Spot on TLC with a much lower Rf (streaking may occur). Can be confirmed by a broad peak in the 10-12 ppm region of the 1H NMR spectrum.Use a milder oxidizing agent (e.g., DMP or Parikh-Doering conditions). Avoid prolonged reaction times and elevated temperatures.
Epimerized Product (N-Boc-L-Prolinal) Difficult to distinguish by standard TLC or 1H NMR. Chiral HPLC or measurement of specific rotation is required to determine enantiomeric purity.Use milder reaction conditions and avoid strong bases. The use of diisopropylethylamine (Hünig's base) in Swern oxidations has been shown to minimize racemization.[6]
Reagent Byproducts Varies with the method used (e.g., dimethyl sulfide from Swern, iodinane byproducts from DMP).Follow the specific workup procedure for the chosen method carefully to remove these byproducts. For example, a basic wash can help remove acetic acid generated during DMP oxidation.[7]

Quantitative Data Summary

The choice of oxidation method can significantly impact the yield and purity of the final product. The following table summarizes typical performance data for common oxidation methods.

Oxidation Method Typical Yield (%) Purity (Crude, HPLC %) Key Advantages Common Pitfalls
Swern Oxidation 85-95%>90%High yields, reliable.Requires cryogenic temperatures (-78°C), malodorous dimethyl sulfide byproduct.[8]
Dess-Martin Periodinane (DMP) 80-90%>95%Mild conditions (room temperature), high chemoselectivity.[9]Potentially explosive reagent, can be acidic, leading to side reactions with sensitive substrates.[7]
Parikh-Doering Oxidation 75-85%>90%Milder than Swern (can be run at 0°C to room temperature), avoids toxic chromium reagents.[10]May require a large excess of reagents for complete conversion.[10]

Experimental Protocols

Protocol 1: Swern Oxidation of N-Boc-D-Prolinol

Materials:

  • N-Boc-D-Prolinol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (or Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78°C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78°C.

  • Add a solution of N-Boc-D-Prolinol (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 45 minutes at -78°C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78°C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-D-Prolinol

Materials:

  • N-Boc-D-Prolinol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (optional, as a buffer)

Procedure:

  • To a solution of N-Boc-D-Prolinol (1.0 eq) in anhydrous DCM at room temperature, add DMP (1.1-1.5 eq) in one portion.

  • If the substrate is acid-sensitive, add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC (typically 1-3 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Crude Product cluster_purification Purification cluster_final Final Product N-Boc-D-Prolinol N-Boc-D-Prolinol Oxidation Oxidation N-Boc-D-Prolinol->Oxidation Crude this compound Crude this compound Oxidation->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound Troubleshooting_Logic start Reaction Complete? low_yield Low Yield start->low_yield No impurities Impurities Present? start->impurities Yes check_reagents Check Reagent Activity low_yield->check_reagents extend_time Extend Reaction Time low_yield->extend_time over_oxidation Over-oxidation Detected impurities->over_oxidation Yes racemization Racemization Suspected impurities->racemization Yes purify Proceed to Purification impurities->purify No use_milder_oxidant Use Milder Oxidant over_oxidation->use_milder_oxidant milder_conditions Use Milder Conditions/Base racemization->milder_conditions

References

N-Boc-D-Prolinal stability and degradation pathways under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of N-Boc-D-prolinal under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The two primary stability concerns for this compound are:

  • Acid-catalyzed degradation: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions, leading to the formation of the unprotected D-prolinal.[1]

  • Epimerization/Racemization: The stereocenter at the C2 position (alpha to the aldehyde) is prone to epimerization, converting the D-enantiomer to the L-enantiomer, particularly under basic conditions or at elevated temperatures.[2]

Q2: Under what conditions is the N-Boc group stable?

The N-Boc protecting group is generally stable under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[1] This stability allows for various chemical modifications at other parts of the molecule without premature deprotection.

Q3: What factors can promote the epimerization of this compound?

Epimerization of this compound can be promoted by:

  • Basic conditions: The presence of a base can facilitate the removal of the acidic alpha-proton, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a mixture of D and L enantiomers.

  • Elevated temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.[3]

  • Choice of solvent: The polarity of the solvent can influence the rate of epimerization.

Q4: How can I minimize epimerization during a reaction?

To minimize epimerization:

  • Use sterically hindered or weaker bases: Employing bases like 2,4,6-collidine instead of stronger, non-hindered bases such as diisopropylethylamine (DIEA) can reduce the rate of epimerization.[3]

  • Control the reaction temperature: Whenever possible, conduct reactions at room temperature or below.[3]

  • Minimize reaction time: Shorter reaction times reduce the exposure of the compound to conditions that may induce epimerization.

Q5: Is this compound susceptible to oxidation?

While specific data on the oxidative stability of this compound is limited, aldehydes, in general, are susceptible to oxidation to carboxylic acids. Forced degradation studies using common oxidizing agents like hydrogen peroxide would be necessary to fully assess its oxidative stability. The proline ring itself can also be susceptible to oxidation under certain conditions.[4]

Troubleshooting Guides

Issue 1: Low Yield in a Reaction Involving this compound
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Verify Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly at -20°C.[5][6][7] 2. Check Reaction Conditions: Avoid acidic conditions that could cleave the Boc group. If the reaction is base-catalyzed, consider the possibility of epimerization and subsequent side reactions. 3. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product and any byproducts.
Incomplete Reaction 1. Optimize Reaction Time and Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature while monitoring for epimerization. 2. Check Reagent Stoichiometry: Ensure that the molar ratios of the reactants are correct. 3. Solvent Choice: The solubility of all reactants is crucial. Ensure an appropriate solvent is used.
Product Loss During Workup 1. Aqueous Workup: If the product has some water solubility, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent. 2. Purification: Optimize the purification method (e.g., column chromatography) to ensure good separation of the product from unreacted starting materials and byproducts.
Issue 2: Presence of the L-enantiomer (N-Boc-L-prolinal) in the Product
Possible Cause Troubleshooting Steps
Epimerization during reaction 1. Base Selection: Use a sterically hindered or weaker base.[3] 2. Temperature Control: Maintain a low reaction temperature.[3] 3. Solvent Effects: Investigate the effect of different solvents on the rate of epimerization. Less polar solvents may sometimes reduce racemization.
Contaminated Starting Material 1. Analyze Starting Material: Verify the enantiomeric purity of the this compound starting material using chiral HPLC.

Degradation Pathways and Experimental Workflows

This compound Degradation Pathways

Potential Degradation Pathways of this compound This compound This compound D-Prolinal D-Prolinal This compound->D-Prolinal  Acidic Conditions (Boc Cleavage)   N-Boc-L-Prolinal N-Boc-L-Prolinal This compound->N-Boc-L-Prolinal  Basic Conditions / Heat (Epimerization)   N-Boc-D-Proline N-Boc-D-Proline This compound->N-Boc-D-Proline  Oxidative Conditions   Further Degradation Products Further Degradation Products D-Prolinal->Further Degradation Products N-Boc-L-Prolinal->Further Degradation Products N-Boc-D-Proline->Further Degradation Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prepare Solutions Prepare solutions of this compound in different buffers (acidic, neutral, basic) and solvents. Incubate Samples Incubate samples at various temperatures (e.g., RT, 40°C, 60°C). Prepare Solutions->Incubate Samples Collect Aliquots Collect aliquots at specific time points. Incubate Samples->Collect Aliquots Quench Reaction Quench reaction if necessary (e.g., neutralization). Collect Aliquots->Quench Reaction Analyze by HPLC Analyze aliquots by RP-HPLC for purity and Chiral HPLC for enantiomeric ratio. Quench Reaction->Analyze by HPLC Determine Degradation Rate Determine the degradation rate and identify degradation products. Analyze by HPLC->Determine Degradation Rate

Caption: General workflow for assessing the stability of this compound.

Experimental Protocols

Protocol 1: Analysis of this compound Purity by Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the chemical purity of this compound and quantify its degradation over time.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Column Temperature: 25 °C

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute more nonpolar compounds. An example gradient is:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric purity of this compound and monitor for epimerization.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may require optimization for best separation.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Column Temperature: 25 °C

  • Data Analysis:

    • The D- and L-enantiomers will be separated into two distinct peaks. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers.[3]

Quantitative Data Summary

The following tables summarize expected stability and physical properties. Note that specific degradation kinetics for this compound are not widely published and the data below is largely qualitative or inferred from the behavior of the Boc protecting group and proline derivatives in general.

Table 1: Summary of this compound Stability under Different Conditions

Condition Stability Primary Degradation Pathway Potential Degradation Products
Acidic (e.g., TFA, strong HCl) UnstableBoc group cleavageD-Prolinal, tert-butanol, isobutylene, CO₂[1]
Basic (e.g., NaOH, DIEA) Prone to EpimerizationAlpha-proton abstractionN-Boc-L-prolinal
Elevated Temperature Potentially UnstableEpimerization, thermolytic cleavage of Boc groupN-Boc-L-prolinal, D-Prolinal[3]
Oxidative (e.g., H₂O₂) Potentially UnstableOxidation of aldehydeN-Boc-D-proline
Reductive (e.g., NaBH₄) ReactiveReduction of aldehydeN-Boc-D-prolinol
Storage (-20°C, dry) Stable--

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₇NO₃[8]
Molecular Weight 199.25 g/mol [8]
Appearance Colorless to yellow liquid[5]
Boiling Point 228 °C (lit.)[5]
Density 1.059 g/mL at 25 °C (lit.)[5]
Optical Activity [α]²³/D +83°, neat[5]
Storage Temperature -20°C[5][6][7]

References

Technical Support Center: Optimizing Peptide Synthesis with N-Boc-D-Prolinal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of N-Boc-D-Prolinal in peptide synthesis. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in peptide synthesis?

A1: this compound is a valuable building block for introducing conformational constraints into a peptide sequence due to the rigid pyrrolidine ring of the proline backbone. The D-configuration enhances metabolic stability by providing resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. The aldehyde functionality also allows for site-specific modifications, such as reductive amination to form secondary amines or ligation with other molecules.

Q2: How should this compound be stored to ensure its stability?

A2: this compound should be stored in an inert atmosphere, in a freezer at temperatures under -20°C. It is sensitive to air and moisture, which can lead to oxidation of the aldehyde to a carboxylic acid. Proper storage is crucial to maintain its reactivity and purity for synthesis.

Q3: What are the key differences in handling this compound compared to N-Boc-D-proline during peptide synthesis?

A3: The primary difference is the presence of the reactive aldehyde group in this compound. This functional group is susceptible to side reactions that are not a concern with N-Boc-D-proline. These include oxidation, Schiff base formation with free amines, and aldol condensation under basic conditions. Therefore, reaction conditions, especially the neutralization and coupling steps, must be carefully controlled.

Q4: Can I use the same coupling reagents for this compound as for other Boc-protected amino acids?

A4: Yes, standard coupling reagents used in Boc-SPPS can be used for this compound. However, due to the steric hindrance of the proline ring, highly efficient coupling reagents are recommended to ensure complete and rapid reaction, which helps to minimize potential side reactions involving the aldehyde.

Troubleshooting Guides

General Peptide Synthesis Issues

Issue 1: Low coupling efficiency or incomplete reaction.

  • Possible Cause: Incomplete coupling is a common issue with sterically hindered amino acids like proline derivatives.[1] The secondary amine of proline can lead to slower coupling kinetics.[2]

  • Troubleshooting Steps:

    • Monitor the Coupling Reaction: Use a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test, to monitor the reaction progress. A positive test indicates incomplete coupling.[3]

    • Double Coupling: If the test is positive after the initial coupling time, a second coupling with freshly prepared activated this compound is recommended.[3]

    • Optimize Coupling Reagent: Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU or HBTU are generally more efficient for hindered couplings than carbodiimides alone.[4]

    • Extend Reaction Time: Increasing the coupling time can improve efficiency, but this should be done with caution as it may also increase the chance of side reactions.[4]

Issue 2: Presence of deletion sequences in the final peptide.

  • Possible Cause: This is a direct consequence of incomplete coupling in the previous cycle. Unreacted N-terminal amines will couple with the subsequent amino acid, leading to a peptide chain missing the this compound residue.

  • Troubleshooting Steps:

    • Implement Capping: After the coupling step, treat the resin with a capping agent, such as acetic anhydride, to block any unreacted amines. This will prevent them from reacting in subsequent cycles and simplifies the purification of the final product.

    • Review Coupling Protocol: Re-evaluate and optimize the coupling protocol as described in "Issue 1" to ensure complete reaction in each cycle.

Aldehyde-Specific Side Reactions

Issue 3: The mass of the final peptide is 16 Da higher than expected.

  • Possible Cause: The aldehyde group of this compound has likely been oxidized to a carboxylic acid. This can occur if the starting material has degraded due to improper storage or if oxidizing conditions are inadvertently present during the synthesis. Aldehydes are known to be susceptible to oxidation.[5]

  • Troubleshooting Steps:

    • Verify Starting Material: Check the purity of the this compound stock.

    • Use Fresh Solvents: Ensure that all solvents, particularly DMF, are fresh and free of peroxides.

    • Inert Atmosphere: Perform all reaction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Issue 4: Presence of unexpected side products and difficulty in purification.

  • Possible Cause 1: Schiff Base/Imine Formation. The aldehyde can react with the N-terminal amine of the growing peptide chain to form a Schiff base (imine). This is a known chemoselective reaction between aldehydes and amines.[3][4] This is more likely to occur during the neutralization step when the N-terminal amine is deprotonated and highly nucleophilic.

  • Troubleshooting Steps for Schiff Base Formation:

    • Use In Situ Neutralization: This method combines the neutralization and coupling steps. The activated amino acid is added to the resin immediately followed by the base. This minimizes the time the free amine is available to react with the aldehyde.[3]

    • Lower the Temperature: Performing the neutralization and coupling at a lower temperature can reduce the rate of Schiff base formation.

  • Possible Cause 2: Aldol Condensation. Under the basic conditions of the neutralization step (using a base like DIEA), the aldehyde may undergo self-condensation or react with other carbonyl-containing molecules in an aldol-type reaction.[6]

  • Troubleshooting Steps for Aldol Condensation:

    • Use a Weaker Base: Consider using a less hindered or weaker base for neutralization, although this may impact coupling efficiency.

    • Minimize Neutralization Time: Keep the duration of the neutralization step as short as possible.

    • Employ In Situ Neutralization: As with Schiff base formation, this is a highly effective strategy to minimize side reactions.

Issue 5: Complete failure of the synthesis or very low yield, with no identifiable major product.

  • Possible Cause: The aldehyde functionality may be incompatible with the overall synthesis strategy or other residues in the peptide sequence. In such cases, protecting the aldehyde group may be necessary.

  • Troubleshooting Steps:

    • Protect the Aldehyde: The aldehyde can be protected as an acetal, which is stable to the basic conditions of coupling and the acidic conditions of Boc deprotection.[7] The acetal can be removed at the end of the synthesis. This adds extra steps to the synthesis but can be crucial for complex peptides.

    • Consider an Alternative Synthetic Route: If protection/deprotection is problematic, a different synthetic strategy, such as synthesizing the peptide C-terminal to the prolinal residue first and then coupling the N-terminal segment, could be explored.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for this compound
Coupling ReagentActivation MethodRelative Efficiency for Hindered CouplingsRisk of Side Reactions (Racemization)Key Considerations
DCC/HOBt CarbodiimideGoodLow with HOBtFormation of insoluble dicyclohexylurea (DCU) byproduct can complicate washing steps.[4]
HBTU Uronium SaltVery GoodLowA widely used and reliable reagent for most couplings. Requires a base for activation.[4]
HATU Uronium SaltExcellentVery LowGenerally more efficient and faster than HBTU, especially for difficult couplings. Recommended for sterically hindered residues like this compound.[4]
PyBOP Phosphonium SaltExcellentLowEffective for hindered couplings and can be advantageous in specific cases.[4]
Table 2: Typical Reaction Parameters for this compound Incorporation in Boc-SPPS
ParameterValueNotes
Resin Substitution 0.3 - 0.8 mmol/gMerrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[3]
Boc-Amino Acid Excess 3 - 5 equivalentsRelative to resin substitution.[3]
Coupling Reagent Excess 3 - 5 equivalentsRelative to resin substitution.[3]
Deprotection Time 20 - 30 minutesUsing 50% TFA in DCM.[3]
Neutralization Time 5 - 10 minutesUsing 10% DIEA in DCM (for standard protocol). Minimize this time to reduce aldehyde side reactions.[3]
Coupling Time 1 - 4 hoursMonitoring is recommended due to steric hindrance.[3]
Expected Coupling Efficiency ~98-99.5%May require double coupling or optimized reagents.[3]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound in Boc-SPPS

This protocol outlines a single cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.[3]

2. Boc Deprotection:

  • Drain the DCM and wash the resin with a deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.[3]

  • Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.[3]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[3]

3. Neutralization:

  • Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute). Perform this step quickly to minimize aldehyde side reactions.[3]

  • Wash the resin with DCM (3-5 times) to remove excess base.[3]

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF). Add DIEA (2-3 equivalents relative to resin substitution).[3]

  • Add the activated amino acid solution to the neutralized peptide-resin.[3]

  • Agitate the mixture at room temperature for 1-4 hours.[3]

5. Monitoring and Washing:

  • Monitor the completion of the coupling reaction using the Isatin or Chloranil test. If the test is positive, perform a second coupling.[3]

  • Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.[3]

Visualizations

experimental_workflow start Peptide-Resin with N-terminal Boc Group deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 DCM Wash deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 DCM Wash neutralization->wash2 coupling Coupling wash2->coupling activation Activate this compound (HBTU/DIEA in DMF) activation->coupling monitoring Monitoring (Isatin/Chloranil Test) coupling->monitoring recouple Recouple monitoring->recouple Positive wash3 DMF/DCM Wash monitoring->wash3 Negative recouple->coupling end_node Peptide-Resin with This compound wash3->end_node

Caption: Experimental workflow for a single coupling cycle of this compound in Boc-SPPS.

troubleshooting_workflow start Low Yield or Impure Product check_coupling Is coupling incomplete? (Isatin/Chloranil Test) start->check_coupling optimize_coupling Optimize Coupling: - Use HATU/HBTU - Double couple - Extend time check_coupling->optimize_coupling Yes check_mass Check Mass Spec Data check_coupling->check_mass No end_node Problem Resolved optimize_coupling->end_node mass_plus_16 Mass +16 Da? check_mass->mass_plus_16 oxidation Suspect Aldehyde Oxidation - Use fresh solvents - Inert atmosphere mass_plus_16->oxidation Yes other_impurities Other Impurities? mass_plus_16->other_impurities No oxidation->end_node schiff_base Suspect Schiff Base or Aldol - Use in situ neutralization - Lower temperature other_impurities->schiff_base Yes protect_aldehyde Consider Aldehyde Protection (e.g., as acetal) schiff_base->protect_aldehyde If problem persists schiff_base->end_node If resolved protect_aldehyde->end_node

Caption: Troubleshooting workflow for low yield or impurities with this compound.

References

Troubleshooting guide for N-Boc-D-Prolinal based syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-D-Prolinal. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

This compound is sensitive to air and heat. For long-term stability, it should be stored under an inert atmosphere (such as argon or nitrogen) in a freezer at temperatures of -20°C.[1][2][3] Improper storage can lead to degradation and the formation of impurities, primarily through oxidation of the aldehyde to the corresponding carboxylic acid, N-Boc-D-proline.

Q2: What are the most common impurities found in commercial this compound?

Commercial this compound typically has a purity of 95-97%.[1] The most common impurity is N-Boc-D-proline, formed via oxidation of the aldehyde. The presence of this impurity can be confirmed by techniques such as NMR spectroscopy or LC-MS.

Q3: How can I purify this compound if it has degraded?

If degradation is suspected, purification can be achieved using flash column chromatography on silica gel.[2] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective in separating the desired aldehyde from the more polar carboxylic acid impurity.[2]

Troubleshooting Guide

Low Reaction Yield

Q4: My reaction with this compound is giving a low yield. What are the potential causes and solutions?

Low yields in reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions

Potential Cause Recommended Action Supporting Evidence/Rationale
Reagent Purity Confirm the purity of this compound using NMR or LC-MS. Purify by flash chromatography if significant oxidation to N-Boc-D-proline is observed.The aldehyde is prone to oxidation, and the presence of the carboxylic acid will reduce the effective concentration of the starting material.
Reaction Conditions Optimize reaction parameters such as temperature, solvent, and reaction time. For instance, in coupling reactions, gently warming the mixture can increase the rate, but should be monitored by TLC to avoid side product formation.[1]Weakly nucleophilic reagents may require more forcing conditions to react efficiently with the aldehyde.
Stoichiometry Ensure the correct stoichiometry of all reactants. For reactions where this compound is the limiting reagent, consider using a slight excess of the other coupling partner.Incorrect stoichiometry can lead to incomplete conversion of the starting material.
Moisture Conduct the reaction under anhydrous conditions, especially when using moisture-sensitive reagents like organometallics or strong bases.Water can react with many reagents and intermediates, leading to undesired side products and reduced yields.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Reaction Yield check_purity Check Purity of This compound start->check_purity purify Purify by Flash Chromatography check_purity->purify Impure? optimize_conditions Optimize Reaction Conditions (Temp, Solvent) check_purity->optimize_conditions Pure purify->optimize_conditions check_stoichiometry Verify Reagent Stoichiometry optimize_conditions->check_stoichiometry anhydrous_conditions Ensure Anhydrous Conditions check_stoichiometry->anhydrous_conditions improved Yield Improved anhydrous_conditions->improved

Caption: A logical workflow for troubleshooting low reaction yields.

Side Reactions

Q5: I am observing unexpected side products in my reaction. What are the common side reactions of this compound?

The aldehyde functionality of this compound is reactive and can participate in several side reactions.

Common Side Reactions and Mitigation Strategies

Side Reaction Description Mitigation Strategy
Oxidation The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, N-Boc-D-proline, especially in the presence of air or oxidizing agents.Store and handle this compound under an inert atmosphere. Avoid strong oxidizing agents unless intended.
Racemization The stereocenter alpha to the aldehyde can be susceptible to epimerization under strongly basic or acidic conditions, or during activation for certain coupling reactions.[4]Use mild bases and reaction conditions. For coupling reactions, consider using racemization-suppressing additives like HOBt or employing coupling reagents known to minimize racemization.[4]
Aldol Condensation Under basic conditions, the aldehyde can undergo self-condensation or react with other enolizable carbonyl compounds.Use non-nucleophilic bases or carefully control the reaction temperature and addition rate of reagents.
Diketopiperazine (DKP) Formation In the context of peptide synthesis, after deprotection of the Boc group, the resulting amino-aldehyde can be prone to cyclization, especially if it is the second residue in a dipeptide.[4]For peptide synthesis, utilize in situ neutralization protocols to minimize the time the free amine is exposed.[4]

Signaling Pathway of a Potential Side Reaction: Racemization

RacemizationPathway prolinal This compound enolate Enolate Intermediate (Achiral) prolinal->enolate Deprotonation racemic_mixture Racemic Mixture prolinal->racemic_mixture base Strong Base (e.g., LDA, NaOH) base->enolate l_prolinal N-Boc-L-Prolinal enolate->l_prolinal Protonation protonation Protonation l_prolinal->racemic_mixture

Caption: Pathway showing potential racemization of this compound via an enolate intermediate.

Purification Challenges

Q6: I am having difficulty purifying the product of my reaction involving this compound. What are some recommended purification strategies?

The choice of purification method depends on the properties of the product and the impurities present.

Purification Techniques

Technique When to Use General Protocol
Flash Chromatography For routine purification of reaction mixtures to separate the product from unreacted starting materials and non-polar byproducts.[2]1. Dissolve the crude product in a minimal amount of a suitable solvent. 2. Load onto a silica gel column. 3. Elute with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). 4. Monitor fractions by TLC.[2]
Preparative HPLC For separating complex mixtures or for achieving very high purity of the final product.1. Develop an analytical HPLC method first to determine the optimal mobile phase and column. 2. Scale up to a preparative column, injecting a concentrated solution of the crude product. 3. Collect fractions corresponding to the desired product peak.
Crystallization If the product is a solid and a suitable solvent system can be found. This method is highly effective for obtaining very pure material.1. Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. 2. Allow the solution to cool slowly. 3. Collect the crystals by filtration and wash with a small amount of cold solvent.

Experimental Protocols

Protocol 1: General Procedure for a Reductive Amination using this compound

This protocol describes a general procedure for the reaction of this compound with a primary amine followed by reduction to form a secondary amine.

  • Imine Formation:

    • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add the primary amine (1.0-1.2 eq.).

    • Add a drying agent such as anhydrous magnesium sulfate or sodium sulfate.

    • Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Experimental Workflow for Reductive Amination

Caption: A step-by-step workflow for a typical reductive amination reaction.

References

Preventing epimerization of N-Boc-D-Prolinal during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-D-prolinal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of epimerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound, and why is it a concern?

A1: this compound has a chiral center at the α-carbon (the carbon atom adjacent to the aldehyde group). Epimerization is the unwanted conversion of the desired D-epimer into the undesired L-epimer. This occurs through the formation of a planar enolate intermediate under either basic or acidic conditions, which can then be protonated from either face, leading to a mixture of stereoisomers.[1] This is a significant concern because the biological activity of molecules derived from this compound is often highly dependent on its stereochemistry. The presence of the undesired L-epimer can lead to reduced efficacy, altered pharmacological profiles, and complications in purification and analysis.

Q2: What are the primary causes of this compound epimerization?

A2: The primary cause of epimerization is the acidity of the α-proton, which can be abstracted by a base to form an enolate. Several factors can induce or accelerate this process:

  • Bases: Both strong and weak bases can facilitate epimerization. The choice of base is critical in any reaction involving this compound.

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolate formation, increasing the rate of epimerization.

  • Solvent: The solvent can influence the stability of the enolate intermediate and the kinetics of proton exchange.

  • Prolonged Reaction or Purification Times: Extended exposure to conditions that promote epimerization, even if the rate is slow, can lead to a significant loss of stereochemical integrity.

  • Purification Method: Certain purification techniques, such as silica gel chromatography with protic or basic eluents, can contribute to on-column epimerization.

Q3: How can I detect and quantify the extent of epimerization?

A3: The most reliable method for quantifying the enantiomeric purity of this compound and its derivatives is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . These techniques use a chiral stationary phase to separate the D- and L-enantiomers, allowing for accurate determination of the enantiomeric excess (ee%).[1][2]

Troubleshooting Guides

Issue 1: Significant Epimerization Observed After a Wittig Reaction

The Wittig reaction, while powerful for olefination, can be a major source of epimerization due to the basic nature of the ylide.

Potential Cause Recommended Solution
Strongly Basic Ylide Use a stabilized ylide if the desired product allows, as they are generally less basic. For non-stabilized ylides, consider salt-free conditions or the use of milder bases for ylide generation (e.g., potassium bis(trimethylsilyl)amide - KHMDS) at low temperatures.
High Reaction Temperature Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of enolization.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Work-up and Purification Use a neutral or slightly acidic aqueous work-up. When performing chromatography, consider using deactivated silica gel or an alternative stationary phase like alumina. Eluents should be buffered or aprotic if possible.
Issue 2: Loss of Stereochemical Purity During an Aldol Condensation

Aldol reactions often require basic or acidic conditions, both of which can lead to epimerization of the starting aldehyde.

Potential Cause Recommended Solution
Strong Base or Acid Catalyst Employ milder catalysts. For base-catalyzed reactions, consider using weaker bases like diisopropylethylamine (DIPEA) or proline itself as an organocatalyst. For acid-catalyzed reactions, use Lewis acids that are less prone to promoting enolization.
Reaction Temperature Maintain low temperatures throughout the addition and reaction time to suppress epimerization.
Solvent Choice Aprotic solvents are generally preferred as they are less likely to facilitate proton exchange that can lead to epimerization.
Equilibration The aldol reaction can be reversible, allowing for equilibration and subsequent epimerization. Whenever possible, use conditions that favor the kinetic product.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of N-Boc-Prolinal Enantiomers

This protocol provides a general method for determining the enantiomeric excess of N-Boc-prolinal.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[2]

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 85:15:0.1 (v/v/v). The exact ratio may need to be optimized.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the D- and L-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_D - Area_L) / (Area_D + Area_L)| * 100.

Parameter Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Hexane/Ethanol/TFA (85:15:0.1 v/v/v)[2]
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV, 210 nm

Visual Guides

Caption: Mechanism of this compound epimerization via a planar enolate intermediate.

Troubleshooting_Workflow start Epimerization Detected reaction_type Identify Reaction Type start->reaction_type wittig Wittig Reaction reaction_type->wittig Wittig aldol Aldol Condensation reaction_type->aldol Aldol other Other Reaction reaction_type->other Other check_base Evaluate Base Strength wittig->check_base aldol->check_base other->check_base check_temp Check Reaction Temperature check_base->check_temp solution_base Use Milder Base / Salt-Free Conditions check_base->solution_base check_time Review Reaction Time check_temp->check_time solution_temp Lower Reaction Temperature (e.g., -78°C) check_temp->solution_temp check_purification Assess Purification Method check_time->check_purification solution_time Reduce Reaction Time / Monitor Closely check_time->solution_time solution_purification Use Deactivated Silica / Alternative Stationary Phase check_purification->solution_purification

Caption: A logical workflow for troubleshooting the root cause of epimerization.

References

Scaling up reactions involving N-Boc-D-Prolinal for process chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the process scale-up of reactions involving N-Boc-D-Prolinal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of reactions involving this compound.

Issue 1: Low Yield and/or Incomplete Conversion

Question: We are observing a significant drop in yield for our Wittig reaction with this compound upon scaling from a 10g to a 1kg scale. What are the potential causes and how can we troubleshoot this?

Answer:

Scaling up reactions can introduce challenges related to mass and heat transfer, as well as reagent addition and mixing. Here are the common causes for decreased yield and troubleshooting steps:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Troubleshooting:

      • Ensure the reactor's agitator is appropriate for the vessel geometry and reaction viscosity.

      • Increase the stirring speed, if possible without causing splashing or shearing of sensitive molecules.

      • Consider using a reactor with baffles to improve mixing efficiency.

  • Poor Temperature Control: Exothermic or endothermic events that are easily managed at a small scale can become problematic in large reactors.

    • Troubleshooting:

      • Implement a more robust temperature control system.

      • Slow down the rate of reagent addition to better manage any exotherms.

      • Ensure the reactor's heating/cooling jacket has sufficient surface area and the heating/cooling fluid flow rate is adequate.

  • Reagent Degradation: this compound can be sensitive to prolonged exposure to certain conditions.

    • Troubleshooting:

      • Minimize the time the starting material is exposed to harsh conditions before the reaction commences.

      • Consider adding the this compound to the reaction mixture last, or in portions.

  • Side Reactions: At a larger scale, minor side reactions can become significant, consuming starting material and reducing the yield of the desired product. A common side reaction is diketopiperazine formation in peptide synthesis contexts.[1]

    • Troubleshooting:

      • Analyze the crude reaction mixture by HPLC and MS to identify major byproducts.[1]

      • Adjust reaction conditions (e.g., temperature, concentration, base) to disfavor the formation of side products.

Issue 2: Product Purity and Purification Challenges

Question: We are struggling with the purification of our aldol addition product from a large-scale reaction with this compound. Column chromatography is not a viable option at this scale. What are some alternative purification strategies?

Answer:

Avoiding column chromatography is a primary goal in process chemistry.[2] Here are some strategies for non-chromatographic purification:

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Troubleshooting:

      • Conduct a thorough solvent screen to identify a suitable solvent or solvent system for crystallization.

      • Optimize cooling profiles and agitation rates to control crystal size and purity.

      • Consider seeding the solution with a small amount of pure product to induce crystallization.

  • Liquid-Liquid Extraction: Strategic use of extractions can remove many impurities.

    • Troubleshooting:

      • Perform pH-adjusted extractions to separate acidic or basic impurities.

      • Use a series of washes with immiscible solvents of varying polarity.

  • Slurrying: Suspending the crude product in a solvent in which it has low solubility can wash away more soluble impurities.

    • Troubleshooting:

      • Experiment with different solvents and temperatures to maximize impurity removal while minimizing product loss.

  • Precipitation of Byproducts: In some cases, byproducts can be selectively precipitated. For Wittig reactions, triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct.

    • Troubleshooting for TPPO Removal:

      • One strategy is to precipitate TPPO from the reaction mixture, which can then be removed by filtration.[2]

Issue 3: Epimerization of the Chiral Center

Question: We are observing significant epimerization at the carbon alpha to the aldehyde in our product. How can we minimize this during a large-scale reaction?

Answer:

The α-proton of this compound is susceptible to abstraction under basic conditions, which can lead to epimerization.[3]

  • Base Selection: The choice and amount of base can be critical.

    • Troubleshooting:

      • Use the weakest base that effectively promotes the desired reaction.

      • Employ a non-nucleophilic, sterically hindered base.

      • Use stoichiometric amounts of base rather than a large excess.

  • Temperature Control: Higher temperatures can accelerate the rate of epimerization.

    • Troubleshooting:

      • Run the reaction at the lowest temperature that provides a reasonable reaction rate.

      • Ensure efficient cooling to prevent localized temperature increases, especially during the addition of reagents.

  • Reaction Time: Prolonged reaction times can increase the extent of epimerization.

    • Troubleshooting:

      • Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the key stability considerations for this compound during scale-up?

A1: this compound is sensitive to strong acids, which will cleave the Boc protecting group. It is also susceptible to oxidation of the aldehyde functional group. Care should be taken to avoid prolonged exposure to atmospheric oxygen, especially at elevated temperatures. The chiral center alpha to the aldehyde can be prone to epimerization under basic conditions.

Q2: Are there any specific safety precautions for handling large quantities of this compound?

A2: Yes, this compound is classified as a skin and eye irritant and may cause respiratory irritation. When handling large quantities, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Q3: For a Wittig reaction, what is the best way to handle the triphenylphosphine oxide (TPPO) byproduct at scale?

A3: Removing TPPO is a common challenge in scaling up Wittig reactions. As column chromatography is often impractical, alternative methods are preferred. These include:

  • Precipitation: Finding a solvent system where the desired product is soluble but TPPO is not, allowing for its removal by filtration.

  • Extraction: Utilizing differences in polarity and solubility between the product and TPPO for an effective liquid-liquid extraction protocol.

  • Complexation: In some cases, metal salts can be used to selectively complex with and precipitate TPPO.

Q4: Can this compound be used in organocatalysis at an industrial scale?

A4: Yes, proline and its derivatives are well-known organocatalysts. When scaling up organocatalytic reactions with this compound or its derivatives, catalyst loading, reaction concentration, and catalyst recycling are key parameters to optimize for a cost-effective and sustainable process.

Data Presentation

The following tables provide illustrative data for key process parameters. Note: The data presented here is for illustrative purposes to demonstrate key trends and considerations in process scale-up. Actual results will vary depending on the specific reaction, equipment, and conditions.

Table 1: Comparison of Wittig Reaction Parameters at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
This compound Input 10.0 g1.0 kg50.0 kg
Solvent Volume 100 mL10 L500 L
Reaction Time 2 hours4 hours6 hours
Typical Crude Yield 90%82%78%
Purity (Crude) 95%88%85%
Purification Method Flash ChromatographyCrystallizationCrystallization
Isolated Yield 85%75%70%
Final Purity >99%>99%>99%

Table 2: Effect of Base on Epimerization in Aldol Addition

BaseTemperature (°C)Reaction Time (h)Conversion (%)Product:Epimer Ratio
Triethylamine069598:2
DBU02>9990:10
Potassium Carbonate25128595:5
Lithium diisopropylamide-781>99>99:1

Experimental Protocols

Protocol 1: Kilogram-Scale Wittig Reaction with this compound

Objective: To synthesize the alkene product from this compound via a Wittig reaction at a 1 kg scale.

Materials:

  • This compound (1.0 kg, 5.02 mol)

  • Methyltriphenylphosphonium bromide (2.15 kg, 6.02 mol)

  • Potassium tert-butoxide (0.67 kg, 5.97 mol)

  • Toluene (15 L)

  • Hexanes (10 L)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Charge a 50 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with methyltriphenylphosphonium bromide (2.15 kg) and toluene (10 L).

  • Cool the suspension to 0°C with stirring.

  • Slowly add potassium tert-butoxide (0.67 kg) in portions over 1 hour, maintaining the internal temperature below 5°C.

  • Stir the resulting orange-red slurry at 0°C for 1 hour.

  • In a separate vessel, dissolve this compound (1.0 kg) in toluene (5 L).

  • Add the this compound solution to the ylide suspension via an addition funnel over 1.5 hours, keeping the internal temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or HPLC until the this compound is consumed.

  • Cool the reaction mixture to 10°C and slowly quench by adding saturated aqueous ammonium chloride solution (5 L).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 2 L).

  • Combine the organic layers and wash with brine (3 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure alkene.

Protocol 2: Large-Scale Aldol Addition and Work-up

Objective: To perform an aldol addition of acetone to this compound at a 500 g scale.

Materials:

  • This compound (500 g, 2.51 mol)

  • Acetone (5 L)

  • L-Proline (catalyst, 29 g, 0.25 mol)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a 10 L reactor, add this compound (500 g) and acetone (5 L).

  • Stir the mixture at room temperature until all the this compound has dissolved.

  • Add L-Proline (29 g) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acetone.

  • Dissolve the residue in ethyl acetate (4 L).

  • Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution (2 x 1 L) and brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aldol product.

  • Purify the crude product by crystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent_prep Reagent Preparation and Charging temp_control Establish Temperature Control reagent_prep->temp_control reagent_add Controlled Reagent Addition temp_control->reagent_add reaction_prog Reaction Progression and Monitoring reagent_add->reaction_prog quench Reaction Quench reaction_prog->quench extraction Extraction / Washes quench->extraction drying Drying and Concentration extraction->drying crystallization Crystallization drying->crystallization filtration Filtration and Drying crystallization->filtration final_product Final Product filtration->final_product

Caption: General experimental workflow for scaled-up reactions.

troubleshooting_logic cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Purity Issue check_conversion Incomplete Conversion? start->check_conversion check_purity Impurity Profile Changed? start->check_purity mixing Poor Mixing check_conversion->mixing temp Temperature Control check_conversion->temp side_reactions Side Reactions Increased check_purity->side_reactions improve_mixing Optimize Agitation mixing->improve_mixing improve_temp Improve Heat Transfer / Slow Addition temp->improve_temp optimize_cond Adjust Conditions (Temp, Conc, Base) side_reactions->optimize_cond

Caption: Troubleshooting logic for low yield or purity issues.

References

Validation & Comparative

A Comparative Guide to N-Boc-D-Prolinal and Other Chiral Aldehydes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, chiral aldehydes serve as pivotal building blocks for the construction of complex stereodefined molecules. Their ability to undergo a wide array of transformations with high diastereoselectivity makes them indispensable tools for researchers in medicinal chemistry and natural product synthesis. This guide provides a detailed comparison of N-Boc-D-prolinal with another widely used chiral aldehyde, Garner's aldehyde, focusing on their performance in asymmetric transformations, supported by experimental data and detailed methodologies.

Introduction to Chiral Aldehydes in Asymmetric Synthesis

Chiral aldehydes are valuable intermediates that possess a stereocenter, typically at the α- or β-position relative to the aldehyde functionality. This inherent chirality allows for the stereocontrolled formation of new stereocenters in a variety of carbon-carbon bond-forming reactions, including aldol additions, Mannich reactions, and nucleophilic additions of organometallic reagents. The stereochemical outcome of these reactions is often dictated by the steric and electronic properties of the chiral aldehyde and can be predicted using models such as the Felkin-Anh and Cram chelation models.

This compound is a derivative of the amino acid D-proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1] The rigid pyrrolidine ring and the defined stereocenter at the α-position make it an attractive substrate for asymmetric synthesis.

Garner's aldehyde , formally known as (R)- or (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is another prominent chiral building block derived from the amino acid serine.[2][3][4][5] Its oxazolidine ring provides a rigid scaffold that effectively shields one face of the aldehyde, leading to high levels of stereocontrol in nucleophilic additions.

Performance in Asymmetric Reactions: A Comparative Analysis

The utility of a chiral aldehyde is ultimately determined by its performance in key asymmetric transformations. This section compares the outcomes of nucleophilic addition reactions for this compound and Garner's aldehyde, focusing on yield and diastereoselectivity.

Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents to chiral aldehydes is a fundamental method for creating new carbon-carbon bonds and stereocenters. The diastereoselectivity of these reactions is highly dependent on the nature of the organometallic reagent, the solvent, and the presence of chelating agents.

Table 1: Diastereoselective Addition of Organometallic Reagents to this compound and Garner's Aldehyde

Chiral AldehydeOrganometallic ReagentSolventAdditiveYield (%)Diastereomeric Ratio (anti:syn)Reference
This compoundPhMgBrTHF-71>30:1[2]
Garner's aldehydePhMgBrTHF--3:1[2]
Garner's aldehydeVinyllithiumTHF--5:1[2]
Garner's aldehydeVinylmagnesium bromideTHF--3:1[2]
Garner's aldehydeEthyl lithiumpropiolateTHFHMPT--[2]
Garner's aldehyden-BuLi / ZnCl2Toluene/Et2O-65-[3]

Note: Data for this compound in similar, well-documented reactions is less readily available in a comparative format. The high diastereoselectivity observed with PhMgBr suggests a strong facial bias.

The stereochemical outcome of nucleophilic additions to these aldehydes can often be rationalized by established stereochemical models.

  • Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde by considering the steric hindrance of the substituents on the adjacent stereocenter. The largest group is oriented anti-periplanar to the incoming nucleophile. For Garner's aldehyde, the Felkin-Anh model generally predicts the formation of the anti diastereomer as the major product, which is consistent with many experimental observations.[2][6]

  • Cram Chelation Model: In the presence of a chelating metal (e.g., Mg, Zn, Ti), the carbonyl oxygen and a nearby heteroatom (like the nitrogen in the Boc group or the oxygen in the oxazolidine ring) can coordinate to the metal, forming a rigid cyclic intermediate. This chelation can lock the conformation of the aldehyde and direct the nucleophilic attack to the opposite face compared to the Felkin-Anh model, leading to the syn diastereomer. However, for Garner's aldehyde, even under seemingly chelating conditions, the Felkin-Anh product often predominates.[2][7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative procedures for the synthesis of the chiral aldehydes and a typical nucleophilic addition reaction.

Synthesis of (S)-Garner's Aldehyde

This procedure is a modification of the original synthesis.[2][3]

Step 1: Esterification of L-Serine To a suspension of L-serine (1.0 mol) in methanol (1 L) at 0 °C is slowly added acetyl chloride (2.35 mol). The mixture is stirred and allowed to warm to 50 °C until the reaction is complete. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride.

Step 2: Boc Protection The crude methyl ester hydrochloride is dissolved in a mixture of dichloromethane (1 L) and triethylamine (2.5 mol) at 0 °C. Di-tert-butyl dicarbonate (1.1 mol) is added, and the reaction is stirred at room temperature overnight. The reaction is then washed with water and brine, dried over sodium sulfate, and concentrated.

Step 3: Acetonide Formation The N-Boc protected methyl ester is dissolved in dichloromethane (1 L), and 2,2-dimethoxypropane (1.5 mol) is added, followed by a catalytic amount of boron trifluoride etherate. The reaction is stirred at room temperature until completion. The reaction is quenched with saturated sodium bicarbonate solution and the organic layer is separated, washed with brine, dried, and concentrated.

Step 4: Reduction to the Aldehyde The fully protected ester is dissolved in dry toluene (1.5 L) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.1 equivalents) is added dropwise, maintaining the temperature below -75 °C. The reaction is stirred for 1 hour at -78 °C and then quenched by the slow addition of methanol, followed by a saturated solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until the layers separate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is purified by vacuum distillation to afford (S)-Garner's aldehyde.

Nucleophilic Addition of Phenylmagnesium Bromide to (S)-Garner's Aldehyde

The following is a general procedure for the Grignard addition.[2]

To a solution of (S)-Garner's aldehyde (1.0 mmol) in dry tetrahydrofuran (10 mL) at -78 °C under an inert atmosphere is added phenylmagnesium bromide (1.2 mmol, 3.0 M solution in diethyl ether) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding alcohol. The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Chiral Aldehyde cluster_reaction Asymmetric Reaction cluster_analysis Analysis start Starting Material (e.g., L-Serine) esterification Esterification start->esterification boc_protection Boc Protection esterification->boc_protection acetonide_formation Acetonide Formation boc_protection->acetonide_formation reduction Reduction to Aldehyde acetonide_formation->reduction chiral_aldehyde Chiral Aldehyde (e.g., Garner's Aldehyde) reduction->chiral_aldehyde reaction Nucleophilic Addition chiral_aldehyde->reaction nucleophile Nucleophile (e.g., Grignard Reagent) nucleophile->reaction product Diastereomeric Products reaction->product purification Purification (Chromatography) product->purification analysis Analysis (NMR, HPLC) purification->analysis final_product Enantiopure Product analysis->final_product

Caption: General experimental workflow for asymmetric synthesis using a chiral aldehyde.

transition_states cluster_felkin Felkin-Anh Model (Non-Chelation) cluster_chelation Cram Chelation Model felkin_ts Transition State (L group anti to Nu) felkin_product Major Product (anti-diastereomer) felkin_ts->felkin_product chelation_ts Chelated Transition State chelation_product Major Product (syn-diastereomer) chelation_ts->chelation_product chiral_aldehyde Chiral Aldehyde chiral_aldehyde->felkin_ts chiral_aldehyde->chelation_ts nucleophile Nucleophile nucleophile->felkin_ts nucleophile->chelation_ts

Caption: Comparison of Felkin-Anh and Cram chelation transition state models.

logical_relationship cluster_aldehyde Chiral Aldehyde Properties cluster_reaction Reaction Conditions cluster_outcome Desired Outcome title Factors Influencing Choice of Chiral Aldehyde availability Availability and Cost stability Stability structure Stereochemical Rigidity nucleophile Nature of Nucleophile solvent Solvent temperature Temperature additives Additives / Lewis Acids diastereoselectivity Diastereoselectivity yield Yield functional_group Functional Group Compatibility choice Optimal Chiral Aldehyde Choice availability->choice stability->choice structure->choice nucleophile->choice solvent->choice temperature->choice additives->choice diastereoselectivity->choice yield->choice functional_group->choice

Caption: Factors influencing the selection of a chiral aldehyde in asymmetric synthesis.

Conclusion

Both this compound and Garner's aldehyde are highly effective chiral building blocks in asymmetric synthesis. Garner's aldehyde has been more extensively studied, with a wealth of data available on its reactivity with a wide range of nucleophiles. It generally provides good to excellent diastereoselectivity, which can be reliably predicted by the Felkin-Anh model. This compound, while also a potent chiral auxiliary, has a less documented track record in direct comparative studies. However, the available data suggests it can provide very high levels of stereocontrol.

The choice between these and other chiral aldehydes will ultimately depend on the specific synthetic target, the nature of the desired transformation, and the desired stereochemical outcome. Factors such as the availability of starting materials, ease of synthesis, and compatibility with subsequent reaction steps must also be taken into consideration. This guide provides a foundation for researchers to make informed decisions when selecting a chiral aldehyde for their asymmetric synthesis endeavors.

References

A Comparative Guide to Boc and Cbz Protecting Groups for Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex molecules, the selection of an appropriate amine protecting group for proline is a critical decision that profoundly influences synthetic strategy and outcomes. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most established and widely utilized protecting groups for this purpose. Their distinct chemical properties, particularly their differential lability, form the basis of their application and orthogonality in synthesis.[1][2][3]

This guide provides an objective, data-supported comparison of Boc and Cbz protecting groups for proline derivatives, offering insights into their respective advantages and limitations to aid in the rational design of synthetic routes.

Chemical Properties and Stability: A Comparative Overview

The fundamental difference between the Boc and Cbz protecting groups lies in their stability and the conditions required for their removal. The Boc group is renowned for its acid lability, while the Cbz group is characteristically removed via hydrogenolysis.[1][2][3] This orthogonality is a cornerstone of modern chemical synthesis, enabling the selective deprotection of one group in the presence of the other.[1][4]

A summary of their key characteristics is presented below:

FeatureBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable under acidic and basic conditions (with some exceptions).[1]
Lability Labile to strong acids (e.g., TFA, HCl).[1][]Labile to catalytic hydrogenolysis (e.g., H₂/Pd-C) and strong acids (e.g., HBr/HOAc).[1][6]
Common Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)

Performance Comparison in Proline Derivatives

The choice between Boc and Cbz for protecting proline hinges on several factors, including the desired deprotection strategy, the presence of other sensitive functional groups in the molecule, and the synthetic phase (solid-phase or solution-phase).

Performance MetricBoc-ProlineCbz-Proline
Deprotection Conditions Mild to strong acidic conditions (e.g., TFA, HCl in dioxane).[7][8][9]Catalytic hydrogenolysis (H₂/Pd-C), strong acids (HBr/AcOH), or dissolving metal reduction (Na/liquid ammonia).[4][6][10]
Orthogonality Orthogonal to Cbz and Fmoc groups.[4]Orthogonal to Boc and Fmoc groups.[4]
Racemization Risk Generally low due to the urethane nature of the protecting group.[4]Generally low.[4]
Solubility Protection with the Boc group generally enhances solubility in organic solvents.[11]The introduction of the Cbz group often leads to products that are easy to crystallize.[6]
Application Widely used in both solid-phase and solution-phase peptide synthesis.[2][]Predominantly used in solution-phase synthesis.[2][12]

Experimental Protocols

Detailed methodologies for the protection and deprotection of proline using both Boc and Cbz groups are crucial for successful synthesis.

Boc Protection of Proline

Reagents: L-Proline, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide, Water, Ethyl acetate, Hydrochloric acid.

Procedure:

  • Dissolve L-proline in an aqueous solution of sodium hydroxide.

  • Add Boc₂O to the solution in portions while stirring. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress. After completion, wash the mixture with a nonpolar organic solvent like petroleum ether to remove unreacted Boc₂O.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3.

  • Extract the product, Boc-L-proline, with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[13]

Boc Deprotection of Proline Derivatives

Reagents: Boc-protected proline derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Procedure:

  • Dissolve the Boc-protected proline derivative in dichloromethane.

  • Add trifluoroacetic acid to the solution. A common ratio is 25-50% TFA in DCM.[][9]

  • Stir the reaction mixture at room temperature for 1-3 hours.[7]

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the volatiles in vacuo to yield the deprotected proline derivative, typically as a TFA salt.[9]

Cbz Protection of Proline

Reagents: L-Proline, Sodium carbonate, Benzyl chloroformate (Cbz-Cl), Water, Diethyl ether, Hydrochloric acid, Ethyl acetate.

Procedure:

  • Dissolve L-proline in a 1 M aqueous solution of sodium carbonate, cooling the mixture in an ice bath.

  • While stirring vigorously, add benzyl chloroformate dropwise, ensuring the temperature remains low.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[10]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[10]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[10]

  • Extract the product, Cbz-L-proline, with an organic solvent such as ethyl acetate.[10]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

Cbz Deprotection of Proline Derivatives (Catalytic Hydrogenolysis)

Reagents: Cbz-protected proline derivative, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas.

Procedure:

  • Dissolve the Cbz-protected proline derivative in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% palladium on carbon catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or at 1 atm) at room temperature.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.[10]

  • Concentrate the filtrate under reduced pressure to yield the deprotected proline derivative. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[10]

Visualizing the Chemistry

To further clarify the structures and processes discussed, the following diagrams are provided.

G cluster_boc Boc-Proline cluster_cbz Cbz-Proline Boc_Pro Cbz_Pro

Structures of Boc-Proline and Cbz-Proline.

G Proline Proline Boc_Pro Boc-Proline Proline->Boc_Pro Boc₂O, Base Cbz_Pro Cbz-Proline Proline->Cbz_Pro Cbz-Cl, Base Deprotected_Boc Proline (from Boc) Boc_Pro->Deprotected_Boc TFA or HCl Deprotected_Cbz Proline (from Cbz) Cbz_Pro->Deprotected_Cbz H₂ / Pd-C

General reaction schemes for protection and deprotection.

G start Start: Need to protect Proline acid_sensitive Are there acid-sensitive functional groups? start->acid_sensitive hydrogenolysis_sensitive Are there functional groups sensitive to hydrogenolysis? acid_sensitive->hydrogenolysis_sensitive No use_cbz Use Cbz protecting group acid_sensitive->use_cbz Yes use_boc Use Boc protecting group hydrogenolysis_sensitive->use_boc Yes hydrogenolysis_sensitive->use_boc No (Boc is a good general choice) hydrogenolysis_sensitive->use_cbz No (Cbz is also an option)

References

Determining Enantiomeric Excess of N-Boc-Prolinal Products by Chiral HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in asymmetric synthesis, particularly those utilizing the versatile chiral building block N-Boc-prolinal, the accurate determination of enantiomeric excess (ee) is critical for assessing reaction outcomes and ensuring the stereochemical integrity of products. Chiral High-Performance Liquid Chromatography (HPLC) is a leading analytical technique for resolving and quantifying enantiomers of N-Boc-prolinal derivatives. This guide provides a comparative overview of chiral HPLC methods, supported by experimental data, to assist in method selection and development.

Comparison of Analytical Methods for Enantiomeric Purity

While chiral HPLC is a robust and widely adopted method, other techniques can also be employed for determining the enantiomeric excess of chiral compounds. The choice of method depends on factors such as required accuracy, sample throughput, instrument availability, and the nature of the sample matrix.[1]

FeatureChiral HPLCChiral GC-MSChiral SFCESI-MS
Principle Differential interaction with a chiral stationary phase (CSP).[1][2]Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.[1]Separation using a supercritical fluid mobile phase and a CSP.[1]Kinetic resolution with mass-tagged auxiliaries and mass spectrometric detection.[1]
Sample Preparation Direct injection or simple dissolution.[1]Derivatization is often required to increase volatility.[1][2]Dissolution in a suitable modifier.[1]Derivatization/reaction with chiral auxiliaries.[1]
Analysis Time 10-30 minutes.[1]15-30 minutes.[1]< 10 minutes.[1]< 5 minutes.[1]
Advantages High resolution and sensitivity, widely applicable.[2]High sensitivity.[2]Fast analysis, reduced solvent consumption.High throughput.[1]
Disadvantages Longer analysis times compared to SFC and ESI-MS.[1]Requires volatile and thermally stable compounds; derivatization needed.[2]Higher initial instrument cost.[1]Indirect method, requires method development for each analyte.
Chiral HPLC Method Comparison for Proline Derivatives

The success of a chiral HPLC separation hinges on the selection of the appropriate chiral stationary phase (CSP) and mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including N-protected amino acids and their derivatives.

The following table summarizes different chiral HPLC methods that have been successfully employed for the separation of proline derivatives. While specific data for N-Boc-D-prolinal is not extensively published in comparative studies, these methods for closely related compounds provide a strong starting point for method development.

Chiral Stationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)DetectionKey Observations
CHIRALPAK® IA [1][3]Boc-DL-prolineHexane / Ethanol / TFA (90:10:0.1, v/v/v)[1]1.0[1]UV at 210 nm[1]Direct method for the enantiomeric separation of Boc-DL-proline.[1]
CHIRALPAK® IA [3]NBD-Cl derivatized D/L-Proline0.1% TFA in Ethanol[3]0.6[3]UV at 464 nm[3]Derivatization required due to proline's lack of a strong chromophore. D and L isomers eluted at 6.72 and 9.22 minutes, respectively.[3][4]
Chiralpak AD-H [4]Proline DerivativesVaried (Hexane/Isopropanol)Not SpecifiedNot SpecifiedThe effect of mobile phase composition and column temperature was studied for various proline derivatives.[4]
CHIROBIOTIC T & R [5]t-BOC amino acidsReversed-phase modeNot SpecifiedNot SpecifiedMacrocyclic glycopeptide-based CSPs show broad selectivity for N-blocked amino acids.[5]

Experimental Protocols

Below are detailed experimental protocols for the chiral HPLC separation of proline derivatives, which can be adapted for this compound products.

Protocol 1: Direct Separation of Boc-DL-proline

This protocol outlines a direct method for the enantiomeric separation of Boc-DL-proline using a polysaccharide-based chiral stationary phase.[1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve Boc-DL-proline in the mobile phase to a concentration of 1 mg/mL.[1]

Protocol 2: Separation of Derivatized Proline

This protocol is suitable when the analyte lacks a sufficient UV chromophore and requires derivatization prior to analysis.[3]

  • Instrumentation: Waters Alliance HPLC system with a 2998 photodiode array detector.[3]

  • Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Ethanol.[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Detection: UV at 464 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation (Derivatization):

    • Prepare a 2 mg/mL solution of D/L-Proline and a 4 mg/mL solution of NBD-Cl in ethanol.[3]

    • Mix the solutions and heat at 60°C for 10 minutes.[3]

    • Dilute the derivatized racemic mixture as needed with the mobile phase.[3]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the enantiomeric excess of a reaction product using chiral HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Reaction Reaction producing This compound product Workup Reaction Workup & Purification Reaction->Workup Dissolution Dissolve sample in mobile phase Workup->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization Lacks Chromophore? Injection Inject Sample Dissolution->Injection Derivatization->Dissolution Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee% determination by Chiral HPLC.

Logical Pathway for Method Selection

The selection of an appropriate analytical method involves considering the sample properties and the desired outcome of the analysis.

G Start Start: Need to determine ee% Volatile Is the analyte volatile & thermally stable? Start->Volatile HighThroughput Is high throughput critical? Volatile->HighThroughput No GC Consider Chiral GC-MS Volatile->GC Yes Chromophore Does the analyte have a strong UV chromophore? HighThroughput->Chromophore No SFC_MS Consider Chiral SFC or ESI-MS methods HighThroughput->SFC_MS Yes DirectHPLC Direct Chiral HPLC Chromophore->DirectHPLC Yes DerivHPLC Chiral HPLC with pre-column derivatization Chromophore->DerivHPLC No

Caption: Decision tree for selecting an ee% determination method.

References

A Comparative Guide to the Synthetic Validation of N-Boc-D-Prolinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthetic routes to N-Boc-D-prolinal, a critical chiral building block in contemporary organic synthesis and drug development. The primary focus is on the prevalent two-step synthesis from N-Boc-D-proline, involving reduction to N-Boc-D-prolinol followed by oxidation to the target aldehyde. This guide offers a comparative analysis of various oxidation methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthetic strategy.

Two-Step Synthesis from N-Boc-D-Proline: An Overview

The most widely adopted synthetic pathway to this compound commences with the readily available and commercially accessible N-Boc-D-proline. This route unfolds in two sequential steps:

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality of N-Boc-D-proline is reduced to a primary alcohol, yielding N-Boc-D-prolinol.

  • Oxidation of the Primary Alcohol: The resulting N-Boc-D-prolinol is then oxidized to afford the desired this compound.

The key differentiation in the various synthetic approaches lies in the choice of reagents and conditions for the oxidation step. This guide will delve into a comparative analysis of four prominent oxidation methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Parikh-Doering Oxidation, and TEMPO-Catalyzed Oxidation.

Comparative Analysis of Oxidation Methods

The selection of an optimal oxidation method is contingent upon several factors, including reaction efficiency, scalability, reagent availability and toxicity, and compatibility with other functional groups. The following table summarizes the key performance indicators for the aforementioned oxidation methods in the synthesis of this compound.

Oxidation MethodTypical Yield (%)Reaction Time (h)Key ReagentsScalabilityNotes
Swern Oxidation >951 - 3Oxalyl chloride, DMSO, TriethylamineGoodHigh yielding and reliable; requires cryogenic temperatures (-78 °C) and produces a malodorous byproduct (dimethyl sulfide).
Dess-Martin Periodinane (DMP) Oxidation 90 - 951 - 4Dess-Martin PeriodinaneModerateMild conditions (room temperature); DMP is a high molecular weight reagent and can be expensive for large-scale synthesis.
Parikh-Doering Oxidation 85 - 952 - 6SO₃·pyridine, DMSO, TriethylamineGoodMilder than Swern oxidation (can be run at 0 °C to room temperature); may require a larger excess of reagents.
TEMPO-Catalyzed Oxidation 80 - 902 - 8TEMPO (catalyst), NaOCl (co-oxidant)ExcellentUtilizes a catalytic amount of the nitroxyl radical and an inexpensive co-oxidant; reaction conditions need careful control to avoid over-oxidation.

Experimental Protocols

Detailed methodologies for the synthesis of N-Boc-D-prolinol and its subsequent oxidation via the compared methods are provided below.

Synthesis of N-Boc-D-Prolinol (Precursor)

Reaction: Reduction of N-Boc-D-proline

Procedure:

  • To a solution of N-Boc-D-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-D-prolinol as a colorless oil, which can often be used in the next step without further purification.

Oxidation of N-Boc-D-Prolinol to this compound

Yield: 99%[1]

Procedure: [1]

  • To a solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 3.0 equivalents) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of N-Boc-D-prolinol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) and allow the reaction mixture to warm to room temperature over 1 hour.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Procedure:

  • To a solution of N-Boc-D-prolinol (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure:

  • To a solution of N-Boc-D-prolinol (1.0 equivalent) and triethylamine (3.0-5.0 equivalents) in a mixture of anhydrous DCM and DMSO, add sulfur trioxide pyridine complex (SO₃·pyridine, 1.5-3.0 equivalents) portionwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C to room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure:

  • To a biphasic mixture of N-Boc-D-prolinol (1.0 equivalent) in DCM and a saturated aqueous solution of NaHCO₃, add potassium bromide (0.1 equivalents) and (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO, 0.01-0.05 equivalents).

  • Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 equivalents) dropwise, maintaining the pH between 8.5 and 9.5 by the addition of 0.5 M HCl.

  • Stir vigorously at 0 °C for 2-8 hours, monitoring by TLC.

  • Upon completion, separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic routes discussed.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_oxidation Oxidation to this compound N-Boc-D-proline N-Boc-D-proline N-Boc-D-prolinol N-Boc-D-prolinol N-Boc-D-proline->N-Boc-D-prolinol Reduction (e.g., BH₃·SMe₂) This compound This compound N-Boc-D-prolinol->this compound Oxidation

Caption: General two-step synthetic pathway to this compound.

Oxidation_Methods cluster_methods Oxidation Reagents N-Boc-D-prolinol N-Boc-D-prolinol Swern Swern N-Boc-D-prolinol->Swern DMP DMP N-Boc-D-prolinol->DMP Parikh-Doering Parikh-Doering N-Boc-D-prolinol->Parikh-Doering TEMPO TEMPO N-Boc-D-prolinol->TEMPO This compound This compound Swern->this compound DMP->this compound Parikh-Doering->this compound TEMPO->this compound

Caption: Comparative oxidation routes from N-Boc-D-prolinol.

References

A Comparative Guide to L-Proline and N-Boc-Protected Proline Derivatives as Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, the amino acid L-proline has long been hailed as a simple yet powerful catalyst for a variety of stereoselective transformations. Its versatility and ready availability have made it a staple in the synthetic chemist's toolbox. However, the pursuit of enhanced reactivity, selectivity, and broader substrate scope has led to the development of numerous proline derivatives. Among the most significant starting points for these advanced catalysts is N-Boc-D-proline and its enantiomer, which serve as key building blocks for more sophisticated catalytic systems. This guide provides a comparative analysis of the performance of L-proline against organocatalysts derived from N-Boc-protected proline in key asymmetric reactions, supported by experimental data and detailed protocols.

At a Glance: L-Proline vs. N-Boc-Proline Derived Catalysts

While L-proline is a competent catalyst in its own right, N-Boc-proline derivatives are precursors to a class of more structurally complex and often more efficient organocatalysts. The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen allows for selective modification of the carboxylic acid group, leading to the synthesis of a diverse array of catalysts with tailored steric and electronic properties. This strategic modification can lead to significant improvements in catalytic performance.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Both L-proline and N-Boc-proline-derived catalysts have been extensively studied in this context.

CatalystAldehydeKetoneYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
L-Proline p-NitrobenzaldehydeAcetone6876-
L-Proline IsobutyraldehydeAcetone9796-
Catalyst 1 (from N-Boc-L-proline) p-NitrobenzaldehydeAcetone5561-
Catalyst 1 (from N-Boc-L-proline) p-ChlorobenzaldehydeAcetone5258-
Catalyst 1 (from N-Boc-L-proline) p-MethylbenzaldehydeAcetone4550-
Diarylprolinol Silyl Ether (from N-Boc-prolinol) Various AldehydesVarious KetonesHighExcellentHigh

Catalyst 1 is a C2-symmetric organocatalyst synthesized from (S)-N-Boc-proline and 2,6-diaminopyridine.[1] Data for L-proline with p-nitrobenzaldehyde and isobutyraldehyde from[1][2]. Qualitative data for Diarylprolinol Silyl Ether from[2].

Performance in Asymmetric Michael Additions

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline and its derivatives catalyze this reaction with varying degrees of success.

CatalystMichael DonorMichael AcceptorYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
L-Proline Cyclohexanonetrans-β-Nitrostyrene95-9997-
L-Proline ThiophenolChalcone~100--
Proline-derived Bifunctional Catalyst CyclohexanoneNitroolefinsup to 97up to 99up to 99:1
Proline-derived Tetrazole Catalyst Various KetonesNitroalkenesSuperior to L-prolineSuperior to L-proline-

Data for L-proline with cyclohexanone from[3]. Data for L-proline with thiophenol from[4]. Data for Proline-derived Bifunctional Catalyst from[5]. Qualitative data for Proline-derived Tetrazole Catalyst from[6][7].

Performance in Asymmetric Mannich Reactions

The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are important building blocks in medicinal chemistry.

CatalystAldehydeAmine/ImineKetone/AldehydeYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
L-Proline p-Nitrobenzaldehydep-AnisidineAcetone5094-
L-Proline AcetaldehydeN-Boc-imines-up to 99>99:1Excellent
Proline-derived Tetrazole Catalyst Various AldehydesVarious IminesVarious KetonesSuperior to L-prolineSuperior to L-proline-

Data for L-proline with p-nitrobenzaldehyde from[8]. Data for L-proline with acetaldehyde from[9]. Qualitative data for Proline-derived Tetrazole Catalyst from[6][7].

Experimental Protocols

General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a representative procedure for the direct asymmetric aldol reaction.

Materials:

  • L-proline (or proline-derived catalyst) (10-30 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (5-10 equivalents)

  • Anhydrous solvent (e.g., DMSO, DMF, or neat ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aldehyde in the chosen solvent, add the ketone.

  • Add L-proline (or the proline-derived catalyst) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).[1][10][11]

General Protocol for a Proline-Catalyzed Asymmetric Michael Addition

This protocol outlines a general procedure for the conjugate addition of a ketone to a nitroalkene.

Materials:

  • L-proline (or proline-derived catalyst) (5-20 mol%)

  • Ketone (e.g., cyclohexanone) (1.5-2.0 equivalents)

  • Nitroalkene (e.g., trans-β-nitrostyrene) (1.0 mmol)

  • Solvent (e.g., ionic liquid, ethanol, or toluene)

  • Diethyl ether

Procedure:

  • In a reaction vessel, dissolve the catalyst in the chosen solvent.

  • Add the ketone to the solution and stir for a few minutes.

  • Add the nitroalkene to the reaction mixture.

  • Stir the reaction at the specified temperature for the required time, monitoring by TLC.

  • After completion, extract the product with diethyl ether.

  • Combine the organic extracts, wash if necessary, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the Michael adduct.

  • Analyze the enantiomeric excess by chiral HPLC.[4][12]

General Protocol for a Proline-Catalyzed Asymmetric Mannich Reaction

This protocol describes a typical three-component Mannich reaction.

Materials:

  • L-proline (10-35 mol%)

  • Aldehyde (1.0 mmol)

  • Amine (e.g., p-anisidine) (1.1 mmol) or pre-formed N-Boc-imine

  • Ketone (e.g., acetone) or another aldehyde (as the enolizable component)

  • Solvent (e.g., DMSO, acetonitrile, or neat ketone)

Procedure:

  • To a reaction vial, add the aldehyde and the amine (if not using a pre-formed imine).

  • Add the solvent and the ketone (or second aldehyde).

  • Add L-proline to initiate the reaction.

  • Stir the mixture vigorously at the appropriate temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction with water or a saturated NH₄Cl solution.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Dry the combined organic layers and remove the solvent in vacuo.

  • Purify the crude product via silica gel chromatography.

  • Determine the diastereomeric and enantiomeric ratios using NMR and chiral HPLC, respectively.[9][13]

Mechanistic Insights and Visualizations

The catalytic cycle of proline and its derivatives in these reactions generally proceeds through the formation of a key enamine intermediate. The secondary amine of the catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine. This enamine then attacks the electrophile (an aldehyde in the aldol reaction, a nitroalkene in the Michael addition, or an imine in the Mannich reaction) in a stereocontrolled manner. The chirality of the proline scaffold directs the approach of the electrophile, leading to the formation of one enantiomer preferentially. Finally, hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.

Proline_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Iminium Iminium Ion Adduct Enamine->Iminium + Electrophile (Aldehyde/Imine/ Nitroalkene) Iminium->Proline + H₂O (Hydrolysis) Product Chiral Product Iminium->Product + H₂O Ketone Ketone Electrophile Electrophile caption Generalized Proline Catalytic Cycle

Caption: Generalized Proline Catalytic Cycle

The diagram above illustrates the fundamental steps in a proline-catalyzed reaction, highlighting the formation and reaction of the key enamine intermediate.

Experimental_Workflow start Start: Reaction Setup reactants Combine Reactants: Aldehyde, Ketone, Solvent start->reactants catalyst Add Catalyst (L-Proline or Derivative) reactants->catalyst reaction Stir at Controlled Temperature Monitor by TLC catalyst->reaction workup Reaction Quench (e.g., aq. NH₄Cl) reaction->workup extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying purification Concentration & Purification (Column Chromatography) drying->purification analysis Analysis: Yield, dr (NMR), ee (Chiral HPLC) purification->analysis end End: Characterized Product analysis->end

Caption: Standard Experimental Workflow

This flowchart outlines the typical sequence of operations in carrying out and analyzing the outcome of these organocatalytic reactions.

Conclusion

L-proline remains a highly effective and economical organocatalyst for a range of asymmetric transformations. However, the use of N-Boc-proline as a synthetic handle has enabled the development of a new generation of organocatalysts with often superior performance in terms of yield, enantioselectivity, and substrate scope. The choice between using L-proline directly or investing in the synthesis of a more complex derivative depends on the specific requirements of the chemical transformation, including the desired efficiency, selectivity, and the economic constraints of the project. For many applications, the enhanced performance of these second-generation catalysts justifies the additional synthetic effort. This guide serves as a starting point for researchers to navigate the selection of an appropriate proline-based organocatalyst for their synthetic endeavors.

References

Analytical methods for assessing the purity of N-Boc-D-Prolinal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success of complex chemical syntheses. N-Boc-D-Prolinal, a chiral building block, is a critical component in the synthesis of various pharmaceutical compounds. Ensuring its chemical and enantiomeric purity is essential to avoid side reactions, low yields, and the introduction of unwanted stereoisomers in the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Key Analytical Methods

The primary techniques for analyzing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in determining chemical and enantiomeric purity.

FeatureChiral High-Performance Liquid Chromatography (Chiral HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyReversed-Phase HPLC (RP-HPLC)
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure and quantify components.Separation based on hydrophobicity, with a nonpolar stationary phase and a polar mobile phase.
Primary Use Enantiomeric purity and separation of stereoisomers.Enantiomeric and chemical purity of volatile compounds, often requiring derivatization.Structural confirmation, identification, and quantification of the main component and impurities.Chemical purity and quantification of non-volatile impurities.
Resolution High resolution for enantiomers.[1][2]Very high resolution, especially with capillary columns.Generally lower for complex mixtures, but excellent for structural elucidation.High resolution for separating compounds with different polarities.[3][4]
Typical Purity >99% enantiomeric excess (ee).>98% chemical purity.Provides structural confirmation and can be used for quantitative analysis (qNMR).>99% chemical purity.[3]
LOD/LOQ Can be very low, depending on the detector and derivatization.High sensitivity, often in the ppm range, especially with specific detectors.Lower sensitivity compared to chromatographic methods for trace impurities.Dependent on the chromophore and detector, but generally in the low ppm range.
Sample Prep. Simple dissolution in mobile phase.May require derivatization to increase volatility and thermal stability.Simple dissolution in a deuterated solvent.Simple dissolution in mobile phase.
Analysis Time 15-30 minutes per sample.[2]Typically shorter than HPLC, especially with fast temperature programming.5-15 minutes for a standard 1H spectrum.10-30 minutes per sample.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar N-protected amino compounds and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is the gold standard for determining the enantiomeric purity of this compound.

Objective: To separate and quantify the L-enantiomer from the D-enantiomer of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The ratio may be optimized for best separation.[3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 25 °C.[2][3]

  • Detection: UV at 210 nm.[2][3]

  • Injection Volume: 10 µL.[2][3]

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Data Analysis: The enantiomeric excess (e.e.) is calculated by integrating the peak areas of the D- and L-enantiomers in the chromatogram. A purity level of >99% e.e. is typically required for synthetic applications.

Gas Chromatography (GC) for Enantiomeric Purity

GC offers high resolution and sensitivity for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary.

Objective: To determine the enantiomeric purity of this compound after derivatization.

Derivatization: Since aldehydes can be reactive and thermally labile, derivatization to a more stable functional group is recommended. A common method for aldehydes is the formation of oximes using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[5] This not only improves stability but also enhances sensitivity for electron capture detection.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as a Chirasil-Val.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

  • Carrier Gas: Helium.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

Sample Preparation:

  • Dissolve ~1 mg of this compound in a suitable solvent (e.g., ethyl acetate).

  • Add an excess of the derivatizing agent (e.g., PFBHA in a buffered solution).

  • React at a slightly elevated temperature (e.g., 60 °C) for 30-60 minutes.

  • Extract the derivative into an organic solvent, dry, and dilute to an appropriate concentration for GC injection.

Data Analysis: The enantiomeric ratio is determined by integrating the peak areas of the two enantiomeric derivatives in the chromatogram.

¹H NMR Spectroscopy for Structural Confirmation and Purity

¹H NMR is a powerful non-destructive technique used to confirm the chemical structure of this compound and to detect and quantify major impurities.

Objective: To verify the structural integrity and assess the chemical purity of this compound.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher NMR spectrometer.[3]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.[3]

Data Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integral of the product signals to those of the impurities. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

RP-HPLC is a robust method for separating and quantifying chemical impurities.

Objective: To determine the chemical purity of this compound by separating it from non-chiral impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase A: 0.1% TFA in water.[3][4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3][4]

  • Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 10 µL.[4]

Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a small amount of acetonitrile and dilute with the initial mobile phase composition. Filter through a 0.45 µm syringe filter.

Data Analysis: The chemical purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

To better understand the logical flow of purity assessment, the following diagrams illustrate the experimental workflows.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity / e.e. integrate->calculate

Workflow for HPLC Purity Analysis

gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample This compound Sample derivatize Derivatization (e.g., with PFBHA) sample->derivatize extract Extract & Dilute derivatize->extract inject Inject into GC extract->inject separate Chromatographic Separation inject->separate detect FID or MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Ratio integrate->calculate

Workflow for GC Enantiomeric Purity Analysis

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Deuterated Solvent sample->dissolve acquire Acquire Spectrum (e.g., ¹H NMR) dissolve->acquire process Process Spectrum acquire->process analyze Analyze Chemical Shifts & Integrals process->analyze confirm Confirm Structure & Assess Purity analyze->confirm

Workflow for NMR Purity Analysis

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control and the critical assessment of enantiomeric purity, Chiral HPLC is the most direct and robust method. GC with prior derivatization offers a high-resolution alternative, particularly when high sensitivity is required. ¹H NMR spectroscopy is an indispensable tool for unambiguous structural confirmation and for identifying significant organic impurities. For a comprehensive purity assessment, a combination of these techniques is often employed to ensure the material's quality and suitability for its intended synthetic application.

References

The Ascendancy of N-Boc-D-proline Derived Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and highly selective chiral catalysts is a perpetual endeavor. While L-proline has long been hailed as a foundational organocatalyst, its derivatives, particularly those synthesized from N-Boc-D-proline, have emerged as superior alternatives, offering enhanced performance in a variety of stereoselective transformations. This guide provides an objective comparison of the performance of these advanced catalysts against other chiral alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations to inform catalyst selection in research and development.

N-Boc-D-proline serves as a crucial chiral building block for the synthesis of more complex and often more effective organocatalysts, such as prolinamides and diarylprolinol silyl ethers. The temporary protection of the proline's secondary amine by the Boc group allows for selective modifications at the carboxylic acid moiety, leading to the creation of sophisticated bifunctional catalysts with improved solubility, stability, and stereocontrol compared to unmodified proline.

Performance Comparison in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a standard benchmark for evaluating the efficacy of chiral catalysts. The following table summarizes the performance of various N-Boc-D-proline-derived catalysts in comparison to L-proline and other novel chiral catalysts in the aldol reaction between an aldehyde and a ketone.

CatalystAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
L-Prolinep-NitrobenzaldehydeAcetone30DMSO468-76[1]
C2-Symmetric Bis-prolinamide p-NitrobenzaldehydeAcetone10DMSO295-96[2]
(S)-Diphenylprolinol TMS Ether BenzaldehydeAcetone20neat129795:5>99[3]
Thiazolidine-Imidazole Catalystp-NitrobenzaldehydeCyclohexanone10H2O2498>19:1>99[4]

Analysis: Catalysts derived from N-Boc-D-proline, such as the C2-Symmetric Bis-prolinamide, demonstrate significantly higher yields and enantioselectivities at lower catalyst loadings and shorter reaction times compared to unmodified L-proline.[1][2] The (S)-Diphenylprolinol TMS Ether, another catalyst synthesized from an N-Boc-proline derivative, also shows exceptional performance.[3]

Performance Comparison in Asymmetric Michael Additions

The asymmetric Michael addition is another critical carbon-carbon bond-forming reaction used to evaluate chiral catalysts. The data below compares the performance of N-Boc-D-proline-derived catalysts with other alternatives in the conjugate addition of aldehydes or ketones to nitroolefins.

CatalystMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
L-ProlineCyclohexanoneβ-Nitrostyrene20CHCl31209590:1075[5]
(S)-Diphenylprolinol TMS Ether Propanalβ-Nitrostyrene10Hexane59994:699[5]
Water-Soluble Diarylprolinol Silyl Ether Salt n-Pentanaltrans-β-Nitrostyrene3H2O248594:698[5]
Chiral Ionic Liquid (L-proline derived)Cyclohexanoneβ-Nitrostyrene10[bmim][BF4]129999:198[6]

Analysis: In the asymmetric Michael addition, (S)-Diphenylprolinol TMS Ether, a catalyst readily synthesized from N-Boc-D-prolinol, exhibits superior performance in terms of yield, diastereoselectivity, and enantioselectivity when compared to L-proline.[5] Notably, water-soluble versions of these catalysts have been developed, allowing for reactions in aqueous media with excellent results and potential for catalyst recycling.[5] Chiral ionic liquids derived from L-proline also show promise as effective and recyclable catalysts.[6]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the synthesis of representative N-Boc-D-proline-derived catalysts and their application in benchmark asymmetric reactions.

Synthesis of a C2-Symmetric Bis-prolinamide Catalyst from N-Boc-D-proline

This protocol describes the synthesis of a C2-symmetric bis-prolinamide catalyst, a highly effective organocatalyst for various asymmetric transformations.

Step 1: Amide Coupling

  • Dissolve N-Boc-D-proline (2.0 eq.) in dry dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (2.0 eq.) and 1-hydroxybenzotriazole (HOBt) (2.0 eq.).

  • To the activated mixture, add a solution of a diamine linker (e.g., 1,3-benzenedimethanamine, 1.0 eq.) in dry DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up the reaction by washing with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-Boc-protected bis-prolinamide precursor.

Step 2: Boc Deprotection

  • Dissolve the N-Boc-protected precursor in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield the final C2-symmetric bis-prolinamide catalyst.

G Synthesis of a C2-Symmetric Bis-prolinamide Catalyst cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection N-Boc-D-proline N-Boc-D-proline Activation Activation (EDCI, HOBt) N-Boc-D-proline->Activation Diamine_Linker Diamine Linker Coupling Amide Coupling in DCM Diamine_Linker->Coupling Activation->Coupling Workup_Purification Work-up & Purification Coupling->Workup_Purification Protected_Catalyst N-Boc-Protected Bis-prolinamide Workup_Purification->Protected_Catalyst Deprotection Deprotection (TFA in DCM) Protected_Catalyst->Deprotection Final_Catalyst Final C2-Symmetric Bis-prolinamide Catalyst Deprotection->Final_Catalyst

Caption: Workflow for the synthesis of a C2-symmetric bis-prolinamide catalyst.

General Procedure for Asymmetric Aldol Reaction using a C2-Symmetric Bis-prolinamide Catalyst
  • To a vial, add the C2-symmetric bis-prolinamide catalyst (10 mol%).

  • Add the aldehyde (1.0 eq.) and the ketone (e.g., acetone, 10 eq. or as solvent).

  • If necessary, add a co-solvent such as DMSO.

  • Stir the reaction mixture at the desired temperature (e.g., -25 °C to room temperature) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Synthesis of (S)-Diphenylprolinol Trimethylsilyl (TMS) Ether

This protocol outlines the synthesis of a highly effective diarylprolinol silyl ether catalyst starting from N-Boc-L-proline.[7]

Step 1: Synthesis of (S)-Diphenylprolinol

  • Prepare a solution of N-Boc-L-proline methyl ester in THF.

  • Add this solution dropwise to a solution of phenylmagnesium bromide in THF at 0 °C.

  • After stirring, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layers, and concentrate to give the crude N-Boc-diphenylprolinol.

  • Remove the Boc group by treatment with a strong base (e.g., NaOH) in ethanol to yield (S)-diphenylprolinol.

Step 2: Silylation

  • Dissolve (S)-diphenylprolinol in dichloromethane and cool to -78 °C.

  • Add triethylamine followed by trimethylsilyl trifluoromethanesulfonate.

  • Allow the reaction to warm to room temperature, then quench with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry, and concentrate.

  • Purify by column chromatography to obtain (S)-diphenylprolinol TMS ether.[7]

General Procedure for Asymmetric Michael Addition using (S)-Diphenylprolinol TMS Ether

This procedure is adapted from the work of Hayashi et al.[5]

  • To a solution of the nitroalkene (1.0 mmol) and (S)-diphenylprolinol TMS ether (10 mol%) in hexane (1.0 mL), add the aldehyde (10 mmol) at 0 °C.

  • Stir the reaction mixture at 0 °C for the specified time (e.g., 5 hours).

  • Quench the reaction by adding aqueous 1N HCl.

  • Extract the organic materials with an appropriate solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mechanistic Insights: The Enamine Catalytic Cycle

The remarkable stereocontrol exerted by proline-derived organocatalysts in aldol and Michael additions is rationalized by the enamine catalytic cycle. The secondary amine of the catalyst is crucial for this mechanism.

G Enamine Catalytic Cycle in Prolinamide-Catalyzed Aldol Reaction Catalyst Prolinamide Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Transition_State Stereodetermining Transition State (H-Bonding) Enamine->Transition_State + Aldehyde H2O_out - H2O Aldehyde Aldehyde Aldehyde->Transition_State Iminium Iminium Ion Intermediate Transition_State->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Aldol Product Hydrolysis->Product H2O_in + H2O H2O_in->Hydrolysis

Caption: The enamine catalytic cycle for a prolinamide-catalyzed asymmetric aldol reaction.

The catalytic cycle begins with the condensation of the chiral prolinamide catalyst with a ketone to form a nucleophilic enamine intermediate. The amide moiety of the catalyst can then act as a hydrogen-bond donor, activating the electrophilic aldehyde and orienting it for a stereoselective attack by the enamine. This formation of a well-defined hydrogen-bonded transition state is key to the high levels of stereocontrol observed. Subsequent hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the catalyst for the next cycle.

Conclusion

The strategic use of N-Boc-D-proline as a chiral synthon has enabled the development of a new generation of highly efficient and selective organocatalysts. Prolinamides and diarylprolinol silyl ethers, among other derivatives, consistently outperform unmodified proline in benchmark asymmetric reactions, offering superior yields, faster reaction times, and higher enantioselectivities. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers in the rational selection and application of these advanced catalytic systems for the synthesis of enantiomerically pure molecules, a critical task in modern drug discovery and development.

References

The Synthon Advantage: Benchmarking Organocatalysts Derived from N-Boc-D-Prolinal in Asymmetric Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, the quest for catalysts that mimic the efficiency and selectivity of enzymes is paramount. While the amino acid D-proline is a foundational organocatalyst, its limitations in solubility and, at times, modest selectivity have spurred the development of more sophisticated derivatives. N-Boc-D-Prolinal serves as a critical chiral building block—a synthon—for the creation of these next-generation catalysts. By temporarily protecting the proline's reactive amine group, the tert-butoxycarbonyl (Boc) group allows for precise chemical modifications, leading to the synthesis of advanced catalysts like prolinamides and diarylprolinol ethers.

This guide provides a comparative analysis of the performance of catalysts derived from N-Boc-protected proline against unmodified proline in three standard asymmetric transformations: the Aldol reaction, the Mannich reaction, and the Michael addition. The data presented underscores the significant enhancements in yield, diastereoselectivity, and enantioselectivity achieved through the strategic use of this compound as a starting material for catalyst synthesis.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for creating chiral β-hydroxy carbonyl compounds. The performance of (S)-proline is compared with a more complex (S)-Diphenylprolinol TMS ether, a catalyst synthesized from N-Boc-L-proline, in the reaction between cyclohexanone and 4-nitrobenzaldehyde.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
(S)-Proline 30DMSO486890:1096
(S)-Diphenylprolinol TMS ether 1 - 10Toluene / CH₂Cl₂1 - 5>90>95:5>99 (anti)

Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde.

The data clearly indicates that the diarylprolinol silyl ether, a derivative accessible through N-Boc-proline chemistry, offers significant advantages over unmodified proline, including lower catalyst loading, shorter reaction times, and superior yield, diastereoselectivity, and enantioselectivity.[1]

Performance in Asymmetric Mannich Reactions

The Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. Here, we compare the efficacy of L-proline with a proline-derived tetrazole catalyst in the reaction between acetone, p-nitrobenzaldehyde, and p-anisidine.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
L-Proline 35DMF12502:194
(S)-Proline-Tetrazole Analog 10 - 20Various24 - 7260 - 85N/A80 - 95 (anti)

Table 2: Performance Comparison in the Asymmetric Mannich Reaction.

The proline-tetrazole derivative, synthesized from N-Boc-L-proline, demonstrates improved yields and enantioselectivity at lower catalyst loadings compared to L-proline.[2][3] This highlights the tunability of the proline scaffold to achieve superior catalytic performance.

Performance in Asymmetric Michael Additions

The Michael addition is a key reaction for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The performance of L-proline is compared with a diarylprolinol silyl ether catalyst in the reaction of propanal with nitrostyrene.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
L-Proline 10a241050:5017
(S)-Diphenylprolinol TMS ether 10Toluene18293:799

Table 3: Performance Comparison in the Asymmetric Michael Addition of Propanal to Nitrostyrene.[4] aSolvent not specified in the comparative table.

The diarylprolinol silyl ether catalyst shows a dramatic improvement in yield, diastereoselectivity, and enantioselectivity, with a significantly shorter reaction time, showcasing the profound impact of catalyst design enabled by N-Boc-proline synthons.[4]

Experimental Protocols

Detailed methodologies for the benchmark reactions are provided below to ensure reproducibility and facilitate the comparison of catalytic performance.

Asymmetric Aldol Reaction Protocol (Unmodified Proline)

To a solution of 4-nitrobenzaldehyde (0.25 mmol) in DMSO (0.5 mL) is added cyclohexanone (1.25 mmol) followed by (S)-proline (0.075 mmol, 30 mol%). The reaction mixture is stirred at room temperature for 48 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[5][6]

Asymmetric Mannich Reaction Protocol (Proline-Derived Catalyst)

To a solution of p-nitrobenzaldehyde (0.5 mmol) and p-anisidine (0.5 mmol) in DMF (1.0 mL) is added the (S)-proline-tetrazole catalyst (0.05 - 0.1 mmol, 10-20 mol%). The mixture is stirred for 30 minutes, after which acetone (2.5 mmol) is added. The reaction is stirred at room temperature for 24-72 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.[2][3]

Asymmetric Michael Addition Protocol (Diarylprolinol Silyl Ether)

To a stirred solution of nitrostyrene (1.0 mmol) and the (S)-diphenylprolinol TMS ether catalyst (0.1 mmol, 10 mol%) in toluene (2.0 mL) at room temperature is added propanal (5.0 mmol). The reaction mixture is stirred for 1 hour. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the Michael adduct. The diastereomeric and enantiomeric excesses are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[4]

Visualizing the Workflow and Catalytic Cycles

The following diagrams illustrate the synthesis of advanced catalysts from N-Boc-proline and the general catalytic cycles involved in these asymmetric transformations.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Transformation This compound This compound N-Boc-D-Prolinamide_Precursor N-Boc-Protected Prolinamide Precursor This compound->N-Boc-D-Prolinamide_Precursor Amide Coupling Active_Catalyst Active Prolinamide Catalyst N-Boc-D-Prolinamide_Precursor->Active_Catalyst Boc Deprotection (TFA) Reactants Aldehyde + Ketone Active_Catalyst->Reactants Introduced to Reaction Mixture Product Chiral Product Reactants->Product Catalysis

Catalyst synthesis workflow from this compound.

enamine_cycle catalyst Prolinamide Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone iminium Iminium Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Chiral Aldol Product iminium->product + H₂O product->catalyst - Catalyst (Regenerated)

Generalized enamine catalytic cycle for Aldol reactions.

logical_comparison proline Unmodified Proline + Cost-effective - Lower solubility - Moderate selectivity prolinamide Prolinamide Catalyst + Improved solubility + Enhanced selectivity - Multi-step synthesis proline->prolinamide Improved Performance prolinol_ether Diarylprolinol Ether + High selectivity + Low catalyst loading - More complex synthesis prolinamide->prolinol_ether Further Optimization

Logical progression of catalyst development.

References

A Comparative Guide to Enantiomeric Excess Determination: NMR with Chiral Solvating Agents vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, chiral separations, and the development of stereochemically pure pharmaceuticals. While various techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) offers a rapid, non-destructive, and often convenient method for this purpose. This guide provides an objective comparison of the NMR-CSA method with other common techniques, namely chiral derivatizing agents (CDAs) in NMR and chiral High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Principle of Enantiomeric Discrimination by NMR

Enantiomers, being mirror images, are chemically and physically identical in an achiral environment, and thus indistinguishable by standard NMR spectroscopy. To differentiate them, a chiral environment must be introduced to form transient diastereomeric complexes. These diastereomeric complexes have distinct chemical and physical properties, leading to separate signals in the NMR spectrum, allowing for the quantification of each enantiomer.

Comparison of Key Methods

The determination of enantiomeric excess primarily relies on creating a diastereomeric difference between the enantiomers. This can be achieved through covalent bonding with a chiral derivatizing agent or through non-covalent interactions with a chiral solvating agent. Chiral chromatography, on the other hand, relies on the differential interaction of enantiomers with a chiral stationary phase.

FeatureNMR with Chiral Solvating Agents (CSAs)NMR with Chiral Derivatizing Agents (CDAs)Chiral HPLC
Principle Formation of transient, non-covalent diastereomeric complexes in solution.Covalent reaction to form stable diastereomers.Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase.
Sample Preparation Simple mixing of the analyte and CSA in an NMR tube.Chemical reaction required, may need purification of diastereomers.Dissolving the sample in a suitable mobile phase.
Analysis Time Fast (typically < 15 minutes per sample).[1]Slower due to reaction and potential purification steps.Can be time-consuming due to method development and run times.[1]
Sample Consumption Non-destructive, sample can be recovered.Destructive, the original analyte is consumed.[2]Non-destructive, but the sample is diluted in the mobile phase.
Accuracy High, with absolute errors often within 2-5%.[3][4]High, but can be affected by kinetic resolution or racemization during derivatization.[5]High, with accuracies typically <1% under optimized conditions.[6]
Precision Good, with reproducibility typically within ±0.5%.Good, but dependent on reaction completion and purity of diastereomers.High, with reproducibilities often better than ±0.5%.[6]
Sensitivity Lower compared to HPLC, requires mg amounts of sample.Similar to NMR with CSAs.High, can detect trace amounts of enantiomers.
Development Effort Moderate, requires screening of suitable CSAs and optimization of conditions.Can be significant, requiring reaction optimization and purification methods.Can be significant, requiring screening of columns and mobile phases.
Cost Lower operational cost if an NMR spectrometer is available.Reagent costs can be a factor.High initial instrument cost and ongoing costs for columns and solvents.[1]

Quantitative Data Comparison: NMR with Chiral Solvating Agents

The effectiveness of a chiral solvating agent is determined by its ability to induce a chemical shift difference (ΔΔδ) between the signals of the two enantiomers. A larger ΔΔδ value allows for more accurate integration and quantification. The choice of CSA is crucial and often depends on the functional group of the analyte.

For Chiral Amines
Chiral Solvating Agent (CSA)AnalyteObserved ProtonΔΔδ (ppm)Reference
(S)-BINOL derivative1-PhenylethylamineCH~0.05[7]
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate1-(1-Naphthyl)ethylamineCH0.12[2]
Isomannide-derived carbamateα-MethylbenzylamineCH0.015[8]
Δ---INVALID-LINK-- / salicylaldehydePhenylglycinolCH0.08[3]
For Chiral Alcohols
Chiral Solvating Agent (CSA)AnalyteObserved ProtonΔΔδ (ppm)Reference
Gallium-based complex1-PhenylethanolCH~0.04[9]
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)1-PhenylethanolOCH₃0.06[2]
Pirkle's alcohol2,2,2-Trifluoro-1-phenylethanolCH0.05[2]
For Chiral Carboxylic Acids
Chiral Solvating Agent (CSA)AnalyteObserved ProtonΔΔδ (ppm)Reference
QuinineIbuprofenCH₃~0.02
(1R,2R)-1,2-Diaminocyclohexane derivativeMandelic acidCH0.15[2]

Experimental Protocols

Enantiomeric Excess Determination of a Chiral Amine using a Chiral Solvating Agent (e.g., (S)-BINOL derivative)

Materials:

  • Chiral amine analyte (e.g., 1-phenylethylamine)

  • Chiral solvating agent ((S)-BINOL derivative)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Vortex mixer

Procedure:

  • Accurately weigh the chiral amine analyte (approximately 5-10 mg) and the chiral solvating agent (typically 1-2 equivalents) into a clean, dry NMR tube.

  • Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • Cap the NMR tube and vortex for 30-60 seconds to ensure complete dissolution and complex formation.

  • Acquire a ¹H NMR spectrum of the sample.

  • Identify a well-resolved signal corresponding to a proton near the chiral center of the amine that shows baseline separation for the two diastereomeric complexes.

  • Integrate the two separated signals.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100

Enantiomeric Excess Determination using Chiral HPLC

Materials:

  • Chiral analyte

  • HPLC grade solvents for the mobile phase (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the chiral analyte in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Set up the HPLC system with the appropriate chiral column and mobile phase. The mobile phase composition and flow rate should be optimized for the specific analyte and column.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the sample solution (e.g., 10 µL) onto the column.

  • Record the chromatogram and identify the two peaks corresponding to the two enantiomers.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Visualizing the Workflow and Comparisons

Experimental Workflow for ee Determination using NMR with a Chiral Solvating Agent

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_analysis Data Analysis Analyte Chiral Analyte NMR_Tube Combine in NMR Tube Analyte->NMR_Tube CSA Chiral Solvating Agent CSA->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Acquire_Spectrum Acquire 1H NMR Spectrum NMR_Tube->Acquire_Spectrum Identify_Signals Identify Separated Signals Acquire_Spectrum->Identify_Signals Integrate_Signals Integrate Signals Identify_Signals->Integrate_Signals Calculate_ee Calculate Enantiomeric Excess Integrate_Signals->Calculate_ee

Caption: Workflow for ee determination using NMR and a CSA.

Mechanism of Chiral Recognition by a Chiral Solvating Agent

Caption: Formation of diastereomeric complexes with a CSA.

Logical Comparison of ee Determination Methods

G cluster_NMR NMR-Based Methods cluster_Chroma Chromatography-Based Method ee_Det Enantiomeric Excess Determination NMR_CSA Chiral Solvating Agents (CSAs) - Non-covalent - Fast - Non-destructive ee_Det->NMR_CSA NMR_CDA Chiral Derivatizing Agents (CDAs) - Covalent - Slower - Destructive ee_Det->NMR_CDA Chiral_HPLC Chiral HPLC - Physical Separation - High Sensitivity - Method Development Intensive ee_Det->Chiral_HPLC

Caption: Comparison of methods for ee determination.

Conclusion

The determination of enantiomeric excess by NMR spectroscopy using chiral solvating agents is a powerful and efficient technique that offers several advantages, including speed, simplicity of sample preparation, and non-destructive analysis. While chiral HPLC may offer higher sensitivity and precision in some cases, the NMR-CSA method is often a more practical choice for routine analysis and high-throughput screening in research and development settings. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the required accuracy and precision, and the available instrumentation. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their specific application.

References

A Comparative Guide to High-Throughput Screening Methods for N-Boc-D-Prolinal Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient catalytic reactions is a cornerstone of modern drug discovery and organic synthesis. N-Boc-D-prolinal, a proline-derived organocatalyst, has shown significant promise in facilitating key carbon-carbon bond-forming reactions such as aldol and Michael additions. To accelerate the discovery and optimization of reactions utilizing this catalyst, high-throughput screening (HTS) methods are indispensable. This guide provides a comparative overview of the most pertinent HTS techniques for this compound catalyzed reactions, supported by experimental data and detailed protocols.

Executive Summary

High-throughput screening allows for the rapid and parallel evaluation of numerous reaction conditions, catalysts, and substrates. For this compound catalyzed reactions, the primary HTS methodologies fall into three main categories: Mass Spectrometry (MS)-based assays, Fluorescence-based assays, and Chromatography-based assays. Each method offers a unique set of advantages and disadvantages in terms of throughput, sensitivity, cost, and the information it provides.

FeatureMass Spectrometry-Based HTSFluorescence-Based HTSChromatography-Based HTS (e.g., HPLC, SFC)
Throughput High to Ultra-High (1-10 s/sample)High to Ultra-High (seconds per well)Low to Medium (minutes per sample)
Sensitivity Very High (pmol to fmol)High (nmol to pmol)High (nmol to pmol)
Direct Detection Yes (Label-free)No (Requires fluorogenic substrate or probe)Yes
Enantioselectivity Can be determined with chiral modifiersIndirectly, with chiral probesYes (with chiral stationary phases)
Setup Complexity HighMediumMedium
Cost per Sample Low to MediumLowHigh
Generality HighLow to MediumHigh

High-Throughput Screening Methodologies

Mass Spectrometry (MS)-Based High-Throughput Screening

Mass spectrometry has emerged as a powerful, label-free technique for HTS in catalysis. It allows for the direct detection and quantification of reactants, products, and intermediates in a reaction mixture, providing both conversion and selectivity information.

Key Advantages:

  • Label-free: Eliminates the need for specially designed chromogenic or fluorogenic substrates.

  • High Sensitivity and Specificity: Can detect minute amounts of product and distinguish between structurally similar molecules.

  • Multiplexing Capability: Allows for the simultaneous analysis of multiple reactions or components in a single run.

Common Techniques:

  • RapidFire-MS: An automated solid-phase extraction system coupled to a mass spectrometer, enabling analysis times of a few seconds per sample.

  • Acoustic Droplet Ejection-MS (ADE-MS): Uses sound waves to transfer nanoliter-scale droplets from a microplate to the mass spectrometer, offering extremely high throughput.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS: A high-throughput technique where samples are co-crystallized with a matrix and analyzed by a laser, suitable for rapid screening of arrays.

Experimental Protocol: Generic MS-Based HTS for an this compound Catalyzed Aldol Reaction

  • Reaction Setup: In a 384-well microplate, dispense stock solutions of the aldehyde substrate, the ketone substrate, and this compound catalyst in a suitable solvent (e.g., DMSO, CH2Cl2).

  • Incubation: Incubate the plate at the desired reaction temperature for a specified time.

  • Quenching: Add a quenching solution (e.g., a protic solvent or a mild acid) to stop the reaction.

  • Dilution: Dilute the reaction mixtures with an appropriate solvent for MS analysis.

  • Analysis: Analyze the samples using a high-throughput MS system (e.g., RapidFire-MS). The instrument will automatically perform sample cleanup and injection into the mass spectrometer.

  • Data Processing: Quantify the product and remaining substrate by integrating the area of their respective mass peaks. Calculate the reaction conversion. For enantioselectivity, a chiral modifier can be added to the MS mobile phase, or a chiral stationary phase can be used in an integrated LC-MS system, though this reduces throughput.

dot

Caption: General workflow for a high-throughput screening experiment.

Fluorescence-Based High-Throughput Screening

Fluorescence-based assays are a popular choice for HTS due to their high sensitivity, low cost, and compatibility with standard microplate readers. These assays typically rely on a change in fluorescence intensity or wavelength upon conversion of a substrate to a product.

Key Advantages:

  • High Sensitivity: Can detect very low concentrations of fluorescent molecules.

  • Cost-Effective: Generally less expensive to set up and run compared to MS-based methods.

  • Simple Instrumentation: Can be performed on standard fluorescence plate readers.

Limitations:

  • Requires a Fluorogenic Substrate or Probe: The reaction of interest must either involve a fluorescent substrate/product or be coupled to a secondary reaction that produces a fluorescent signal. This can limit the generality of the assay.

  • Prone to Interference: Autofluorescence from library compounds or quenching effects can lead to false positives or negatives.

Experimental Protocol: Fluorescence-Based HTS for an this compound Catalyzed Michael Addition

This protocol assumes the use of a substrate that becomes fluorescent upon undergoing the Michael addition.

  • Reaction Setup: In a 384-well, black, clear-bottom microplate, dispense stock solutions of the fluorogenic Michael acceptor, the Michael donor, and the this compound catalyst in a suitable solvent.

  • Incubation: Incubate the plate at the desired reaction temperature for a specified time, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.

  • Data Analysis: The increase in fluorescence intensity is proportional to the amount of product formed. Calculate the reaction conversion based on a standard curve of the pure fluorescent product.

dot

Signaling_Pathway cluster_components Reaction Components cluster_product Product cluster_detection Detection Substrate Non-Fluorescent Substrate Product Fluorescent Product Substrate->Product Catalyzed Reaction Catalyst This compound Detection Fluorescence Measurement Product->Detection Signal Generation

Caption: Principle of a fluorescence-based HTS assay.

Chromatography-Based High-Throughput Screening

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are highly reliable for reaction analysis. When equipped with autosamplers and fast gradient methods, they can be adapted for medium-throughput screening.

Key Advantages:

  • High Resolution: Provides excellent separation of reactants, products, and byproducts.

  • Direct Enantioselectivity Measurement: The use of chiral stationary phases allows for the direct determination of the enantiomeric excess (e.e.) of the product.

  • Quantitative Accuracy: Offers highly accurate and reproducible quantification.

Limitations:

  • Lower Throughput: Even with fast methods, the analysis time is typically in the range of minutes per sample, which is significantly slower than MS or fluorescence-based HTS.

Experimental Protocol: HPLC-Based Screening for an this compound Catalyzed Aldol Reaction

  • Reaction Setup: Perform reactions in individual vials or a 96-well plate.

  • Work-up: After the reaction is complete, perform a simple work-up (e.g., filtration through a small plug of silica gel) to remove the catalyst and any solid reagents.

  • Sample Preparation: Transfer an aliquot of the crude reaction mixture to an HPLC vial and dilute with the mobile phase.

  • HPLC Analysis: Inject the sample onto an HPLC system equipped with a chiral stationary phase. Use a fast gradient method to separate the enantiomers of the aldol product.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess and the total product peak area to determine the conversion (relative to an internal standard).

Comparison of Alternatives

While this compound is an effective catalyst, other proline derivatives and organocatalysts are also widely used. The choice of catalyst can significantly impact reaction outcomes.

CatalystTypical Loading (mol%)Common SolventsKey Advantages
L-Proline 5 - 30DMSO, DMF, CH3CNInexpensive, readily available.
(S)-Diphenylprolinol TMS ether 1 - 10CH2Cl2, TolueneHigh reactivity and enantioselectivity.
Thiourea-based catalysts 1 - 10Toluene, CH2Cl2Excellent for Michael additions, hydrogen bonding activation.
This compound 5 - 20CH2Cl2, THFGood balance of reactivity and selectivity.

Note: Optimal conditions are highly dependent on the specific substrates and reaction type.

Conclusion

The selection of a high-throughput screening method for this compound catalyzed reactions depends on the specific goals of the screening campaign. For ultra-high-throughput screening where speed is paramount and a suitable fluorogenic substrate is available, fluorescence-based assays are an excellent choice. For label-free, high-throughput screening with broad applicability, MS-based methods are superior. When precise determination of enantioselectivity is the primary goal and lower throughput is acceptable, chiral chromatography remains the gold standard. By understanding the strengths and limitations of each technique, researchers can design efficient and effective screening strategies to accelerate the development of novel and improved catalytic transformations.

Safety Operating Guide

Navigating the Safe Disposal of N-Boc-D-Prolinal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-Boc-D-Prolinal are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, based on available safety data. It is crucial to note that while this guide provides valuable direction, you must always consult with your institution's environmental health and safety (EHS) office for specific protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat. For larger quantities or in case of a spill, a full suit and boots should be considered.

  • Respiratory Protection: In case of vapor or mist generation, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)).

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.

Hazard Summary for this compound

This compound is classified as a hazardous substance. Below is a summary of its key hazard information.

Hazard ClassificationGHS Hazard StatementSignal Word
Skin Irritation (Category 2)H315: Causes skin irritation.[2]Warning
Eye Irritation (Category 2)H319: Causes serious eye irritation.[2]Warning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.[2]Warning

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Properly identify the waste as "Waste this compound".

  • Segregate this waste from other laboratory waste streams, such as aqueous waste, halogenated solvents, and solid waste, to prevent accidental reactions.

Step 2: Containerization

  • Use a dedicated and clearly labeled waste container. The container must be chemically compatible with this compound and have a secure, sealable lid.

  • The label should include the full chemical name, "Waste this compound," and appropriate hazard symbols (e.g., irritant).

Step 3: Waste Collection

  • Carefully transfer the waste this compound into the designated waste container. Avoid splashing or creating aerosols.

  • If the chemical is in a solution, indicate the solvent on the waste label.

  • Do not overfill the container; a general rule is to fill it to no more than 80% capacity.

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

  • This area should be away from incompatible materials and general laboratory traffic.

Step 5: Arrange for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area. If it is safe to do so, increase ventilation to the area, for instance by opening a fume hood sash.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • Collection: Carefully scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_disposal Disposal Procedure cluster_spill Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) Identify Identify and Segregate This compound Waste Containerize Use Labeled, Compatible Waste Container Identify->Containerize Step 1-2 Collect Carefully Transfer Waste into Container Containerize->Collect Step 3 Store Store Sealed Container in Designated Area Collect->Store Step 4 Arrange Arrange for Professional Disposal via EHS Store->Arrange Step 5 Spill Spill Occurs Evacuate Evacuate and Ventilate Spill->Evacuate Contain Contain with Absorbent Evacuate->Contain CollectSpill Collect and Containerize Contain->CollectSpill Decontaminate Decontaminate Spill Area CollectSpill->Decontaminate Report Report Spill Decontaminate->Report

Caption: Workflow for the safe disposal and spill management of this compound.

References

Comprehensive Safety and Handling Guide for N-Boc-D-Prolinal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-Boc-D-Prolinal are critical for ensuring laboratory safety and the integrity of experimental results. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is the most effective defense against accidental exposure. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield[1]• Chemical-resistant gloves (e.g., nitrile)[1]• Chemical-resistant apron over lab coat• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator (if aerosols or vapors may be generated)

Note: Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1] Latex gloves are not recommended as some chemicals can readily pass through them.[4]

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is crucial for the safe and effective use of this compound in a laboratory setting.

1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

  • Store in a cool, dry, and well-ventilated area at -20°C.[3] Keep away from sources of ignition.[1]

2. Preparation of Stock Solutions

  • All handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation.

  • Use a dedicated and calibrated analytical balance for weighing the compound.

  • Prepare stock solutions by dissolving the weighed powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a desired concentration.

3. Experimental Use

  • When diluting stock solutions to working concentrations for experiments, perform the dilution in a fume hood.

  • Ensure that the final concentration of the solvent in the experimental medium is low enough to not affect the results (typically less than 0.5% for DMSO).

  • Clearly label all tubes and plates containing this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Spill Contain spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[1] Ensure adequate ventilation and remove all sources of ignition.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Materials: Dispose of contaminated materials (e.g., gloves, absorbent paper) as hazardous waste in accordance with applicable laws and good laboratory practices.[1]

  • Containers: Handle uncleaned containers like the product itself.[1] Do not mix with other waste.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for handling this compound in a research setting, from receiving the compound to its final disposal.

G cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receipt Receive & Inspect This compound storage Store at -20°C in a well-ventilated area receipt->storage weigh Weigh Compound in Fume Hood storage->weigh Transport Safely dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute Stock Solution experiment Perform Experiment dilute->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection Collect Experimental Waste disposal Dispose via Licensed Disposal Company waste_collection->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-D-Prolinal
Reactant of Route 2
N-Boc-D-Prolinal

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.